molecular formula C10H9BrO4 B044605 Terephthalic acid mono(2-bromoethyl) ester CAS No. 173550-97-5

Terephthalic acid mono(2-bromoethyl) ester

Katalognummer: B044605
CAS-Nummer: 173550-97-5
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: SQFCKVQQFAJQCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terephthalic acid mono(2-bromoethyl) ester (CAS 173550-97-5) is a high-value chemical building block with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol. This bifunctional compound is primarily employed in polymer chemistry as a key monomer for the preparation of cyclic polyester oligomers, particularly those comprised of ethylene terephthalate units. Its structure, featuring both a carboxylic acid and a reactive bromoethyl ester group, allows it to act as a versatile precursor in condensation reactions and macromolecular design. Researchers utilize this compound to create precisely architectured polymers, dendrimers, and other functional materials. The presence of the bromine atom also makes it a suitable intermediate for further functionalization in organic synthesis. This product is provided for laboratory research purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or any consumer use. Physical Properties: • CAS Number: 173550-97-5 • Molecular Formula: C10H9BrO4 • Molecular Weight: 273.08 g/mol • Melting Point: 173°C • Boiling Point: 412.8±30.0 °C (Predicted) • Density: 1.610±0.06 g/cm³ (Predicted)

Eigenschaften

IUPAC Name

4-(2-bromoethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFCKVQQFAJQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427382
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173550-97-5
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Terephthalic acid mono(2-bromoethyl) ester" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique structure, featuring both a reactive carboxylic acid and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex macromolecules and functionalized materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a laboratory setting.

PART 1: Chemical Identity and Physical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by several key descriptors and possesses distinct physical characteristics.

Chemical Identifiers

A consistent and accurate identification is crucial for sourcing and regulatory compliance.

IdentifierValueSource
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[1][2]
CAS Number 173550-97-5[1][2][3][4]
Molecular Formula C₁₀H₉BrO₄[1][2][5]
Molecular Weight 273.08 g/mol [1][2][5]
Synonyms 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester[5]
InChI InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)[1][2][5]
Physical Properties

The physical state and solubility dictate the experimental conditions for reactions and purification.

PropertyValueSource & Notes
Appearance White Solid[6]
Solubility Low water solubility is inferred, which suggests it is likely soluble in common organic solvents like THF, DMF, and chlorinated solvents.[6]
Stability Stable under normal laboratory conditions.[6]

PART 2: Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. The most direct approach is a controlled mono-esterification of terephthalic acid.

Proposed Synthesis Protocol: Acid-Catalyzed Mono-Esterification

This protocol describes a plausible method for selectively synthesizing the mono-ester. The key principle is using a stoichiometric excess of terephthalic acid relative to 2-bromoethanol to statistically favor the formation of the mono-substituted product over the di-ester.

Objective: To synthesize this compound.

Materials:

  • Terephthalic acid

  • 2-Bromoethanol

  • Sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine terephthalic acid (e.g., 2.0 equivalents) and toluene.

  • Reagent Addition: Add 2-bromoethanol (1.0 equivalent) to the slurry.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete (i.e., consumption of 2-bromoethanol), cool the mixture to room temperature. The unreacted terephthalic acid, being poorly soluble, can be largely removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components (unreacted terephthalic acid and the product). The desired product, having a free carboxylic acid, will move to the aqueous basic layer.

  • Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with cold HCl (e.g., 2M) until the product precipitates out.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification Setup Combine Terephthalic Acid (2 eq) & 2-Bromoethanol (1 eq) in Toluene Catalyst Add catalytic H₂SO₄ Setup->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Filter Cool & Filter unreacted Terephthalic Acid Reflux->Filter Extract Extract with NaHCO₃ (aq) Filter->Extract Acidify Acidify aqueous layer to precipitate product Extract->Acidify Purify Filter, Wash, and Dry Product Acidify->Purify

Caption: Workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Applications

The utility of this molecule stems from its two distinct reactive functional groups, which can be addressed with orthogonal chemistries.

Key Reactive Sites
  • Carboxylic Acid (-COOH): This site is a classic platform for nucleophilic acyl substitution. It readily reacts with alcohols to form di-esters, with amines to form amides (enabling its incorporation into polyamides), or can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂).

  • Alkyl Bromide (-CH₂Br): The bromine atom is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of a wide variety of functionalities, such as azides (for click chemistry), amines (for quaternization or secondary amine formation), and thiols.

Reactivity Diagram

Reactivity_Diagram Molecule Molecule Carboxylic_Rxns Esterification (R'-OH) Amidation (R'-NH₂) Acid Chloride Formation (SOCl₂) Molecule:f1->Carboxylic_Rxns Alkyl_Bromide_Rxns Nucleophilic Substitution: - Azides (R-N₃) - Amines (R-NH₂) - Thiols (R-SH) Molecule:f2->Alkyl_Bromide_Rxns

Caption: Key reactive sites on this compound.

Primary Applications

The dual functionality of this molecule makes it a valuable intermediate.

  • Monomer for Functional Polyesters: It is explicitly used in the preparation of cyclic polyester oligomers of ethylene terephthalate.[3][7] The carboxylic acid can participate in polymerization, leaving the bromoethyl group as a pendant side chain on the polymer backbone. This pendant group can then be used for post-polymerization modification, such as grafting other polymers or attaching bioactive molecules.

  • Linker in Drug Development: In medicinal chemistry, it can act as a heterobifunctional linker. One end can be attached to a drug molecule (via the carboxylic acid), and the other end can be conjugated to a targeting ligand or a surface (via the alkyl bromide).

  • Intermediate for Fine Chemicals: As a derivative of terephthalic acid, a widely used commodity chemical, this ester serves as a specialized intermediate for creating more complex molecules with tailored properties.[7]

PART 4: Safety and Handling

Adherence to strict safety protocols is mandatory when handling this chemical. The available safety data indicates it is an irritant.

GHS Hazard Information
Hazard CodeDescriptionClassification
H315 Causes skin irritationWarning Skin corrosion/irritation
H319 Causes serious eye irritationWarning Serious eye damage/eye irritation
H335 May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

(Source: PubChem, Thermo Fisher Scientific SDS)[1][6]

Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][8]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]

  • Spills and Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.[6]

References

  • This compound. CymitQuimica. [URL: https://www.cymitquimica.com/terephthalic-acid-mono-2-bromoethyl-ester-cas-173550-97-5]
  • This compound CAS#: 173550-97-5. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?T112520]
  • This compound | C10H9BrO4 | CID 7021524. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7021524]
  • This compound | 173550-97-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92509893.htm]
  • This compound. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Terephthalic-Acid-Mono-2-bromoethyl-Ester/p/TRC-T112520]
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=ALFAAL13708]
  • This compound | CAS 173550-97-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/terephthalic-acid-mono-2-bromoethyl-ester-173550-97-5]
  • SAFETY DATA SHEET - Terephthalic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC138130010]
  • SAFETY DATA SHEET - Terephthalic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T0166_EN.pdf]

Sources

An In-Depth Technical Guide to the Synthesis of 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 1,4-Benzenedicarboxylic acid 1-(2-bromoethyl) ester, a valuable mono-substituted terephthalate intermediate. The inherent challenge in the selective mono-esterification of a symmetric dicarboxylic acid like terephthalic acid (TPA) is the primary focus. We will explore the mechanistic underpinnings of the classical Fischer-Speier esterification and its adaptation for maximizing the yield of the desired monoester over the diester byproduct. Furthermore, an alternative two-step strategy involving the synthesis and subsequent partial hydrolysis of the corresponding diester is presented as a robust method for achieving high purity. This document is intended for researchers, chemists, and professionals in drug development and material science, offering detailed experimental protocols, mechanistic insights, and data-driven guidance for the successful synthesis, purification, and characterization of the target compound.

Introduction: The Challenge of Selectivity

1,4-Benzenedicarboxylic acid, commonly known as terephthalic acid (TPA), is a cornerstone commodity chemical, primarily utilized as a precursor for the polyester polyethylene terephthalate (PET).[1] Its symmetrical structure, possessing two chemically equivalent carboxylic acid groups, presents a significant synthetic challenge when functionalization at only one position is desired.

The target molecule of this guide, 1,4-Benzenedicarboxylic acid 1-(2-bromoethyl) ester (also known as terephthalic acid mono(2-bromoethyl) ester), is an important intermediate used in the preparation of specialized cyclic polyester oligomers and other functional materials.[2] The direct esterification of TPA with 2-bromoethanol statistically favors the formation of a mixture containing unreacted TPA, the desired monoester, and the diester, bis(2-bromoethyl) terephthalate. The poor solubility of TPA in most common organic solvents further complicates this process, often requiring harsh reaction conditions.[3]

Therefore, achieving a high yield and purity of the monoester necessitates a carefully designed synthetic strategy that can effectively differentiate between the two carboxyl groups. This guide will detail two primary, field-proven strategies to overcome this challenge.

Strategic Approach 1: Controlled Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] To drive the reaction toward the monoester, the equilibrium must be carefully controlled. The core principle here is leveraging Le Châtelier's principle by manipulating reactant stoichiometry.

Causality of Experimental Design:

By using a significant molar excess of terephthalic acid relative to 2-bromoethanol, the probability of a single 2-bromoethanol molecule encountering and reacting with a TPA molecule is much higher than a second alcohol molecule reacting with the already-formed monoester. The primary drawback of this approach is the challenge of separating the product from the large excess of unreacted, poorly soluble TPA.

Reaction Mechanism:

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[5]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing its electrophilicity.

  • Nucleophilic Attack: The alcohol (2-bromoethanol) acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final monoester product.

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3 & 4: H₂O Elimination cluster_products Step 5: Deprotonation TPA Terephthalic Acid (R-COOH) Protonated_TPA Protonated Carbonyl TPA->Protonated_TPA + H⁺ H_plus H⁺ (Catalyst) Alcohol 2-Bromoethanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate + R'-OH Protonated_TPA->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Monoester (R-COOR') Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Experimental Protocol: Direct Mono-esterification

Materials:

  • Terephthalic acid (TPA)

  • 2-Bromoethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (as solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Saturated Sodium Chloride (NaCl) aqueous solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (e.g., 3-5 molar equivalents) and a suitable high-boiling polar aprotic solvent (e.g., DMF) to create a slurry.

  • Addition of Reagents: Add 2-bromoethanol (1 molar equivalent) to the stirred slurry.

  • Catalyst Addition: Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (approx. 5 mol% relative to the alcohol) to the mixture.

  • Reaction: Heat the mixture to a temperature of 100-120°C and maintain reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the unreacted terephthalic acid and the product.

  • Work-up - Neutralization: Filter the precipitate and wash it thoroughly with water. Suspend the solid in ethyl acetate and slowly add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and, more importantly, to convert the unreacted TPA and the monoester product into their respective water-soluble sodium salts, leaving the diester byproduct in the organic phase.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the unwanted diester. The aqueous layer contains the sodium salt of the desired monoester and unreacted TPA.

  • Acidification & Extraction: Carefully acidify the aqueous layer with dilute HCl until the pH is ~2-3. This will re-precipitate the monoester and any unreacted TPA. Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude monoester.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the monoester from any remaining TPA and other impurities.

Data Presentation: Reaction Parameters
ParameterConditionRationale
TPA:Alcohol Molar Ratio3:1 to 5:1Statistically favors mono-esterification.
CatalystConc. H₂SO₄ (5 mol%)Standard strong acid catalyst for Fischer esterification.[4]
SolventDMF or DMSOHigh boiling point; can partially solubilize TPA.
Temperature100-120°CProvides sufficient activation energy for the reaction.
Reaction Time4-12 hoursDependent on scale and temperature; monitor by TLC.
Expected Yield30-50% (after purification)Moderate yield is expected due to statistical nature and separation challenges.

Strategic Approach 2: Diester Synthesis and Selective Saponification

An alternative and often more controllable route is a two-step process: first, synthesize the diester, bis(2-bromoethyl) terephthalate, and then perform a selective partial saponification (hydrolysis) to yield the monoester.

Causality of Experimental Design:

This strategy circumvents the statistical challenge of the direct approach. The first step, forming the diester, can be driven to completion by using an excess of the alcohol.[6] The second step relies on precise stoichiometric control of the base (e.g., potassium hydroxide) to hydrolyze only one of the two ester groups. The monoester salt precipitates from the reaction mixture, allowing for easy separation. This method is adapted from patented industrial processes for preparing monoesters of terephthalic acid.[7]

Visualizing the Two-Step Workflow

Two_Step_Workflow Start Start: Terephthalic Acid + 2-Bromoethanol (excess) Step1 Step 1: Diesterification (Acid Catalyst, Heat) Start->Step1 Diester Crude Diester Product (bis(2-bromoethyl) terephthalate) Step1->Diester Purify1 Purification (Optional) Diester->Purify1 Step2 Step 2: Selective Saponification (1 eq. KOH in Alcohol) Purify1->Step2 Salt Precipitated Potassium Salt of Monoester Step2->Salt Workup Work-up: Acidification & Extraction Salt->Workup Final Final Product: 1,4-Benzenedicarboxylic acid 1-(2-bromoethyl) ester Workup->Final

Sources

"Terephthalic acid mono(2-bromoethyl) ester" CAS number 173550-97-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Terephthalic acid mono(2-bromoethyl) ester (CAS 173550-97-5): Synthesis, Properties, and Applications

Introduction

This compound, identified by CAS Number 173550-97-5, is a bifunctional organic molecule of significant interest in polymer chemistry and advanced organic synthesis. Its structure uniquely combines a rigid aromatic core derived from terephthalic acid with two distinct reactive sites: a terminal carboxylic acid and an alkyl bromide. This architecture positions it as a versatile building block, or synthon, for the construction of complex molecular architectures, specialty polymers, and functional materials. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution or polymerization, while the carboxylic acid offers a site for esterification, amidation, or salt formation. This guide offers a comprehensive technical overview of its properties, a scientifically grounded synthesis protocol, its chemical reactivity, potential applications, and essential safety guidelines for researchers and drug development professionals.

Physicochemical Properties and Identification

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 173550-97-5[1][2]
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[3]
Synonyms 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester[2]
Molecular Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [1][3]
Appearance White solid[4]
Melting Point 173°C[5]
Boiling Point 412.8 ± 30.0 °C (Predicted)[5]
Solubility Insoluble in water[4]
pKa 3.72 ± 0.10 (Predicted)[5]
InChI Key SQFCKVQQFAJQCM-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The synthesis of a mono-ester of a symmetric dicarboxylic acid like terephthalic acid presents the primary challenge of achieving selectivity and minimizing the formation of the corresponding diester. While high-pressure industrial methods exist for related compounds, a standard laboratory-scale synthesis can be effectively achieved through a carefully controlled Fischer-Speier esterification.

Principle and Causality

The chosen method is the direct acid-catalyzed esterification of terephthalic acid with 2-bromoethanol.

  • Stoichiometry: Terephthalic acid is used in excess relative to 2-bromoethanol. This leverages Le Châtelier's principle to favor the mono-esterification product over the diester. With an excess of the less soluble dicarboxylic acid, the probability of a second esterification on the same molecule is statistically reduced.

  • Catalysis: A strong protic acid, such as concentrated sulfuric acid, is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol.

  • Reaction Conditions: The reaction is conducted under reflux to ensure a sufficient reaction rate. A solvent that can form an azeotrope with water (e.g., toluene) is employed to drive the equilibrium forward by continuously removing the water byproduct.

Proposed Experimental Protocol

This protocol is a representative method based on established chemical principles. Researchers should perform their own risk assessment and optimization.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add terephthalic acid (1.5 eq) and toluene (100 mL).

  • Reagent Addition: Add 2-bromoethanol (1.0 eq) to the flask. Slowly and carefully, add concentrated sulfuric acid (0.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 8-12 hours or until no more water is collected.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The unreacted terephthalic acid, being poorly soluble, can be largely removed by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Purification: The crude product can be isolated by removing the toluene under reduced pressure. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Terephthalic Acid (1.5 eq) - 2-Bromoethanol (1.0 eq) - Toluene (Solvent) Reactor Reaction Vessel (Dean-Stark Setup) Reactants->Reactor Catalyst Catalyst: Conc. H₂SO₄ (0.1 eq) Catalyst->Reactor Reaction Reflux (8-12h) Azeotropic Water Removal Reactor->Reaction Heat Filtration Cool & Filter (Remove excess Terephthalic Acid) Reaction->Filtration Wash Liquid-Liquid Extraction: - Wash with H₂O - Wash with NaHCO₃ Filtration->Wash Evaporation Rotary Evaporation (Remove Toluene) Wash->Evaporation Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation->Recrystallization Product Final Product: Terephthalic acid mono(2-bromoethyl) ester Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two chemically distinct functional groups, which can be addressed orthogonally or in tandem.

Reactivity Profile
  • Carboxylic Acid Site (-COOH): This group undergoes typical reactions of carboxylic acids. It can be deprotonated to form a carboxylate salt, converted into an acid chloride for more vigorous reactions, or directly reacted to form amides or other esters. This allows for its linkage to molecules bearing hydroxyl or amine functionalities.

  • Bromoethyl Ester Site (-COOCH₂CH₂Br): The primary alkyl bromide is an excellent electrophile, making it susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates). This site is ideal for grafting the molecule onto surfaces, attaching it to other polymers, or initiating certain types of polymerization.

Key Applications
  • Monomer for Specialty Polyesters: The compound can be used in polycondensation reactions. The carboxylic acid can react with a diol, while the bromoethyl group remains as a pendant functional handle along the polyester backbone. This "functionalized" polymer can then be modified in a subsequent step, for instance, by reacting the bromide sites to attach bioactive molecules, cross-linking agents, or other polymer chains.

  • Intermediate in Fine Chemical Synthesis: It serves as a valuable linker molecule. For example, the carboxylic acid can be coupled to a molecule of interest (Molecule A), and the bromoethyl group can then be used to react with a second species (Molecule B), effectively tethering A and B through a terephthalate spacer.

  • Precursor for Cyclic Oligomers: As noted in the literature, it is used in the preparation of cyclic polyester oligomers of ethylene terephthalate.[5][6] This is often pursued in high-dilution conditions where intramolecular cyclization is favored over intermolecular polymerization.

Diagram of Bifunctional Reactivity

Reactivity_Pathway cluster_acid Carboxylic Acid Reactions cluster_bromide Alkyl Bromide Reactions (Sₙ2) Core HOOC-Ph-COO-CH₂CH₂Br This compound Amidation Amidation (R-NH₂) Core:f0->Amidation Esterification Esterification (R-OH) Core:f0->Esterification Azide Azide Substitution (NaN₃) Core:f0->Azide Thiol Thiolation (R-SH) Core:f0->Thiol Amine Amination (R₂NH) Core:f0->Amine Prod_Amide R-NHCO-Ph-COO-CH₂CH₂Br Amidation->Prod_Amide Prod_Ester R-OCO-Ph-COO-CH₂CH₂Br Esterification->Prod_Ester Prod_Azide HOOC-Ph-COO-CH₂CH₂N₃ Azide->Prod_Azide Prod_Thiol HOOC-Ph-COO-CH₂CH₂SR Thiol->Prod_Thiol Prod_Amine HOOC-Ph-COO-CH₂CH₂NR₂ Amine->Prod_Amine

Caption: Reactivity pathways illustrating the compound's dual functionality.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The information is derived from its Safety Data Sheet (SDS).

  • GHS Hazard Classification: The compound is classified as an irritant.[3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear nitrile or other suitable protective gloves and a lab coat.[4]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[4]

  • Handling and Storage:

    • Wash hands thoroughly after handling.[4]

    • Store in a well-ventilated place and keep the container tightly closed.[4]

    • The compound is stable under normal storage conditions.[4]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[4]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Conclusion

This compound is a strategically important bifunctional molecule. Its value lies not in a single application, but in its versatility as a building block. The ability to selectively functionalize its carboxylic acid and alkyl bromide moieties allows for the rational design of advanced polymers, linkers for drug delivery, and other complex organic structures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to exploit its unique chemical architecture.

References

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1949). US2491660A - Preparation of esters of terephthalic acid.
  • Google Patents. (1957). US2808428A - Preparation of monoesters of terephthalic acid.

Sources

An In-depth Technical Guide to the Spectroscopic Properties of Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic characteristics of Terephthalic acid mono(2-bromoethyl) ester. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its parent compound, terephthalic acid, and related structures to present a robust, predictive guide. This approach is designed to equip researchers with the necessary insights to identify, characterize, and utilize this compound in their work.

Introduction

This compound is a derivative of terephthalic acid, a widely used commodity chemical in the production of polyesters such as polyethylene terephthalate (PET).[1][2] The introduction of a 2-bromoethyl ester group provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional polymers. Its molecular formula is C₁₀H₉BrO₄, with a molecular weight of 273.08 g/mol and a monoisotopic mass of 271.96842 Da.[3][4][5][6]

This guide will delve into the predicted spectroscopic signature of this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-bromoethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-3, H-5, H-6)7.9 - 8.2d4H
Methylene (-O-CH₂-)~4.6t2H
Methylene (-CH₂-Br)~3.7t2H
Carboxylic Acid (-COOH)> 10br s1H

The aromatic protons are expected to appear as two doublets due to the para-substitution pattern on the benzene ring. The electron-withdrawing nature of the carboxylic acid and the ester group will deshield these protons, causing them to resonate at a high chemical shift. The methylene protons of the 2-bromoethyl group will appear as two triplets, with the protons closer to the electronegative oxygen atom being more deshielded and appearing at a higher chemical shift than the protons adjacent to the bromine atom. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O (C-10)~167
Ester C=O (C-7)~165
Aromatic C-1~135
Aromatic C-4~133
Aromatic C-2, C-6~130
Aromatic C-3, C-5~129
Methylene (-O-CH₂-) (C-8)~63
Methylene (-CH₂-Br) (C-9)~28

The carbonyl carbons of the carboxylic acid and the ester are expected to be the most deshielded carbons in the spectrum. The aromatic carbons will appear in the typical aromatic region, with the carbons attached to the carbonyl groups (C-1 and C-4) being more deshielded. The aliphatic carbons of the 2-bromoethyl group will be found at lower chemical shifts.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=O (Ester)~1720Strong
C=O (Carboxylic Acid)~1680Strong
C-O (Ester)1100-1300Strong
C-Br500-600Medium

The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The two distinct C=O stretching frequencies for the ester and carboxylic acid groups will also be prominent.

Predicted Mass Spectrometry (MS) Data

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data

Ionm/z (relative to ⁷⁹Br)
[M]⁺272
[M+2]⁺274

Common fragmentation patterns would likely involve the loss of the bromoethyl group or the carboxyl group.

Hypothetical Synthesis and Spectroscopic Data Acquisition Workflow

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve terephthalic acid in an excess of 2-bromoethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess 2-bromoethanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Data Acquisition Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Esterification of Terephthalic Acid Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of this compound. While based on established principles and data from related compounds, it is crucial for researchers to obtain experimental data for this specific molecule to confirm these predictions. The information presented here serves as a valuable reference for the identification and characterization of this compound in various research and development settings.

References

  • Natural Products Magnetic Resonance Database (NP-MRD). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428). Available from: [Link]

  • SpectraBase. Terephthalic acid, 2-bromophenethyl heptyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NIST WebBook. Terephthalic acid, 2TMS derivative. Available from: [Link]

  • SpectraBase. Terephthalic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. Terephthalic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Google Patents. US2479066A - Preparation of mono-alkyl esters of terephthalic acid.
  • ResearchGate. 13C CPMAS NMR of terephthalic acid (a), of the as-prepared Zn/DAP/TA.... Available from: [Link]

  • ResearchGate. FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. Available from: [Link]

  • NIST WebBook. Terephthalic acid. Available from: [Link]

Sources

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Terephthalic acid mono(2-bromoethyl) ester is a bifunctional aromatic compound of significant interest in polymer science and synthetic organic chemistry. Possessing a free carboxylic acid, an ester linkage, and a reactive alkyl bromide, this molecule serves as a versatile building block for the synthesis of advanced polymers, functional materials, and complex organic scaffolds. This technical guide provides a comprehensive overview of the molecule's structure, detailed protocols for its synthesis and purification, a thorough framework for its analytical characterization, and a discussion of its chemical reactivity and applications. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and verify this compound for downstream applications.

Introduction: A Versatile Bifunctional Building Block

Terephthalic acid (TPA) is a high-volume commodity chemical, forming the backbone of ubiquitous polyesters like polyethylene terephthalate (PET).[1] While TPA itself is a symmetrical dicarboxylic acid, its monofunctionalized derivatives unlock a vast chemical space for creating materials with tailored properties. This compound, in particular, is a strategic intermediate.

The presence of three distinct functional groups within a single, rigid aromatic scaffold is the source of its utility:

  • Carboxylic Acid (-COOH): Provides a reactive site for forming amide bonds, additional ester linkages, or salt formation. It can be used to anchor the molecule to surfaces or incorporate it into polymer chains.

  • Ester (-COOCH₂CH₂Br): A stable linkage that forms the core of the molecule.

  • Primary Alkyl Bromide (-CH₂Br): An excellent electrophilic site and a versatile leaving group, readily participating in nucleophilic substitution reactions. This "handle" allows for post-polymerization modification or the attachment of a wide array of functional moieties.

This guide will equip researchers with the foundational knowledge to synthesize, purify, and characterize this compound, enabling its effective use in materials science and drug development programs.

Molecular Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the bedrock of reproducible science.

Molecular Structure and Identifiers

The structure of this compound consists of a central 1,4-disubstituted benzene ring. One carboxyl group is esterified with a 2-bromoethanol moiety, while the other remains a free carboxylic acid.

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [color="#5F6368"];

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Carboxylic Acid Group C_COOH [pos="1.87,0.5!", label="C"]; O1_COOH [pos="2.37,1.1!", label="O", fontcolor="#EA4335"]; O2_COOH [pos="2.5,-0.1!", label="OH", fontcolor="#EA4335"]; C6 -- C_COOH; C_COOH -- O1_COOH [label=" ", style=double]; C_COOH -- O2_COOH;

// Ester Group C_ester [pos="-1.87,-0.5!", label="C"]; O1_ester [pos="-2.37,-1.1!", label="O", fontcolor="#EA4335"]; O2_ester [pos="-2.5,0.1!", label="O", fontcolor="#EA4335"]; C3 -- C_ester; C_ester -- O1_ester [label=" ", style=double]; C_ester -- O2_ester;

// Bromoethyl Chain C_ethyl1 [pos="-3.5,0.1!", label="CH₂"]; C_ethyl2 [pos="-4.5,0.1!", label="CH₂"]; Br [pos="-5.5,0.1!", label="Br", fontcolor="#34A853"]; O2_ester -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- Br;

// Aromatic hydrogens (optional for clarity) H1 [pos="0,1.5!", label="H"]; C1 -- H1; H2 [pos="-1.37,0.9!", label="H"]; C2 -- H2; H4 [pos="0,-1.5!", label="H"]; C4 -- H4; H5 [pos="1.37,-0.9!", label="H"]; C5 -- H5; }

Figure 1: Molecular Structure of 4-(2-bromoethoxycarbonyl)benzoic acid.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid [2][3]
Synonyms 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester [4][5]
CAS Number 173550-97-5 [2][3][4][6]
Molecular Formula C₁₀H₉BrO₄ [2][4][6]
Molecular Weight 273.08 g/mol [2][4][6]
Appearance White Solid [7]

| Accurate Mass | 271.968 Da |[2][3] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a selective mono-esterification of terephthalic acid. While diester formation is a common challenge, controlling the stoichiometry and reaction conditions can favor the desired mono-ester product. A non-catalytic, high-temperature method has also been described for preparing monoalkyl esters of terephthalic acid, which avoids alcohol loss associated with acidic catalysts.[8]

Reaction Principle: Fischer-Speier Esterification

The most common laboratory-scale synthesis relies on the Fischer-Speier esterification mechanism. In this reaction, terephthalic acid is treated with an excess of 2-bromoethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of one of the carboxylic acid groups, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol. Water is eliminated, and the ester is formed. Using a large excess of terephthalic acid relative to the alcohol can also be employed to favor mono-esterification.

Detailed Synthesis Protocol

This protocol is a representative example. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials:

  • Terephthalic acid (>98%)

  • 2-Bromoethanol (>95%)

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add terephthalic acid (e.g., 0.2 mol), 2-bromoethanol (e.g., 0.1 mol, the limiting reagent), and 250 mL of toluene.

    • Causality: Toluene serves as the solvent and an azeotropic agent to remove water, driving the equilibrium towards the ester product. Using the alcohol as the limiting reagent favors mono-esterification.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the flask.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Continue refluxing for 8-12 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

  • Workup - Extraction: The product will be in the organic (toluene) layer. Wash the organic layer sequentially with:

    • 2 x 100 mL Deionized Water

    • 3 x 100 mL Saturated Sodium Bicarbonate solution (to remove unreacted terephthalic acid and sulfuric acid). Caution: CO₂ evolution.

    • 1 x 100 mL Brine (saturated NaCl solution)

    • Causality: The basic bicarbonate wash deprotonates the acidic starting material and catalyst, rendering them water-soluble and allowing for their removal from the organic phase containing the desired neutral product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white crystalline solid.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes Reactants [label="1. Combine Reactants\n(Terephthalic Acid, 2-Bromoethanol,\nToluene, H₂SO₄)"]; Reflux [label="2. Reflux with Dean-Stark\n(8-12h, ~115°C)"]; Workup [label="3. Aqueous Workup\n(Wash with H₂O & NaHCO₃)"]; Dry [label="4. Dry & Concentrate\n(MgSO₄, Rotary Evaporator)"]; Purify [label="5. Purify\n(Recrystallization)"]; Product [label="Final Product", shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];

// Edges Reactants -> Reflux [label="Heat"]; Reflux -> Workup [label="Cool"]; Workup -> Dry [label="Separate Layers"]; Dry -> Purify [label="Crude Solid"]; Purify -> Product [label="Pure Solid"]; }

Figure 2: General workflow for the synthesis and purification of the title compound.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized product is paramount. The following spectroscopic data serve as a benchmark for researchers to validate their results. A synthesized compound can be considered pure and structurally correct only if its analytical data are consistent with these reference values.

Table 2: Reference Spectroscopic Data for Structural Verification

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets at ~8.1-8.3 ppm (4H total), characteristic of a 1,4-disubstituted benzene ring. Ethyl Protons: Two triplets, each integrating to 2H. One at ~4.6 ppm (-COOCH₂-) and one at ~3.7 ppm (-CH₂Br). The downfield shift is due to the deshielding effect of the adjacent oxygen and bromine atoms, respectively. Acidic Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbons: Two signals at ~165-170 ppm (one for the ester, one for the acid). Aromatic Carbons: Four signals in the aromatic region (~129-135 ppm). Ethyl Carbons: Two signals in the aliphatic region: ~65 ppm (-COOCH₂-) and ~28 ppm (-CH₂Br).
IR Spec. O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (ester) and a slightly lower frequency band for the carboxylic acid C=O. C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. C-Br Stretch: An absorption in the 500-650 cm⁻¹ region.

| Mass Spec. | Molecular Ion (M⁺): Look for isotopic peaks corresponding to the presence of bromine. For ESI-MS in negative mode, the [M-H]⁻ peak would be at m/z ≈ 271 and 273 in a ~1:1 ratio. |

Reactivity and Applications

The unique trifunctional nature of this compound makes it a valuable intermediate in several fields.

In Polymer and Materials Science

The primary application is in the synthesis of functional polyesters.[9][10] The free carboxylic acid can be polymerized with diols, while the bromoethyl group remains as a pendant functional handle along the polymer backbone. This allows for:

  • Post-Polymerization Modification: The bromide can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities, alter solubility, or attach bioactive molecules.

  • Grafting: It can serve as an initiation site for atom transfer radical polymerization (ATRP) to create graft copolymers.

  • Cross-linking: Reaction with difunctional nucleophiles can be used to cross-link polymer chains, forming gels or thermosets.

It is specifically used in the preparation of cyclic polyester oligomers composed of ethylene terephthalate.[9][10]

In Organic and Medicinal Chemistry

While less common, its role as a bifunctional linker should not be overlooked. It can be used to synthesize complex molecules where a rigid aromatic spacer is required. The distinct reactivity of the carboxylic acid (e.g., amide coupling) and the alkyl bromide (e.g., ether formation) allows for orthogonal synthetic strategies.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential.

  • Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][11] Avoid creating dust.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its trifunctional nature. By providing a reliable synthesis, a robust analytical framework for validation, and an understanding of its reactivity, this guide empowers researchers to leverage its unique properties for the development of next-generation materials and complex molecular architectures.

References

  • PubChem. This compound | C10H9BrO4 | CID 7021524. [Link]

  • Google Patents. US2479066A - Preparation of mono-alkyl esters of terephthalic acid.
  • PMC - NIH. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. [Link]

Sources

Solubility of "Terephthalic acid mono(2-bromoethyl) ester" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Terephthalic Acid Mono(2-bromoethyl) Ester in Organic Solvents

Abstract

This compound is a bifunctional organic molecule of significant interest in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the molecular structure to predict solubility based on first principles, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in solution for process development, purification, and reaction engineering.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. This compound, with the IUPAC name 4-(2-bromoethoxycarbonyl)benzoic acid, possesses a unique combination of functional groups that dictate its solution behavior.[1]

  • Chemical Structure: C₁₀H₉BrO₄

  • Molecular Weight: 273.08 g/mol [1]

  • Key Functional Groups:

    • Aromatic Ring: The rigid benzene ring is inherently nonpolar and contributes to solubility in solvents that can engage in π-π stacking or have similar aromatic character.

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar, protic solvents and reactivity with bases.

    • Ester (-COOCH₂CH₂Br): The ester group is polar aprotic. It contains hydrogen bond acceptors (the oxygen atoms) but no donors. This group contributes to solubility in a wide range of polar solvents.

    • Bromoethyl Group (-CH₂CH₂Br): The alkyl chain is nonpolar, while the bromine atom adds a degree of polarity and a potential leaving group for synthetic transformations.

The molecule is asymmetric and polar, possessing both a strongly acidic proton (from the carboxylic acid) and several lone-pair bearing oxygen atoms. This duality is key to its solubility profile.

Theoretical Principles and Solubility Predictions

The principle of "like dissolves like" is the primary guide for predicting solubility.[2][3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can predict its behavior in different classes of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and ester functionalities. The carboxylic acid group, in particular, should allow for strong interactions. However, the nonpolar aromatic ring and bromoethyl group may limit solubility, especially in highly polar protic solvents like water. Solubility is expected to be moderate to high in alcohols.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid proton. They also have dipole-dipole interactions that are compatible with the ester group. High solubility is predicted in solvents like DMSO and DMF, which are excellent at dissolving polar, multifunctional compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the highly polar carboxylic acid group makes high solubility in nonpolar solvents unlikely. While the aromatic ring favors interaction with toluene, it is insufficient to overcome the unfavorable energetics of solvating the -COOH group. Low or negligible solubility is expected. Diethyl ether, being weakly polar, might show slight solubility.[4]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity. They are not capable of hydrogen bonding but can solvate moderately polar compounds. Solubility is expected to be moderate, likely higher than in nonpolar alkanes but lower than in polar aprotic solvents like DMSO.

Predicted Solubility Summary

The following table summarizes the predicted solubility based on structural analysis and chemical principles. This serves as a practical guide for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding with the carboxylic acid and ester groups.
WaterSparingly SolubleThe polar carboxylic acid promotes solubility, but the larger, nonpolar aromatic and bromoethyl backbone limits it.
Polar Aprotic DMSO, DMF, THFHighly SolubleStrong dipole-dipole interactions and hydrogen bond acceptance favor solvation of the entire molecule.
Acetone, Ethyl AcetateSolubleGood balance of polarity to interact with the ester and carboxylic acid groups.[5][6]
Nonpolar Hexane, CyclohexaneInsolubleMismatch in polarity; the energy required to break the solute-solute hydrogen bonds is not compensated by weak van der Waals forces.
TolueneSparingly Solubleπ-π stacking between toluene and the benzene ring may provide some favorable interaction, but the polar groups limit solubility.
Chlorinated Dichloromethane, ChloroformModerately SolubleSolvents of intermediate polarity can partially solvate both the polar and nonpolar regions of the molecule.[5][6]
Aqueous Base 5% NaOH, 5% NaHCO₃Soluble (by reaction)The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[7][8]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental method is required. The isothermal shake-flask method is a globally recognized and robust technique for determining the solubility of compounds.[9] The following protocol is based on the OECD Guideline 105.[10][11]

Objective:

To determine the saturation mass concentration of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass flasks with airtight stoppers (e.g., screw-cap vials)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis equipment.

Methodology:
  • Preliminary Test:

    • To estimate the approximate solubility, add small, known amounts of the compound to a fixed volume of the solvent at the test temperature.

    • Observe the amount needed to reach a point where solid material remains undissolved after vigorous shaking. This helps determine the appropriate solute-to-solvent ratio for the main experiment.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of the solid compound (as determined from the preliminary test) to a flask containing a known volume of the solvent. The presence of excess solid is crucial to ensure saturation is achieved.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A common starting point is 24 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flask to rest in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, the supernatant must be clarified. Centrifugation of an aliquot of the suspension is the preferred method. Alternatively, filtration can be used, but care must be taken to avoid clogging and adsorption of the solute onto the filter membrane.

  • Sample Preparation and Analysis:

    • Carefully draw an aliquot of the clear, saturated supernatant.

    • Accurately dilute the aliquot with the chosen solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in g/L or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solute to Known Volume of Solvent B Seal Flask A->B C Agitate in Shaker Bath at Constant Temperature (e.g., 24-72h) B->C D Let Solids Settle (24h at Constant T) C->D E Centrifuge Aliquot to Clarify Supernatant D->E F Draw Clear Supernatant E->F G Dilute Sample Accurately F->G H Analyze by Validated Method (e.g., HPLC) G->H I Calculate Solubility (g/L or mol/L) H->I

Workflow for Isothermal Shake-Flask Solubility Determination.

Applications and Implications in Research

A precise understanding of the solubility of this compound is not merely academic; it is critical for its practical application.

  • Reaction Solvent Selection: In polymer synthesis, where this compound might serve as a monomer or a chain modifier, selecting a solvent in which it and other reactants are fully dissolved is essential for achieving homogeneous reaction kinetics and predictable molecular weight distributions.

  • Purification by Crystallization: Solubility data as a function of temperature is the cornerstone of developing an effective crystallization protocol. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature, allowing for high recovery of pure crystals upon cooling.

  • Drug Development: If used as a linker or intermediate in the synthesis of an active pharmaceutical ingredient (API), its solubility will influence reaction conditions, work-up procedures, and the ease of purification, all of which are critical parameters in process chemistry and scale-up.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust solubility profile can be confidently predicted through analysis of its molecular structure. The presence of both a polar carboxylic acid and a moderately nonpolar backbone suggests high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and poor solubility in nonpolar hydrocarbons. For applications requiring precise data, the standardized isothermal shake-flask method provides a reliable framework for quantitative determination. This guide provides both the theoretical foundation and the practical methodology necessary for scientists and researchers to effectively work with this versatile compound in solution.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123.
  • Faculty Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • PubChem. (n.d.). This compound.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • ChemicalBook. (2025, September 16). Benzyl 2-bromoethyl ether.
  • Guidechem. (n.d.). Terephthalic acid diisopropyl ester 6422-84-0.
  • Legislation.gov.uk. (n.d.). a.6. water solubility.
  • Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-octyl Phthalate (DNOP).
  • Guidechem. (n.d.). TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER 3645-00-9.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines.
  • CookeChem. (n.d.). Benzyl 2-bromoethyl ether.

Sources

An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid mono(2-bromoethyl) ester, with the IUPAC name 4-(2-bromoethoxycarbonyl)benzoic acid, is a bifunctional organic molecule that serves as a versatile building block in polymer chemistry, materials science, and pharmaceutical synthesis. Its structure incorporates a carboxylic acid group, an aromatic ring, and a bromoethyl ester moiety, offering multiple reactive sites for chemical modification and incorporation into larger molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the causal relationships behind experimental choices and protocols.

Core Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [1][2]
CAS Number 173550-97-5[1][3][4]
Appearance White solid (predicted)
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[1]
Melting Point 173 °C
Boiling Point 412.8 ± 30.0 °C (Predicted)
Density 1.610 ± 0.06 g/cm³ (Predicted)
pKa 3.72 ± 0.10 (Predicted)

Synthesis and Mechanism

The synthesis of this compound presents a challenge in achieving selective mono-esterification of the dicarboxylic acid. Two primary strategies are generally employed for the synthesis of mono-esters of terephthalic acid: direct mono-esterification and the hydrolysis of the corresponding di-ester.

Method 1: Selective Mono-esterification of Terephthalic Acid

Direct esterification of terephthalic acid with 2-bromoethanol is a potential route. However, controlling the reaction to favor the mono-ester over the di-ester is challenging due to the similar reactivity of the two carboxylic acid groups. High-pressure and high-temperature conditions, often without a catalyst, can be employed to selectively form the mono-ester.[5] The large excess of the alcohol can favor the formation of the diester, thus careful control of stoichiometry is crucial.

Reaction Workflow:

G TPA Terephthalic Acid Reactor High-Pressure Reactor TPA->Reactor Bromoethanol 2-Bromoethanol Bromoethanol->Reactor Heating Heating (e.g., 250-300°C) Reactor->Heating Separation Separation/Purification Heating->Separation Product This compound Separation->Product

Caption: High-pressure, non-catalytic mono-esterification workflow.

Experimental Protocol (Hypothetical):

  • Reactant Charging: In a high-pressure stainless-steel reactor, charge terephthalic acid and a carefully measured molar equivalent of 2-bromoethanol. A slight excess of terephthalic acid may be used to favor mono-esterification.

  • Reaction Conditions: Seal the reactor and heat to a temperature in the range of 250-300°C under a pressure of 25-500 atmospheres.[5] The reaction time should be carefully monitored (e.g., 1-3 hours) to prevent the formation of the di-ester.

  • Work-up and Purification: After cooling and depressurizing the reactor, the crude product is extracted. Purification can be achieved by recrystallization from a suitable solvent to separate the mono-ester from unreacted terephthalic acid and any di-ester byproduct.

Method 2: Partial Hydrolysis of Di(2-bromoethyl) Terephthalate

A more common and controllable laboratory-scale synthesis involves a two-step process: the formation of the di-ester followed by selective mono-hydrolysis.

Step 1: Synthesis of Di(2-bromoethyl) Terephthalate

This can be achieved via a Fischer esterification of terephthalic acid with an excess of 2-bromoethanol in the presence of an acid catalyst, such as sulfuric acid.

Step 2: Mono-hydrolysis

The purified di(2-bromoethyl) terephthalate is then subjected to partial hydrolysis using a stoichiometric amount of a base, such as potassium hydroxide, in an alcoholic solvent.[6]

Reaction Workflow:

G cluster_0 Step 1: Di-esterification cluster_1 Step 2: Mono-hydrolysis TPA Terephthalic Acid Diester Di(2-bromoethyl) Terephthalate TPA->Diester Esterification Bromoethanol 2-Bromoethanol (excess) Bromoethanol->Diester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Diester Diester_input Di(2-bromoethyl) Terephthalate Diester->Diester_input Monoester This compound Diester_input->Monoester Hydrolysis Base Base (e.g., KOH) Base->Monoester

Caption: Two-step synthesis via di-esterification and mono-hydrolysis.

Experimental Protocol (Adapted from general procedures):

Step 1: Synthesis of Di(2-bromoethyl) Terephthalate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add terephthalic acid and an excess of 2-bromoethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water, and the precipitated di-ester is collected by filtration, washed, and dried.

Step 2: Mono-hydrolysis of Di(2-bromoethyl) Terephthalate

  • Reaction Setup: Dissolve the purified di(2-bromoethyl) terephthalate in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a stoichiometric amount (one equivalent) of a solution of potassium hydroxide in the same solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Work-up and Purification: The reaction is acidified to precipitate the mono-ester. The crude product is then purified by recrystallization.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the two methylene groups of the bromoethyl moiety. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The methylene group adjacent to the ester oxygen is expected around 4.5 ppm, and the methylene group adjacent to the bromine atom is anticipated at approximately 3.6 ppm, both as triplets. The acidic proton of the carboxylic acid group will appear as a broad singlet at a higher chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons, and the two methylene carbons. The carbonyl carbons are expected in the range of 165-175 ppm. The aromatic carbons will appear between 120-140 ppm. The methylene carbon attached to the oxygen will be around 60-70 ppm, while the carbon attached to the bromine will be in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the ester carbonyl group around 1720 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl group, often overlapping with the ester carbonyl, around 1680-1700 cm⁻¹.

  • C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations.

  • A C-Br stretching vibration, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromoethyl group and the carboxyl group. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Applications

The unique bifunctional nature of this compound makes it a valuable intermediate in several fields.

Polymer Chemistry

The primary application of this compound is in the synthesis of functional polyesters and oligomers.[3][7] The presence of both a carboxylic acid and a bromoethyl group allows for its use as a monomer in condensation polymerization. The bromoethyl group can serve as a site for post-polymerization modification, enabling the introduction of various functional groups onto the polymer backbone. This is particularly useful for modifying the properties of widely used polyesters like polyethylene terephthalate (PET).[8] For instance, it can be used to introduce flame retardancy or to create reactive sites for cross-linking or grafting.

Workflow for Polymer Modification:

G cluster_0 Polymerization cluster_1 Post-polymerization Modification Monomer This compound Polymer Bromo-functionalized Polyester Monomer->Polymer Comonomer Diol (e.g., Ethylene Glycol) Comonomer->Polymer Modified_Polymer Functionalized Polyester Polymer->Modified_Polymer Nucleophilic Substitution Functional_Molecule Functional Molecule (e.g., Amine, Thiol) Functional_Molecule->Modified_Polymer

Caption: Synthesis of functional polymers using the bromo-ester.

Materials Science: Metal-Organic Frameworks (MOFs)

Terephthalic acid is a common linker in the synthesis of MOFs.[9][10] The mono-bromoethyl ester derivative can be used to introduce a reactive handle into the MOF structure. This allows for post-synthetic modification of the MOF, where the bromo group can be substituted with other functional groups to tailor the properties of the material for specific applications such as gas storage, catalysis, or sensing.[11][12]

Drug Development and Medicinal Chemistry

While direct applications in drug development are not extensively documented, the structural motifs within this compound are relevant to medicinal chemistry. Terephthalic acid derivatives have been investigated for a range of biological activities. The bromoethyl ester functionality can act as a reactive group for covalently linking the terephthalate scaffold to biomolecules or for the synthesis of more complex drug candidates. The ester linkage can also be designed to be cleavable under physiological conditions, making it a potential pro-drug moiety.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of advanced materials and functional polymers. Understanding the nuances of its synthesis and the full scope of its reactivity is key to unlocking its utility in a wide range of research and industrial applications. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their work.

References

  • JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2022). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE (Journal of Visualized Experiments), (86), e52094. Retrieved from [Link]

  • Karagiaridi, O., et al. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (1949). US2479066A - Preparation of mono-alkyl esters of terephthalic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]

  • DOI. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Maslak, V., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Chemosphere, 275, 130005. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). PET Crystallinity Modification. Retrieved from [Link]

  • Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications, 37(3), 483-493. Retrieved from [Link]

  • NIST. (n.d.). Terephthalic acid, 2-bromophenethyl ethyl ester. Retrieved from [Link]

  • Google Patents. (1957). US2808428A - Preparation of monoesters of terephthalic acid.
  • Google Patents. (2020). WO2020002999A2 - Terephthalic acid esters formation.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • IMAGINE. (n.d.). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co and Mn). Retrieved from [Link]

  • Google Patents. (2019). WO2019051597A1 - Terephthalic acid esters formation.
  • University of Warwick. (2018). Thioester functional polymers. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved from [Link]

Sources

Discovery and history of terephthalate monoesters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Terephthalate Monoesters

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of terephthalate monoesters. It traces their origins from the widespread use of their parent polymer, polyethylene terephthalate (PET), to their emergence as critical analytes in environmental and toxicological research. This document details the evolution of synthetic and analytical methodologies, explains the rationale behind experimental choices, and presents key protocols and data. It is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of these important metabolic biomarkers.

The Context: Polyethylene Terephthalate (PET) and the Rise of a New Analyte

The story of terephthalate monoesters is intrinsically linked to the history of their parent compound, polyethylene terephthalate (PET). First synthesized in the 1940s by John Rex Whinfield and James Tennant Dickson, PET's remarkable properties of strength, clarity, and inertness led to its global adoption for food and beverage packaging, particularly plastic bottles. For decades, the focus remained on the polymer's stability. However, as analytical techniques grew more sensitive, a new question arose: what happens to PET and other terephthalate-based materials when they inevitably degrade? This question paved the way for the discovery of their metabolic and environmental byproducts, including terephthalate monoesters.

These compounds, such as mono(2-ethylhexyl) terephthalate (MEHTP), are metabolites formed when the human body is exposed to terephthalate diesters used as plasticizers, which are structurally similar to the more well-known ortho-phthalates. They are also formed through the environmental hydrolysis of these materials. The scientific community's interest in these monoesters stems from their role as potential biomarkers of exposure to plastic-related chemicals and their unknown toxicological profiles.

Discovery and Early Identification

The "discovery" of terephthalate monoesters as significant analytes was not a single event but rather a gradual emergence driven by the fields of toxicology and environmental science. Initial concerns about plasticizers focused heavily on ortho-phthalates due to their known endocrine-disrupting effects. However, as manufacturers began to replace ortho-phthalates with terephthalates like di(2-ethylhexyl) terephthalate (DEHTP), researchers recognized the need to track human exposure to these alternatives.

Pioneering studies in the early 2000s began to identify and quantify the urinary metabolites of these replacement plasticizers. For instance, research demonstrated that DEHTP is metabolized in the body into several compounds, including MEHTP, which can be detected in urine. This was a critical step, as it established a reliable method for assessing human exposure through biomonitoring. The ability to measure these monoesters provided a direct window into the internal dose of the parent compounds, a significant advancement over simply measuring environmental levels.

The Synthesis of Analytical Standards: A Foundational Requirement

To accurately detect and quantify terephthalate monoesters in complex biological or environmental samples, researchers first needed pure, certified analytical standards. This necessitated the development of reliable synthetic protocols. The core of this synthesis involves a controlled partial hydrolysis of the parent terephthalate diester.

Causality in Synthetic Strategy

The primary challenge in synthesizing a monoester from a diester is preventing the reaction from proceeding to full hydrolysis, which would yield terephthalic acid. Chemists employ several strategies to achieve this selectivity:

  • Stoichiometric Control: Using a limited amount of the hydrolyzing agent (e.g., one equivalent of a base like potassium hydroxide) ensures that, on average, only one ester group per molecule is saponified.

  • Kinetic Control: Running the reaction at low temperatures slows down the rate of the second hydrolysis step more than the first, allowing the monoester to be isolated before it fully reacts.

  • Protecting Groups: In more complex syntheses, one ester group can be protected while the other is selectively hydrolyzed, though this is often unnecessary for common analytical standards.

The choice of solvent and base is also critical. A solvent system that can dissolve the nonpolar diester while also accommodating the ionic base is required. A mixture of an alcohol (like methanol or ethanol) and a non-polar solvent is often used.

Example Protocol: Synthesis of Mono(2-ethylhexyl) Terephthalate (MEHTP)

This protocol describes a standard laboratory procedure for synthesizing MEHTP for use as an analytical standard.

Objective: To synthesize MEHTP through partial, base-catalyzed hydrolysis of Di(2-ethylhexyl) terephthalate (DEHTP).

Materials:

  • Di(2-ethylhexyl) terephthalate (DEHTP)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve DEHTP (1 equivalent) in a mixture of methanol and dichloromethane in a round-bottom flask.

  • In a separate container, dissolve potassium hydroxide (1.1 equivalents) in methanol.

  • Slowly add the KOH solution to the DEHTP solution at 0°C (ice bath) with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed and the monoester spot is prominent, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure MEHTP.

  • Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Evolution of Analytical Methodologies for Detection

The ability to measure trace levels of terephthalate monoesters in complex matrices like urine is a testament to the advancements in analytical chemistry. The primary modern technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Workflow: A Self-Validating System

The standard workflow is designed with multiple checkpoints to ensure accuracy and trustworthiness, from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_qc Quality Control sample Urine Sample (250 µL) is Add Isotope-Labeled Internal Standards sample->is enzyme Enzymatic Deconjugation (β-glucuronidase) is->enzyme spe Solid-Phase Extraction (SPE) or Online Turbulent Flow enzyme->spe elute Elution & Concentration spe->elute hplc HPLC Separation (e.g., C18 column) elute->hplc Inject Extract ms Tandem Mass Spectrometry (MS/MS Detection) hplc->ms quant Quantification vs. Calibration Curve ms->quant data_review Data Review (Peak Integration, S/N) quant->data_review reporting Final Concentration Report (ng/mL) data_review->reporting

Caption: High-level workflow for the analysis of terephthalate monoesters in urine.

Data Presentation: Limits of Quantification

The sensitivity of analytical methods has improved dramatically. The table below summarizes typical limits of quantification (LOQs) for common terephthalate monoesters in urine using modern LC-MS/MS methods. Lower LOQs are critical for detecting exposure in the general population.

AnalyteAbbreviationTypical LOQ (ng/mL)Reference
Mono-(2-ethylhexyl) terephthalatemEHTP0.1 - 3.75[1][2]
Mono-(2-ethyl-5-hydroxyhexyl) terephthalate5OH-MEHTP~0.05[3]
Mono-(2-ethyl-5-oxohexyl) terephthalate5oxo-MEHTP~0.1[3]
Mono-n-butyl terephthalateMnBT~0.1 - 0.4[2]
Mono-isobutyl terephthalateMiBT~0.1 - 0.4[2]

Data compiled from multiple sources to show a representative range.

Environmental and Toxicological Significance

The primary driver for studying terephthalate monoesters is their role as biomarkers of exposure and their potential, though still largely understudied, health effects.

Metabolic Pathway

When a person is exposed to a terephthalate diester (e.g., DEHTP), it is rapidly metabolized by lipases in the gut and other tissues. The first step is hydrolysis to the corresponding monoester (e.g., MEHTP). This monoester can then undergo further oxidative metabolism (Phase I) on its alkyl side-chain, followed by glucuronidation (Phase II) to increase water solubility before being excreted in the urine.[1] Measuring these urinary metabolites provides a much more accurate picture of internal exposure than measuring the parent compound in the environment.

G parent Di(2-ethylhexyl) terephthalate (DEHTP) monoester Mono(2-ethylhexyl) terephthalate (MEHTP) parent->monoester Phase I: Hydrolysis (Lipases) oxidized Oxidized Monoesters (e.g., 5OH-MEHTP) monoester->oxidized Phase I: Oxidation (CYP Enzymes) conjugated Glucuronide Conjugates oxidized->conjugated Phase II: Glucuronidation excretion Urinary Excretion conjugated->excretion

Caption: Simplified metabolic pathway of DEHTP in the human body.

Toxicological Profile

The toxicology of terephthalates and their monoesters is an active area of research. They are generally considered to have lower toxicity than their ortho-phthalate counterparts. However, the sheer volume of human exposure warrants continued investigation. Research is ongoing to understand if these compounds have any endocrine-disrupting potential or other adverse health effects, especially in vulnerable populations like children. The development of the sensitive analytical methods described above is crucial for conducting the large-scale epidemiological studies needed to answer these questions.

Future Outlook

The field of terephthalate monoester analysis continues to evolve. Future directions include:

  • Expanding the Scope: Developing methods to detect a wider array of metabolites from various terephthalate-based plasticizers and polymers.

  • High-Throughput Analysis: Further automating and streamlining analytical workflows to support large-scale biomonitoring studies, such as those conducted by the CDC.

  • Toxicological Correlation: Combining biomonitoring data with health outcome data to better understand the risks, if any, associated with exposure.

  • Environmental Monitoring: Applying these sensitive methods to track the fate and transport of terephthalate degradation products in the environment.

The history of terephthalate monoesters demonstrates a classic scientific progression: a ubiquitous industrial material leads to questions about its biological and environmental fate, which in turn drives innovation in synthetic and analytical chemistry to provide the tools needed for exposure assessment and toxicological evaluation.

References

  • Thermo Fisher Scientific. (2011). Analysis of Plasticizer Contaminants in Beverages and Milk using an Automated System Based on Turbulent-flow Chromatography.

  • Cunha, S. C., et al. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. National Institutes of Health.

  • Nayebare, F., et al. (2018). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). National Institutes of Health.

  • Pinguet, J., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. ResearchGate.

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.

  • Asimakopoulos, A. G., et al. (2016). Human biomonitoring of phthalates by urinary metabolite analysis. ScienceDirect.

  • Nayebare, F., et al. (2018). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed.

  • University of Würzburg. (2016). Guidelines for LC – MS Samples.

  • Lessmann, F., et al. (2019). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. ResearchGate.

  • Silva, M. J., et al. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Sci-Hub.

Sources

"Terephthalic acid mono(2-bromoethyl) ester" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Terephthalic Acid Mono(2-bromoethyl) Ester

For the modern researcher and drug development professional, a comprehensive understanding of a reagent's properties is paramount to ensuring both laboratory safety and experimental success. This compound, a bifunctional molecule with applications in polymer chemistry and as a potential building block in pharmaceutical synthesis, requires careful and informed handling. This guide provides a deep dive into its safety profile, handling protocols, and chemical reactivity, grounded in established scientific principles.

Chemical and Physical Identity

This compound is a white solid at room temperature.[1] Its bifunctional nature, possessing both a carboxylic acid and a bromoethyl ester, makes it a versatile, but reactive, molecule. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[2][3][4]
Molecular Weight 273.08 g/mol [2][3]
CAS Number 173550-97-5[3][4]
Appearance White Solid[1]
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[2][4]
Synonyms 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester[3]
Solubility Insoluble in water[1]

Hazard Analysis and Toxicological Profile

Mechanism of Irritation
  • Skin and Eye Irritation: Chemical irritants cause a reversible inflammatory effect at the site of contact.[5][6] Acids can cause tissue coagulation and protein denaturation, leading to an inflammatory response.[7][8] The bromoethyl moiety, as a potential alkylating agent, can react with biological nucleophiles in skin and eye tissues, further contributing to irritation. Direct contact with the eyes can be particularly dangerous, with the potential for serious, lasting damage.[9]

  • Respiratory Irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[1] This is a common hazard for powdered organic chemicals.[5]

The Bromoethyl Group: A Latent Hazard

The presence of a bromine atom on the ethyl group makes this part of the molecule an electrophilic center and a good leaving group in nucleophilic substitution reactions.[1] This reactivity is the basis for its utility in synthesis but also a key consideration in its toxicological profile. Alkylating agents are known to be reactive towards biological macromolecules and can be potent irritants and sensitizers.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound that could generate dust, such as weighing or transferring, should be conducted in a properly functioning chemical fume hood.[5][10] This is the primary defense against respiratory exposure.

  • Designated Area: For frequent use, it is advisable to establish a designated area for handling this chemical to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.Protects against dust particles and splashes.[9][11][12]
Hand Protection Nitrile gloves. Inspect for tears or holes before use.Provides a barrier against skin contact.[5][12]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes exposed skin.[11]
Step-by-Step Handling Protocol for Weighing and Dissolving

The following protocol is designed to minimize exposure when handling the powdered form of the chemical.

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Place a weighing boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Use a spatula to transfer the desired amount of powder to the weighing boat. Do this slowly and close to the surface to minimize dust generation.[13]

    • Securely close the main container.

  • Dissolving:

    • Place a flask containing the desired solvent and a stir bar on a stir plate within the fume hood.

    • Carefully add the weighed powder to the solvent.

    • If necessary, gently rinse the weighing boat with a small amount of the solvent to ensure a complete transfer.

    • Cover the flask and begin stirring.

Weighing_Protocol cluster_Hood Inside Chemical Fume Hood Prep 1. Don PPE & Prepare Workspace Weigh 2. Weigh Powder on Balance Prep->Weigh Transfer 3. Transfer Powder to Solvent Weigh->Transfer Carefully Seal 4. Seal Reaction Vessel Transfer->Seal End End Seal->End Start Start Start->Prep

Caption: A streamlined workflow for safely weighing and dissolving powdered chemical reagents.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the bromoethyl ester.

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as deprotonation with a base to form a carboxylate salt, or esterification.

  • Bromoethyl Ester: The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack. As a secondary alkyl halide, it can undergo substitution reactions via either an SN1 or SN2 pathway, depending on the nucleophile, solvent, and temperature.[1] Strong nucleophiles and polar aprotic solvents will favor an SN2 reaction.[1] This reactivity is useful for covalently attaching the terephthalate moiety to other molecules.

Reactivity cluster_Carboxylic_Acid Carboxylic Acid Reactions cluster_Bromoethyl Bromoethyl Ester Reactions Molecule This compound Deprotonation Deprotonation (Base) Molecule->Deprotonation Esterification Esterification (Alcohol, Acid Catalyst) Molecule->Esterification SN2 SN2 Reaction (Strong Nucleophile) Molecule->SN2 SN1 SN1 Reaction (Weak Nucleophile, Polar Protic Solvent) Molecule->SN1

Caption: Key reaction pathways for this compound.

Synthesis Overview

While several methods exist for the synthesis of terephthalic acid esters, a common laboratory-scale approach would be the direct esterification of terephthalic acid with 2-bromoethanol. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the monoester product.[2] Achieving high selectivity for the monoester over the diester can be challenging and often requires careful control of stoichiometry and reaction conditions.[4][14]

A plausible synthesis protocol would involve reacting terephthalic acid with a moderate excess of 2-bromoethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, with refluxing to facilitate the reaction and remove water.[2][15]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate.

  • Polymer and Materials Science: It is used in the preparation of cyclic polyester oligomers.[9] Terephthalic acid itself is a major component of polyethylene terephthalate (PET).[16][17] Derivatives like this ester are crucial for creating specialized polymers and materials.

  • Drug Delivery: Terephthalic acid is a common component in the synthesis of metal-organic frameworks (MOFs), which are porous materials being investigated for drug delivery applications.[17][18] The functional groups on this ester could be used to modify the properties of such MOFs or to link them to other molecules.

  • Pharmaceutical Synthesis: As a derivative of terephthalic acid, it can serve as a starting material or intermediate for various drugs.[19][20] For example, terephthalic acid has been investigated as a sustainable precursor for the synthesis of paracetamol.[21] The bromoethyl group allows for its attachment to a parent drug molecule, potentially forming a prodrug that could have altered solubility or release characteristics.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: For a small spill, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a sealed container for disposal.[5] Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.[1]

Conclusion

This compound is a valuable research chemical whose safe handling is predicated on a thorough understanding of its irritant nature and the reactivity of its functional groups. By adhering to the principles of sound laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound and leverage its chemical properties for scientific advancement.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. Terephthalic acid. Retrieved from [Link]

  • Google Patents. A process for preparing a monoester of terephthalic acid and its derivatives.
  • National Institutes of Health. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Retrieved from [Link]

  • Wikipedia. Terephthalic acid. Retrieved from [Link]

  • Syracuse University. Irritants. Environmental Health & Safety Services. Retrieved from [Link]

  • ChemSafetyPro. Skin and Eye Irritation. Retrieved from [Link]

  • ResearchGate. Initiation mechanism of terephthalic polyester decomposition. Retrieved from [Link]

  • PubMed Central. Chemical eye injury: pathophysiology, assessment and management. Retrieved from [Link]

  • Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Terephthalic Acid: Applications Beyond Polyester - Pharmaceuticals and Dyes. Retrieved from [Link]

  • University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory. Environmental Health & Safety. Retrieved from [Link]

  • DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • PubChem. 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Medscape. Ocular Burns and Chemical Injuries. Retrieved from [Link]

  • MDPI. Toxic External Exposure Leading to Ocular Surface Injury. Retrieved from [Link]

  • Wikipedia. Ethyl bromoacetate. Retrieved from [Link]

  • Valco Group. Uses of PTA (Terephthalic acid). Retrieved from [Link]

  • PubChem. 1-Bromoethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • C&EN. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • Technology Networks. Acid-Treated Polymers Are Superior Stores for Drug Delivery. Retrieved from [Link]

  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • PubChem. Ethyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Academies Press. Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

Physical characteristics of "Terephthalic acid mono(2-bromoethyl) ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Terephthalic Acid Mono(2-bromoethyl) Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic molecule of significant interest in the fields of polymer chemistry and materials science. It serves as a key monomer in the synthesis of specialized polyesters and other macromolecules.[1][2] Its structure incorporates a rigid aromatic dicarboxylic acid backbone, a reactive carboxylic acid group, and an alkyl bromide, providing multiple avenues for chemical modification. This guide provides a comprehensive overview of its molecular identity, physicochemical properties, a proposed synthesis strategy, and a detailed analysis of its predicted spectroscopic characteristics. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from chemical databases and extrapolates from structurally related compounds to provide a robust predictive profile for research and development purposes.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical constants. This compound combines the features of an aromatic carboxylic acid and a bromoalkyl ester, which dictates its properties and reactivity.

Chemical Structure and Identifiers
  • IUPAC Name: 4-(2-bromoethoxycarbonyl)benzoic acid[3][4]

  • CAS Number: 173550-97-5[3][5][6]

  • Molecular Formula: C₁₀H₉BrO₄[5][6]

  • Synonyms: 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester[6]

The molecule's structure consists of a central benzene ring substituted at the 1 and 4 positions. One position holds a free carboxylic acid group, while the other is an ester functional group linked to a 2-bromoethyl chain.

Physicochemical Data Summary

The quantitative properties of the molecule are summarized below. It is important to note that while some properties are calculated or sourced from chemical databases, key experimental values like melting point and specific solubility are not widely reported in the literature.

PropertyValue / DescriptionSource(s)
Molecular Weight 273.08 g/mol [3][5][6]
Exact Mass 271.96842 Da[3][4]
Appearance White solid[6] (Implied)
Melting Point Not experimentally reported in literature. Expected to be a high-melting solid, similar to its parent, terephthalic acid (sublimes >400°C).[7]N/A
Boiling Point Not applicable; likely decomposes before boiling at atmospheric pressure.N/A
Solubility Explicit data is unavailable. The parent compound, terephthalic acid, is poorly soluble in water and most common organic solvents but is soluble in polar aprotic solvents like DMSO and DMF.[7][8] The ester is expected to show slightly improved solubility in moderately polar organic solvents (e.g., THF, acetone) compared to the diacid, but poor solubility in water and nonpolar solvents.N/A

Synthesis and Purification Strategy

The preparation of asymmetrically substituted terephthalates like the mono(2-bromoethyl) ester presents a significant chemical challenge due to the similar reactivity of the two carboxylic acid groups. Direct mono-esterification of terephthalic acid often results in a difficult-to-separate mixture of starting material, the desired monoester, and the diester. A more controlled and reliable method involves a two-step procedure: synthesis of the diester followed by selective monohydrolysis.[9]

Proposed Synthesis Workflow

This workflow is designed to maximize the yield and purity of the target monoester by circumventing the challenges of direct, selective esterification.

G cluster_0 Step 1: Diester Formation cluster_1 Step 2: Selective Monohydrolysis cluster_2 Purification TPA Terephthalic Acid Diester Di(2-bromoethyl) Terephthalate TPA->Diester Bromoethanol 2-Bromoethanol (Excess) Bromoethanol->Diester Thionyl SOCl₂ or H₂SO₄ catalyst Thionyl->Diester Diester_input Di(2-bromoethyl) Terephthalate Monoester This compound (Product) Diester_input->Monoester Base 1 eq. KOH / NaOH in Alcohol/Water Base->Monoester Crude Crude Product Mixture Monoester->Crude Purification Acid/Base Extraction & Recrystallization Crude->Purification Pure_Product Pure Monoester Purification->Pure_Product

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Terephthalic acid mono(2-bromoethyl) ester. This mono-esterified terephthalic acid derivative is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of specialized polymers, functional materials, and as a linker in the development of pharmacologically active compounds. The described method is based on a modified Fischer-Speier esterification, optimized for the selective mono-esterification of terephthalic acid with 2-bromoethanol. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering detailed procedural instructions, mechanistic insights, purification techniques, and characterization methods.

Introduction

Terephthalic acid, a readily available dicarboxylic acid, is a cornerstone of the polymer industry, most notably as a monomer for polyethylene terephthalate (PET).[1] The selective functionalization of one of its two carboxylic acid groups opens up a vast landscape of chemical possibilities, yielding versatile building blocks for more complex molecular architectures. This compound, in particular, incorporates a reactive bromoethyl group, making it an excellent substrate for subsequent nucleophilic substitution reactions, while the remaining carboxylic acid moiety allows for further derivatization, such as amide bond formation or secondary esterification.

The primary challenge in the synthesis of this and other mono-esters of symmetrical dicarboxylic acids lies in controlling the esterification to prevent the formation of the corresponding diester.[2] This protocol addresses this challenge by carefully controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the mono-ester product.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of terephthalic acid with 2-bromoethanol.

reaction_scheme cluster_reactants Reactants cluster_products Products terephthalic_acid Terephthalic Acid reaction_center + terephthalic_acid->reaction_center bromoethanol 2-Bromoethanol bromoethanol->reaction_center product This compound catalyst H₂SO₄ (cat.) water H₂O arrow reaction_center->arrow Reflux arrow->product arrow->water     -

Figure 1: Reaction scheme for the synthesis of this compound.

Mechanistic Insight: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6]

To promote mono-esterification, a molar excess of terephthalic acid relative to 2-bromoethanol is employed. This statistical control ensures that the alcohol is more likely to encounter and react with a molecule of terephthalic acid rather than the already formed monoester, thereby minimizing the formation of the diester byproduct.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Terephthalic AcidC₈H₆O₄166.13≥98%Sigma-Aldrich
2-BromoethanolC₂H₅BrO124.96≥97%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.0895-98%Fisher Scientific
TolueneC₇H₈92.14ACS GradeVWR
DichloromethaneCH₂Cl₂84.93ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer

  • FT-IR spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (16.61 g, 0.1 mol).

  • Add toluene (150 mL) to the flask. Toluene serves as the solvent and facilitates the removal of water via azeotropic distillation.

  • Add 2-bromoethanol (6.25 g, 0.05 mol). The 2:1 molar ratio of terephthalic acid to 2-bromoethanol is crucial for maximizing the yield of the monoester.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. This acts as the catalyst for the esterification.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the reaction flask.

Step 2: Esterification Reaction
  • Heat the reaction mixture to reflux using a heating mantle.

  • Continuously remove the water generated during the reaction as an azeotrope with toluene using the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water produced is approximately 0.9 mL. The reaction is typically complete within 4-6 hours.

  • Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Work-up and Product Isolation
  • Allow the reaction mixture to cool to room temperature.

  • The unreacted terephthalic acid will precipitate out of the toluene solution. Filter the mixture through a Büchner funnel to remove the excess terephthalic acid. The recovered terephthalic acid can be washed with a small amount of cold toluene and dried for reuse.

  • Transfer the filtrate to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any remaining terephthalic acid.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude product, which may still contain some diester and unreacted 2-bromoethanol, can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the terephthalate ring, the methylene protons adjacent to the bromine atom, and the methylene protons of the ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the bromoethyl group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ester and carboxylic acid, and the C-Br stretch.

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis can be used to determine the purity of the final product and to quantify any remaining starting materials or the diester byproduct.[8][9]

Troubleshooting and Safety Precautions

Potential IssuePossible CauseRecommended Solution
Low YieldIncomplete reactionEnsure efficient water removal with the Dean-Stark trap. Extend the reaction time.
Loss of product during work-upBe careful during the extraction and filtration steps.
Formation of DiesterIncorrect stoichiometryUse a 2:1 or greater molar excess of terephthalic acid.
Product is an oilImpurities presentRepeat the purification by recrystallization.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Bromoethanol is toxic and an irritant. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

  • Toluene and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By employing a stoichiometric excess of terephthalic acid and utilizing azeotropic removal of water, this method favors the formation of the desired monoester. The purification and characterization steps outlined ensure a final product of high purity, suitable for a wide range of applications in research and development.

References

  • Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Terephthalic acid. [Link]

  • Gresham, W. L. (1951). Method of preparing monoesters. U.S.
  • Olah, G. A.; Narang, S. C.; Fung, A. P. (1981). "Synthetic Methods and Reactions; 83. A Convenient and General Method for the Esterification of Carboxylic Acids with Alcohols". The Journal of Organic Chemistry. 46 (12): 2706–2709. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • IOSR Journal of Applied Chemistry. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]

  • Google Patents. (2007). HPLC analytical method for fine terephthalic acid products and produced residue. CN101063670A.
  • Sciencemadness Wiki. Fischer esterification. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. (1957). Preparation of monoesters of terephthalic acid. US2808428A.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • CoLab. (1993). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. [Link]

  • Pearson+. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

Sources

Application Notes and Protocols for the Preparation of Cyclic Polyester Oligomers using Terephthalic Acid Mono(2-bromoethyl) ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Cyclic Polyester Oligomers

The synthesis of cyclic polyester oligomers has garnered significant attention due to their unique properties and their role as precursors in ring-opening polymerization (ROP), offering an alternative route to high molecular weight polyesters. These cyclic molecules, often considered byproducts in traditional polyester synthesis, are now being intentionally synthesized for applications in advanced materials and drug delivery systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key precursor, Terephthalic acid mono(2-bromoethyl) ester , in the preparation of cyclic polyester oligomers, primarily focusing on cyclic oligo(ethylene terephthalate)s.

The use of this compound presents a strategic advantage in directing the synthesis towards cyclic structures through a base-mediated intramolecular cyclization. This approach offers a higher degree of control compared to traditional methods that often rely on the thermodynamically controlled "backbiting" of linear polymer chains. This guide will delve into the synthesis of the precursor, the detailed protocol for its cyclization, the underlying mechanistic principles, and the characterization of the resulting cyclic oligomers.

PART 1: Synthesis of the Precursor - this compound

A reliable and well-characterized starting material is paramount for the successful synthesis of the target cyclic oligomers. This compound is not always commercially available in high purity and may require synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize 4-(2-bromoethoxycarbonyl)benzoic acid from terephthalic acid and 2-bromoethanol.

Materials:

  • Terephthalic acid

  • 2-Bromoethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous Toluene

  • Hexane

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of terephthalic acid.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Esterification: To the crude terephthaloyl monochloride, add anhydrous toluene followed by 2-bromoethanol (1 equivalent) dropwise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a toluene/hexane mixture to yield this compound as a white solid.

Characterization: The identity and purity of the synthesized precursor should be confirmed by:

  • ¹H NMR: To confirm the presence of the aromatic and ethyl protons with the correct integration.

  • ¹³C NMR: To verify the presence of all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₉BrO₄, MW: 273.08 g/mol )[1].

  • Melting Point: For comparison with literature values.

PART 2: Intramolecular Cyclization for Cyclic Polyester Oligomer Preparation

The core of this application note is the base-mediated intramolecular cyclization of this compound. This reaction is performed under high-dilution conditions to favor the formation of intramolecular products over intermolecular polymerization.

Mechanism of Cyclization

The reaction proceeds via an intramolecular nucleophilic substitution. A non-nucleophilic base deprotonates the carboxylic acid group of this compound, forming a carboxylate anion. This carboxylate then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a cyclic ester. The size of the resulting cyclic oligomer (dimer, trimer, etc.) is influenced by the concentration and the specific reaction conditions, with higher-order oligomers forming from the initial cyclized monomer or from intermolecular side reactions.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Oligomerization (Potential Pathway) A This compound C Carboxylate Anion Intermediate A->C Deprotonation B Base (e.g., K₂CO₃) D Carboxylate Anion E Cyclic Transition State D->E SN2 Attack F Cyclic Ester (Monomer) E->F Bromide Elimination G Cyclic Monomer H Further Reaction G->H I Cyclic Dimer, Trimer, etc. H->I

Protocol 2: High-Dilution Intramolecular Cyclization

Objective: To synthesize a mixture of cyclic oligo(ethylene terephthalate)s from this compound.

Materials:

  • This compound (from Protocol 1)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Syringe pump

  • High-dilution reaction setup (e.g., a large three-neck flask with a reflux condenser and mechanical stirrer)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble the high-dilution apparatus. In a large three-neck round-bottom flask, place anhydrous DMF (or acetonitrile) and anhydrous potassium carbonate (2-3 equivalents). Heat the solvent to a gentle reflux with vigorous stirring.

  • Slow Addition: Dissolve this compound in a separate flask with anhydrous DMF to make a dilute solution (e.g., 0.01 M).

  • Using a syringe pump, add the solution of the precursor to the refluxing solvent containing the base over an extended period (e.g., 8-12 hours). This slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with DCM.

  • Combine the filtrate and the DCM washings. Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of cyclic oligomers.

Purification and Isolation

The crude product will likely be a mixture of cyclic oligomers of different sizes (dimer, trimer, tetramer, etc.) and potentially some linear oligomers.

Protocol 3: Purification by Column Chromatography and/or Recrystallization

  • Column Chromatography: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol). Load the crude product onto the column and elute to separate the different oligomers. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Recrystallization/Solvent Extraction: Individual fractions or the crude mixture can be further purified by recrystallization from suitable solvents (e.g., chloroform, toluene). Selective solvent extraction can also be employed to isolate specific oligomers based on their differing solubilities[2].

PART 3: Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis and purity of the cyclic polyester oligomers.

Analytical Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of cyclization.Disappearance of the carboxylic acid proton signal. Characteristic shifts for the ethylene and terephthalate protons in a cyclic environment. Different oligomers may show distinct chemical shifts due to ring strain and symmetry[2][3].
Mass Spectrometry (MS) Determination of the molecular weights of the different oligomers in the mixture.Peaks corresponding to the masses of the cyclic dimer (C₂₀H₁₆O₈), trimer (C₃₀H₂₄O₁₂), tetramer, etc., often observed as sodium or potassium adducts[4]. The cyclic trimer has a molecular weight of 576.5 g/mol [5].
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the different cyclic oligomers.A chromatogram showing peaks corresponding to the different oligomer sizes. Can be used to determine the distribution of the products[6].
Differential Scanning Calorimetry (DSC) To determine the melting points and thermal properties of the isolated oligomers.Sharp melting points for pure oligomers. The melting points can exhibit an "odd-even effect" depending on the ring size[2].

G A Synthesis of this compound B High-Dilution Intramolecular Cyclization A->B C Crude Product (Mixture of Cyclic Oligomers) B->C D Purification (Column Chromatography / Recrystallization) C->D E Isolated Cyclic Oligomers (Dimer, Trimer, etc.) D->E F Characterization (NMR, MS, HPLC, DSC) E->F G Validated Cyclic Polyester Oligomers F->G

Discussion and Field-Proven Insights

  • Choice of Base and Solvent: The selection of a non-nucleophilic base is critical to prevent side reactions. Potassium carbonate is a common and effective choice. The solvent should be polar aprotic to dissolve the starting material and the base, and have a sufficiently high boiling point for the reaction. DMF and acetonitrile are suitable options.

  • The Importance of High Dilution: The principle of high dilution is the cornerstone of successful intramolecular cyclization. By maintaining a very low concentration of the reactant, the probability of one end of the molecule finding the other end of the same molecule is much higher than it finding another molecule, thus minimizing intermolecular polymerization. The use of a syringe pump for slow and controlled addition is highly recommended.

  • Controlling Oligomer Distribution: The distribution of cyclic oligomer sizes can be influenced by the reaction conditions. Higher temperatures and longer reaction times may favor the formation of thermodynamically more stable larger rings through ring-opening and re-cyclization processes.

  • Safety Considerations: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All reactions should be carried out in a well-ventilated fume hood.

Applications in Research and Development

The synthesized cyclic polyester oligomers serve as valuable monomers for Ring-Opening Polymerization (ROP). ROP of these cyclics can lead to the formation of high molecular weight polyesters with controlled architectures and end-groups. This is particularly relevant in the field of drug delivery, where biodegradable polyesters are used to encapsulate and release therapeutic agents. The ability to synthesize well-defined cyclic oligomers opens up possibilities for creating novel block copolymers and other advanced polymer structures.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Mechanism of Ethylene Terephthalate Cyclic Trimer.
  • Garrido, C. A., et al. (2021). Odd-Even Effect of Polyesters' Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties. Molecules, 26(11), 3383. [Link]

  • Request PDF. (n.d.). Base-Mediated Synthesis of 2-Bromobenzoheterocycles.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the PET cyclic dimer (1), trimer (2), tetramer (3),...
  • Ubeda, S., et al. (n.d.).
  • De Hoe, G. X., et al. (2022). The Structural Evolution of Poly(ethylene terephthalate) Oligomers Produced via Glycolysis Depolymerization. Journal of Materials Chemistry A. [Link]

  • JEOL. (n.d.). Structural analysis of polyethylene terephthalates with different crystallinity using JMS-S3000 “SpiralTOF -plus 2.0”.
  • Google Patents. (n.d.). CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer.
  • Fraunhofer IVV. (2016). Oligomers in poly(ethylene terephthalate)
  • Google Patents. (n.d.). US6297330B1 - Polymerizations based on cyclic oligomer.
  • PubChem. (n.d.). Ethylene Terephthalate Cyclic Trimer. Retrieved from PubChem website. [Link]

  • Repta, A. J., & Rawson, B. J. (1990). Cyclization-activated prodrugs. Basic esters of 5-bromo-2'-deoxyuridine. Journal of medicinal chemistry, 33(9), 2590–2595. [Link]

  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

  • Request PDF. (n.d.). Polymerization of Ethylene Terephthalate Cyclic Oligomers with a Cyclic Dibutyltin Initiator.
  • LGC Standards. (n.d.). This compound.
  • Digital Repository at the University of Maryland. (n.d.).
  • IBM Research. (1992).
  • Fahim, A. M., et al. (n.d.). Chemistry of terephthalate derivatives: a review. Cairo University Scholar.
  • Request PDF. (n.d.). Synthesis of poly(ethylene terephthalate-co-isophthalate) via ring-opening polymerization of their cyclic oligomers.
  • ResearchGate. (n.d.). (PDF) Chemistry of terephthalate derivatives: a review.
  • Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview.
  • Frost, J. W. (n.d.). Synthesis of Biobased Terephthalic Acid from Cycloaddition of Isoprene with Acrylic Acid.
  • ResearchGate. (n.d.). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural.
  • Sardon, H., et al. (2020). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate)
  • ResearchGate. (n.d.). Ethylene glycol aluminum catalyst for synthesis of poly(ethylene terephthalate).
  • Terada, M., et al. (2016). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical communications (Cambridge, England), 52(33), 5726–5729. [Link]

  • Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.

Sources

Analytical techniques for "Terephthalic acid mono(2-bromoethyl) ester" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Terephthalic Acid Mono(2-bromoethyl) Ester

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the methodologies required to confirm the identity, purity, and structural integrity of this compound.

This compound is a significant chemical intermediate, notably used in the synthesis of cyclic polyester oligomers and as a derivative of terephthalic acid, which has potential anti-hemorrhagic properties.[1] Accurate and thorough characterization is paramount for its application in research and development. This guide moves beyond simple procedural lists to explain the rationale behind the selection of specific analytical techniques and experimental parameters.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of a compound is critical for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[2][3][4][5]
Molecular Weight 273.08 g/mol [2][3][4]
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[2][5]
CAS Number 173550-97-5[2][3]
Appearance Likely a solid (described as "Neat")[3][6][7]
Solubility Insoluble in water[7]

Analytical Workflow: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive characterization of this compound. The following diagram illustrates a logical workflow for the analysis of a newly synthesized or procured batch of the compound.

Analytical_Workflow cluster_0 Initial Confirmation & Structure Elucidation cluster_1 Purity Assessment & Quantification NMR NMR Spectroscopy (¹H & ¹³C) HPLC High-Performance Liquid Chromatography (HPLC-UV) NMR->HPLC Confirmed Structure MS Mass Spectrometry (MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GC Gas Chromatography (GC-FID/MS) HPLC->GC Orthogonal Check Sample Sample of Terephthalic acid mono(2-bromoethyl) ester Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Part 1: Structural Elucidation using Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and the presence of the exchangeable carboxylic acid proton.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Expected ¹H NMR Spectrum and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.
~8.0Multiplet (AA'BB')4HAromatic protonsThe four protons on the para-substituted benzene ring will appear as a complex multiplet. Based on data for terephthalic acid, these protons resonate around 8.0 ppm.[8]
~4.6Triplet2H-O-CH₂-The methylene group adjacent to the ester oxygen is deshielded and will appear as a triplet due to coupling with the adjacent -CH₂Br group.
~3.8Triplet2H-CH₂-BrThe methylene group attached to the bromine atom is also deshielded and will appear as a triplet due to coupling with the adjacent -OCH₂- group.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected ¹³C NMR Spectrum and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~167-C OOHThe carboxylic acid carbon is highly deshielded.
~165-C OO-The ester carbonyl carbon is also significantly downfield.
~135-140Aromatic C (quaternary)The two quaternary carbons of the benzene ring.
~129-130Aromatic CHThe four methine carbons of the benzene ring.
~65-O-C H₂-The carbon attached to the ester oxygen.
~30-C H₂-BrThe carbon attached to the bromine atom is shifted upfield relative to the oxygen-bound carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expertise & Experience: The Attenuated Total Reflectance (ATR) sampling technique is recommended for solid samples as it requires minimal sample preparation and provides high-quality spectra.

FTIR-ATR Protocol

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.[9]
~1720C=O stretchEster CarbonylEster carbonyls typically absorb at a higher frequency than carboxylic acid carbonyls.
~1685C=O stretchCarboxylic Acid CarbonylThis absorption is characteristic of aromatic carboxylic acids.[9]
~1600, ~1470C=C stretchAromatic RingCharacteristic absorptions for the benzene ring.
~1280C-O stretchEster/Carboxylic AcidStretching vibration of the C-O single bond.[9]
~600-700C-Br stretchAlkyl BromideThe C-Br stretch is typically found in the fingerprint region.
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expertise & Experience: Electrospray ionization (ESI) in negative ion mode is ideal for this compound, as the carboxylic acid group can be easily deprotonated to form [M-H]⁻.

LC-MS (ESI) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to an HPLC system for sample introduction.

  • Data Acquisition: Acquire the mass spectrum in negative ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data:

m/z ValueIonRationale
271/273[M-H]⁻The molecular ion peak will show an isotopic pattern characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
165[M-H - BrCH₂CH₂O]⁻Loss of the bromoethoxy group.
121[M-H - BrCH₂CH₂O - CO₂]⁻Subsequent loss of carbon dioxide from the carboxylate.

Part 2: Purity and Quantification using Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for assessing the purity of this compound.

Expertise & Experience: A reverse-phase C18 column is well-suited for this analysis due to the aromatic nature of the compound. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape.

HPLC-UV Protocol

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) and create a series of dilutions for calibration if quantification is needed. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 240 nm, a wavelength where aromatic acids show strong absorbance.[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity can be calculated using the area percent method. For quantification, generate a calibration curve from the standards.

Gas Chromatography (GC)

GC can serve as an orthogonal technique for purity assessment, particularly for volatile impurities. However, the carboxylic acid group makes the target compound non-volatile. Therefore, derivatization is required.

Expertise & Experience: Silylation (e.g., with BSTFA) is a common derivatization technique that replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility.

GC-FID/MS Protocol

  • Sample Preparation (Derivatization):

    • Dry a small amount of the sample (1-2 mg) in a vial under vacuum.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation & Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities.

  • Data Analysis: Analyze the resulting chromatogram for the main peak (derivatized product) and any impurity peaks.

Logical Relationship Diagram

The following diagram illustrates the logical connections and dependencies between the different analytical steps.

Logical_Relationships node_structure Structural Hypothesis IUPAC: 4-(2-bromoethoxycarbonyl)benzoic acid Formula: C₁₀H₉BrO₄ node_nmr NMR (¹H, ¹³C) - Confirms atom connectivity - Validates proton & carbon environment node_structure->node_nmr is tested by node_ftir FTIR - Confirms functional groups - COOH, C=O (ester), C-Br, Aromatic node_structure->node_ftir is tested by node_ms MS - Confirms Molecular Weight - Shows Br isotopic pattern node_structure->node_ms is tested by node_purity {Purity Assessment|Is the sample pure enough?} node_nmr->node_purity confirms structure node_ftir->node_purity confirms structure node_ms->node_purity confirms structure node_hplc HPLC-UV - Primary purity method - Quantifies impurities node_purity->node_hplc Yes node_gc GC-FID/MS - Orthogonal purity check - Requires derivatization node_hplc->node_gc if required node_final Final Report Identity Confirmed Purity ≥ Specification node_hplc->node_final:f1 provides data for node_gc->node_final:f1 provides data for

Sources

Using "Terephthalic acid mono(2-bromoethyl) ester" as a monomer in polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging Terephthalic acid mono(2-bromoethyl) ester in Advanced Polymer Synthesis for Biomedical Applications

Abstract

The pursuit of functional polymers with tailored properties for applications in drug delivery and biomedical engineering is a cornerstone of modern materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly versatile monomer, This compound , in the synthesis of functional polyesters. The inherent reactivity of the pendant bromoethyl group offers a powerful platform for post-polymerization modification, enabling the introduction of a wide array of functionalities. This guide details synthesis protocols, characterization methodologies, and potential applications, with a focus on the underlying scientific principles to empower researchers in their experimental design.

Introduction: The Strategic Advantage of a Functional Monomer

Polyesters are a prominent class of biodegradable and biocompatible polymers widely used in biomedical applications.[1][2] However, the synthesis of polyesters with pendant functional groups for further modification can be challenging. This compound emerges as a strategic monomer that addresses this challenge. Its structure incorporates a carboxylic acid and an ester group, making it suitable for step-growth polymerization, while the pendant 2-bromoethyl group serves as a versatile handle for post-polymerization modification via nucleophilic substitution reactions.[1][3] This allows for the synthesis of a base polymer that can be subsequently tailored for specific applications, such as drug conjugation, hydrogel formation, or the attachment of targeting moieties.[1]

Monomer Properties:

PropertyValueSource
Chemical Formula C₁₀H₉BrO₄[4][5]
Molecular Weight 273.08 g/mol [4][5]
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[5]
CAS Number 173550-97-5[5]

Polymerization Strategies: Synthesizing the Polyester Backbone

The polymerization of this compound with a suitable diol, such as ethylene glycol or 1,4-butanediol, can be achieved through established polyester synthesis methods, primarily solution or melt polycondensation.[6][7] The choice between these methods depends on the desired molecular weight, scalability, and the thermal stability of the reactants and resulting polymer.

Solution Polycondensation: A Controlled Approach

Solution polycondensation offers excellent control over the reaction temperature and allows for polymerization under milder conditions compared to melt polycondensation, which is advantageous for preserving the integrity of the bromoethyl group.[6]

Workflow for Solution Polycondensation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers: - this compound - Diol (e.g., Ethylene Glycol) Reactor Glass Reactor with Stirrer, Inlet/Outlet, and Condenser Monomers->Reactor Solvent Inert Solvent (e.g., 1,2-dichlorobenzene) Solvent->Reactor Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Reactor Heating Heating Mantel Precipitation Precipitation in Non-solvent (e.g., Methanol) Reactor->Precipitation Cool and Precipitate Heating->Reactor Heat under Inert Atmosphere (e.g., N2 or Ar) Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final Polymer Final Polymer Drying->Final Polymer

Figure 1: General workflow for the solution polycondensation of this compound with a diol.

Detailed Protocol: Solution Polycondensation

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser is assembled.

  • Reagent Charging: Charge the flask with equimolar amounts of this compound and the chosen diol (e.g., ethylene glycol). Add a suitable high-boiling point inert solvent, such as 1,2-dichlorobenzene, to achieve a monomer concentration of approximately 10-20% (w/v).[8]

  • Catalyst Addition: Introduce a catalyst, such as antimony trioxide (Sb₂O₃), at a concentration of 0.02-0.05 mol% relative to the diacid monomer.[9]

  • Esterification: Heat the reaction mixture to 180-200°C under a slow stream of inert gas to facilitate the initial esterification reaction and the removal of water as a byproduct. This stage is typically carried out for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to create a vacuum (e.g., <1 mmHg). This step is crucial for removing the diol byproduct and driving the polymerization towards higher molecular weights. The viscosity of the solution will noticeably increase. This stage can last for 4-8 hours.

  • Isolation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a non-solvent, such as methanol.

  • Washing and Drying: Collect the precipitated polymer by filtration and wash it repeatedly with fresh non-solvent to remove unreacted monomers and catalyst residues. Dry the final polymer under vacuum at 40-50°C until a constant weight is achieved.

Melt Polycondensation: A Solvent-Free Alternative

Melt polycondensation is a solvent-free method that is often preferred for industrial-scale production.[9] However, it requires higher temperatures, which could potentially lead to side reactions involving the bromoethyl group. Careful temperature control is paramount.

Detailed Protocol: Melt Polycondensation

  • Pre-polymer Formation: In a suitable reactor, combine this compound and a slight excess of the diol (e.g., 1.2 molar equivalents of ethylene glycol). Add the catalyst (e.g., antimony trioxide, 0.02-0.05 mol%). Heat the mixture to 190-220°C under an inert atmosphere with stirring to form a low molecular weight pre-polymer, while distilling off the water formed.[9]

  • Polycondensation: Increase the temperature to 250-270°C and gradually apply a high vacuum (<1 mmHg). The excess diol is removed during this stage, and the molecular weight of the polymer increases. The reaction is monitored by the increase in melt viscosity.[9]

  • Product Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor and quenched, for example, in a water bath, to solidify it.

  • Pelletization: The solidified polymer strand is then pelletized for storage and further processing.

Post-Polymerization Modification: Unleashing the Functional Potential

The true utility of polymers derived from this compound lies in the reactivity of the pendant bromoethyl groups. These groups are susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide range of molecules.[3][10]

Reaction Scheme for Post-Polymerization Modification:

G Polymer Polymer Backbone -CH₂-CH₂-Br FunctionalizedPolymer Functionalized Polymer -CH₂-CH₂-Nu Polymer->FunctionalizedPolymer Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) e.g., R-NH₂, R-SH, N₃⁻ LeavingGroup Br⁻

Figure 2: General scheme for the nucleophilic substitution on the bromoethyl pendant group.

Protocol: Azide-Functionalization for "Click" Chemistry

A particularly powerful modification is the introduction of azide groups, which can then be used in highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Polymer Dissolution: Dissolve the bromo-functionalized polyester in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Azide Introduction: Add an excess of sodium azide (NaN₃) (e.g., 3-5 molar equivalents per bromoethyl group) to the polymer solution.

  • Reaction: Heat the mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by FTIR spectroscopy by observing the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • Purification: After the reaction is complete, precipitate the polymer in a non-solvent like water or methanol.

  • Washing and Drying: Wash the polymer thoroughly to remove residual sodium azide and dry it under vacuum.

The resulting azide-functionalized polyester is now a versatile platform for conjugating a wide variety of molecules containing alkyne groups, including drugs, peptides, and imaging agents.

Polymer Characterization: Ensuring Quality and Understanding Properties

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

Key Characterization Techniques:

TechniqueInformation ProvidedExpected Results for Bromo-functionalized Polyester
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of functional groups.Characteristic peaks for ester carbonyl (C=O) around 1720 cm⁻¹, aromatic C=C stretching around 1600 cm⁻¹, and C-Br stretching around 600-700 cm⁻¹.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information and confirms monomer incorporation.¹H NMR will show characteristic signals for the aromatic protons of the terephthalate unit, and the methylene protons adjacent to the bromine and the ester oxygen.[2][13]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).PDI values are typically in the range of 1.5-2.5 for step-growth polymerization.[2][11]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).The Tg and Tm will depend on the specific diol used and the molecular weight of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.Provides the decomposition temperature of the polymer.

Applications in Drug Development and Beyond

The ability to create functional polyesters using this compound opens up numerous possibilities in the biomedical field.

  • Drug Delivery: The pendant functional groups can be used to covalently attach therapeutic agents, leading to polymer-drug conjugates with controlled release profiles.[1][9]

  • Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the polymer backbone to enhance drug delivery to specific cells or tissues.

  • Hydrogel Formation: Cross-linking of the functionalized polymer chains can lead to the formation of hydrogels for applications in tissue engineering and controlled release.

  • Biomaterial Surface Modification: The functional polymers can be used to coat medical devices to improve their biocompatibility or to introduce specific biological functionalities.

Conclusion

This compound is a valuable monomer for the synthesis of functional polyesters with broad applicability in the biomedical field. The protocols and information provided in this guide are intended to serve as a starting point for researchers to explore the potential of this versatile building block. By understanding the principles of polymerization, post-polymerization modification, and polymer characterization, scientists can design and synthesize novel materials with tailored properties to address the challenges in drug delivery and regenerative medicine.

References

  • Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in aliphatic polyesters for drug delivery applications - PubMed. (2016). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4). Retrieved from [Link]

  • The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. - NPTEL Archive. (n.d.). Retrieved from [Link]

  • Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • a) FTIR spectrum; b) XRD pattern; c) ¹H NMR; d) GPC profiles; e)... - ResearchGate. (n.d.). Retrieved from [Link]

  • (a) FTIR, (b) GPC, (c) 13 C NMR and(d) 1 H NMR spectra of DP-DE. - ResearchGate. (n.d.). Retrieved from [Link]

  • Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications - ResearchGate. (2021). Retrieved from [Link]s_From_current_developments_in_synthetic_strategies_towards_applications)

  • In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts - ResearchGate. (2019). Polymer Chemistry, 10(26). Retrieved from [Link]

  • The polymerization reaction of terephthalic acid and ethylene glycol. - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound | C10H9BrO4 | CID 7021524 - PubChem. (n.d.). Retrieved from [Link]

  • In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts - Polymer Chemistry (RSC Publishing). (2019). Retrieved from [Link]

  • PETI synthesis steps: esterification and polycondensation - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR spectroscopic analysis of poly(ethylene terephthalate) on crystallization | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing). (2022). Retrieved from [Link]

  • Characterization of Poly(ethyleneoxyethylene terephthalate-co-adipate) using NMR Spectroscopy | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • End-group determination in poly(ethylene terephthalate) by infrared spectroscopy. (2002). Polymer International, 51(9), 831-837. Retrieved from [Link]

  • Single-step solution polymerization of poly(alkylene terephthalate)s: Synthesis parameters and polymer characterization | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications - Biblio. (n.d.). Retrieved from [Link]

  • Synthesis of rigid biobased polyesters - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved from [Link]

Sources

Application Note: Synthesis and Mechanistic Pathways of Bis(2-bromoethyl) terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of bis(2-bromoethyl) terephthalate, a valuable functionalized monomer, from the reaction of terephthalic acid (TPA) with 2-bromoethanol. We present a detailed examination of the primary reaction pathway, the acid-catalyzed Fischer-Speier esterification, including a step-by-step mechanistic breakdown. A field-proven, detailed laboratory protocol is provided, covering reaction setup, execution, work-up, and purification. This document is designed for researchers, chemists, and material scientists, offering the technical depth and practical insights required for successful synthesis and a thorough understanding of the underlying chemical principles.

Introduction and Significance

Terephthalic acid (TPA) is a high-volume commodity chemical, serving as the primary dicarboxylic acid monomer in the production of polyethylene terephthalate (PET) and other polyesters.[1][2] The functionalization of TPA-derived monomers is a critical area of research for developing novel polymers with tailored properties such as flame retardancy, modified solubility, or sites for post-polymerization modification.

The reaction of terephthalic acid with 2-bromoethanol yields bis(2-bromoethyl) terephthalate. This molecule incorporates two reactive alkyl bromide functionalities, making it an excellent candidate for use as a specialty monomer or a cross-linking agent in advanced polymer systems. Understanding the mechanism and mastering the synthesis of this compound is essential for its application in materials science and drug development frameworks. This guide elucidates the predominant reaction mechanism and provides a robust, reproducible protocol for its synthesis.

Mechanistic Pathways

The formation of bis(2-bromoethyl) terephthalate from terephthalic acid and 2-bromoethanol is primarily achieved through an acid-catalyzed esterification. An alternative base-promoted pathway is also mechanistically plausible and is discussed for comparative purposes.

Primary Pathway: Acid-Catalyzed Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for synthesizing esters from carboxylic acids and alcohols.[3][4][5] The reaction is catalyzed by a strong acid (e.g., H₂SO₄, p-TsOH) and is reversible in nature.[4][5] The mechanism proceeds through the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

The key steps for the esterification of one of TPA's carboxylic acid groups are as follows:

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of 2-bromoethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl C=O bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester product, terephthalic acid mono(2-bromoethyl) ester.[6]

This entire sequence is then repeated on the second carboxylic acid group to form the final diester product, bis(2-bromoethyl) terephthalate.

Fischer_Esterification_Mechanism Figure 1: Fischer Esterification Mechanism cluster_reactants Reactants & Catalyst TPA Terephthalic Acid (R-COOH) Protonated_TPA Protonated TPA (Activated Carbonyl) TPA->Protonated_TPA + H⁺ H_plus H⁺ (Catalyst) Bromoethanol 2-Bromoethanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_TPA->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Elimination Monoester Monoester Product (R-COOR') Protonated_Ester->Monoester - H⁺ (Catalyst Regen.) H2O H₂O

Caption: Figure 1: Fischer Esterification Mechanism

Alternative Pathway: Base-Promoted Nucleophilic Substitution

An alternative approach involves deprotonating terephthalic acid with a base (e.g., K₂CO₃) to form the highly nucleophilic terephthalate dianion. This dianion can then react with 2-bromoethanol via an Sₙ2 mechanism, where the carboxylate oxygen attacks the carbon bearing the bromine, displacing the bromide ion. This pathway is analogous to the Williamson Ether Synthesis.[7][8] While effective, this method requires stoichiometric amounts of base and may be complicated by the potential for base-induced elimination (E2) of HBr from 2-bromoethanol.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol details the synthesis of bis(2-bromoethyl) terephthalate via Fischer esterification, employing a Dean-Stark apparatus to drive the reaction to completion by removing water.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeSupplier
Terephthalic Acid (TPA)C₈H₆O₄166.13≥98%Sigma-Aldrich
2-BromoethanolC₂H₅BrO124.97≥97%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.22≥98.5%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentVWR
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousAcros Organics
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Equipment
  • 500 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap and reflux condenser

  • Thermometer or thermocouple

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactor Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add terephthalic acid (16.61 g, 0.1 mol), 2-bromoethanol (37.49 g, 0.3 mol, 3.0 eq.), and toluene (200 mL).

    • Causality: An excess of 2-bromoethanol is used to shift the reaction equilibrium towards the products, maximizing the yield according to Le Châtelier's principle.[4][9] Toluene serves as an azeotropic agent to facilitate the removal of water.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 10 mol%).

  • Reaction Execution: Begin stirring and heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours or until no more water is collected.

    • Expert Tip: Reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the TPA spot (which remains at the baseline) indicates reaction completion.

  • Cooling and Quenching: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Work-up - Neutralization: Transfer the mixture to a 1 L separatory funnel. Dilute with 200 mL of ethyl acetate. Wash the organic layer sequentially with:

    • 150 mL of saturated aqueous NaHCO₃ solution (x2). (Caution: CO₂ evolution!)

    • 150 mL of water (x1).

    • 150 mL of brine (saturated NaCl solution) (x1).

    • Causality: The bicarbonate wash neutralizes the acid catalyst and removes any unreacted TPA as its water-soluble sodium salt. The brine wash helps to break any emulsions and removes bulk water from the organic phase.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove toluene and excess ethyl acetate.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline product.

Data Presentation and Workflow

Quantitative Data Summary
ParameterValueNotes
TPA:Alcohol Molar Ratio1:3Excess alcohol drives the reaction forward.
Catalyst Loading10 mol%A typical loading for Fischer esterifications.
Reaction Temperature~115 °CReflux temperature of toluene.
Reaction Time8-12 hoursMonitor by TLC or water collection.
Expected Yield >85%Based on terephthalic acid as the limiting reagent.
Physical Appearance White Crystalline SolidAfter purification.
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup (Flask, Condenser, Dean-Stark) B 2. Charge Reagents (TPA, 2-Bromoethanol, Toluene) A->B C 3. Add Catalyst (p-TsOH) B->C D 4. Heat to Reflux (8-12h, Collect H₂O) C->D E 5. Cool & Dilute (Room Temp, Add EtOAc) D->E F 6. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify & Characterize (Recrystallization, NMR, IR) G->H

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of bis(2-bromoethyl) terephthalate from terephthalic acid and 2-bromoethanol is efficiently achieved through an acid-catalyzed Fischer esterification. The protocol detailed herein, which utilizes a Dean-Stark apparatus to remove the water byproduct, is a reliable method for obtaining high yields of the desired product. A thorough understanding of the Fischer esterification mechanism is crucial for optimizing reaction conditions and troubleshooting. The resulting functionalized diester is a versatile building block for the development of advanced polymers and materials.

References

  • PrepChem. (n.d.). Synthesis of bis(2-hydroxyethyl) terephthalate. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c) polymerization. Retrieved from ResearchGate. [Link]

  • Haines, R., & Tordsen, G. (1962). U.S. Patent No. 3,057,909. U.S.
  • Dickey, J. (1949). U.S. Patent No. 2,491,660. U.S.
  • Sardon, H., et al. (2018). Improving the Efficiency for the Production of Bis-(2-Hydroxyethyl) Terephtalate (BHET) from the Glycolysis Reaction of Poly(Ethylene Terephtalate) (PET) in a Pressure Reactor. MDPI. [Link]

  • Lin, P., et al. (2008). W.I.P.O. Patent No. WO2008094396A1.
  • Teijin Ltd. (2019). Chinese Patent No. CN110590551A.
  • Wikipedia. (n.d.). Bis(2-Hydroxyethyl) terephthalate. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from Wikipedia. [Link]

  • Chang Chun Petrochemical Co., Ltd. (2019). Chinese Patent No. CN110590555A.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from UMSL. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Williamson Ether Synthesis Lab Manual. (n.d.). Williamson Ether Synthesis. Retrieved from a generic lab manual source. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Pharmaffiliates. [Link]

  • New Japan Chemical Co. (2005). U.S. Patent Application No. US20050176986A1.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Grupa Azoty. (2020). European Patent No. EP3687969B1.
  • Mitsubishi Chemical Corp. (2006). Japanese Patent No. JP2006273799A.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • ExxonMobil. (2015). U.S. Patent Application No. US20150307435A1.
  • Taylor & Francis Online. (n.d.). Fischer esterification – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Main reactions in the esterification step of PET synthesis. Retrieved from ResearchGate. [Link]

  • Fernandez, A., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Alder reaction sequence to terephthalic acid and isophthalic acid. Retrieved from ResearchGate. [Link]

  • SIK, D., et al. (2023). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. National Institutes of Health. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

Sources

Application Note & Protocols: Leveraging Terephthalic Acid Mono(2-bromoethyl) Ester (TAMBE) as a Versatile Hetero-bifunctional Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terephthalic acid mono(2-bromoethyl) ester (TAMBE) is a uniquely structured hetero-bifunctional molecule poised to serve as a powerful building block in modern polymer chemistry. Possessing two distinct and orthogonally reactive sites—a carboxylic acid and an alkyl bromide—TAMBE offers strategic entry points for creating a diverse range of functional monomers and, subsequently, advanced polymers. This guide details the primary derivatization pathways available for TAMBE, providing the chemical rationale and step-by-step protocols for its transformation. We demonstrate its utility by outlining its conversion into precursors for both traditional polycondensation and highly efficient "click" polymerization, enabling researchers to design and synthesize novel polyesters, polyamides, and polytriazoles with tailored properties.

Introduction: The TAMBE Advantage

In the quest for functional polymers, the design of the monomer is paramount. Symmetrical monomers (e.g., diols, diacids, diamines) have been the workhorses of polycondensation for decades.[1] However, the synthesis of more complex architectures and functional materials often requires monomers with differentiated reactivity.

TAMBE, with its chemical formula C₁₀H₉BrO₄, is an exemplary hetero-bifunctional building block.[2] Its value lies in its two chemically distinct functional groups:

  • Aromatic Carboxylic Acid: This group provides a handle for classic polymerization techniques like polyesterification and polyamidation, or it can be modified to introduce other functionalities.

  • Primary Alkyl Bromide: The bromoethyl group is an excellent electrophile, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of chemical moieties, including azides for click chemistry, thiols, or other polymerizable groups, often under conditions that leave the carboxylic acid untouched.[3][4]

This inherent orthogonality allows for selective, stepwise modification, making TAMBE a strategic linchpin for synthesizing precisely defined macromolecular structures.

Physicochemical Properties & Handling

Before proceeding with experimental work, it is essential to understand the basic properties of the starting material.

PropertyValueSource
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[2]
CAS Number 173550-97-5[5]
Molecular Formula C₁₀H₉BrO₄[6]
Molecular Weight 273.08 g/mol [2][6]
Appearance White to off-white solidN/A

Handling & Storage: TAMBE should be handled in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Store in a cool, dry place away from strong bases and oxidizing agents.

Strategic Derivatization Pathways

The dual reactivity of TAMBE allows for two primary strategic approaches to monomer synthesis, which can be selected based on the desired final polymer structure. These pathways diverge from the central TAMBE molecule to create either symmetric monomers for traditional polycondensation or functionalized monomers for modern polymerization techniques.

G cluster_0 Pathway A: Carboxylic Acid Modification cluster_1 Pathway B: Bromoethyl Modification cluster_2 Polymerization Applications TAMBE TAMBE (Hetero-bifunctional Core) A_React React with Thionyl Chloride, then Amine (R-NH2) TAMBE->A_React Amidation B_React React with Sodium Azide (NaN3) TAMBE->B_React SN2 Substitution A_Product Symmetric Diamide Monomer A_React->A_Product Poly_A Polycondensation (with Diacyl Chloride) A_Product->Poly_A B_Product Azido-Carboxylic Acid Monomer B_React->B_Product Poly_B Click Polymerization (CuAAC) (with Dialkyne) B_Product->Poly_B

Figure 1: Divergent derivatization pathways of TAMBE for the synthesis of tailored monomers.

Pathway A: Modification at the Carboxylic Acid Group

This strategy typically involves converting the carboxylic acid into another functional group (e.g., an ester or amide) that mirrors the reactivity of a partner molecule, thereby creating a symmetric monomer suitable for polycondensation. A common approach is the conversion to an amide.

Pathway B: Modification at the Bromoethyl Group

This pathway leverages the C-Br bond as a reactive site for nucleophilic substitution. This is particularly powerful for introducing functionalities that are incompatible with harsher reaction conditions. A prime example is the conversion of the bromide to an azide, creating a monomer perfectly suited for the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[7] This reaction is known for its high yield, selectivity, and tolerance of other functional groups.[8][9]

Protocols in Practice: Monomer Synthesis

The following protocols provide detailed, step-by-step methodologies for synthesizing key monomer derivatives from TAMBE.

Protocol 1: Synthesis of N,N'-(Ethane-1,2-diyl)bis(4-((2-bromoethyl)oxycarbonyl)benzamide) — A Symmetric Diamide Monomer

This protocol details the conversion of TAMBE's carboxylic acid into an amide, creating a symmetric monomer ready for polycondensation with a diacid chloride.

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted in situ with a diamine (e.g., ethylenediamine) under basic conditions to form the stable diamide product. The base (triethylamine) neutralizes the HCl generated during the reaction.

Materials:

  • This compound (TAMBE)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ethylenediamine

  • Triethylamine (TEA)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend TAMBE (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear. The formation of the acyl chloride is complete.

  • Cool the reaction mixture to 0 °C and remove excess SOCl₂ under reduced pressure.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve ethylenediamine (0.45 eq, to ensure reaction at both ends of the diamine) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the diamine solution at 0 °C with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up & Purification: Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) to yield the pure diamide monomer.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of 4-(2-Azidoethoxycarbonyl)benzoic Acid — An Azide-Functional Monomer for Click Polymerization

This protocol details the conversion of the bromoethyl group into an azidoethyl group via nucleophilic substitution.

Rationale: The bromide is an excellent leaving group. Sodium azide (NaN₃) is a potent nucleophile that readily displaces the bromide via an Sₙ2 mechanism. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, promoting the desired substitution pathway.

Materials:

  • This compound (TAMBE)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve TAMBE (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into a larger volume of deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with deionized water and brine. This removes residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization if necessary.

  • Characterization: Confirm the successful substitution by FT-IR spectroscopy (a strong, sharp peak for the azide group appears around 2100 cm⁻¹) and NMR. The disappearance of the bromoethyl signals and the appearance of new signals for the azidoethyl group in the NMR spectrum will confirm the conversion.

Polymer Synthesis from TAMBE Derivatives

The true utility of TAMBE is realized when its derivatives are used to build polymers. The following protocols illustrate two distinct polymerization methods.

Application Protocol A: Aromatic Polyamide Synthesis via Low-Temperature Polycondensation

This protocol uses the diamide monomer from Protocol 1 to create a functional polyamide. The pendant bromoethyl groups remain available for post-polymerization modification.

Procedure:

  • Dissolve the diamide monomer (1.0 eq) and a base like pyridine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Cool the solution to 0 °C.

  • Add a solution of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq) in the same solvent dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

Application Protocol B: Polytriazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol uses the azide-functional monomer from Protocol 2 and a dialkyne co-monomer to form a 1,4-disubstituted polytriazole.

Figure 2: General scheme for CuAAC step-growth polymerization.

Procedure:

  • In a flask, dissolve the azide-functional monomer (1.0 eq) and a dialkyne co-monomer (e.g., 1,4-diethynylbenzene, 1.0 eq) in a suitable solvent mixture (e.g., DMF/water).

  • Add a copper(II) sulfate solution (CuSO₄, ~5 mol%) and a reducing agent like sodium ascorbate (~10 mol%) to generate the active Cu(I) catalyst in situ.

  • Stir the mixture vigorously at room temperature. Polymerization is often rapid, with the polymer precipitating from the solution within minutes to hours.

  • Continue stirring for 24 hours to ensure high conversion.

  • Collect the polymer by filtration, wash extensively with water and methanol to remove the copper catalyst, and dry under vacuum.

Data & Characterization Summary

This table summarizes typical reaction parameters and expected characterization data for the described protocols.

Compound/PolymerProtocolTypical YieldKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
Diamide Monomer 175-90%~3300 (N-H), ~1720 (Ester C=O), ~1640 (Amide C=O)Aromatic (8.0-8.2), -O-CH₂- (4.5), -CH₂-Br (3.7), Amide N-H
Azide Monomer 2>90%~2100 (N₃ stretch) , ~1715 (Ester C=O), ~1690 (Acid C=O)Aromatic (8.1-8.3), -O-CH₂- (4.4), -CH₂-N₃ (3.6)
Polyamide A>85%~3300 (N-H), ~1720 (Ester C=O), ~1650 (Amide C=O)Broad signals in the aromatic and aliphatic regions
Polytriazole B>90%No azide peak at 2100, ~1720 (Ester C=O)New triazole proton signal (~7.5-8.5), disappearance of alkyne protons

Expert Insights & Troubleshooting

  • Anhydrous Conditions are Critical: For Protocol 1 and Application Protocol A, the use of flame-dried glassware and anhydrous solvents is crucial. The acyl chloride intermediate is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid, halting the reaction.

  • Toxicity of Reagents: Sodium azide (Protocol 2) is acutely toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate personal protective equipment.

  • Catalyst Removal in CuAAC: The copper catalyst in Application Protocol B must be thoroughly removed from the final polymer, as residual copper can cause degradation and discoloration. Washing with a mild chelating agent solution (e.g., dilute ammonium hydroxide or EDTA) can be effective.

  • Monitoring Sₙ2 Reactions: The conversion of bromide to azide (Protocol 2) can be easily monitored by FT-IR. A small aliquot can be withdrawn, the solvent evaporated, and an IR spectrum taken. The appearance of the sharp, strong azide peak at ~2100 cm⁻¹ is a definitive indicator of success.

Conclusion

This compound is far more than a simple derivative; it is a strategic platform for molecular design. By providing two chemically addressable handles, it enables the rational synthesis of monomers for a multitude of polymerization techniques. Whether creating rigid-chain polyamides with latent functionality or designing advanced polytriazoles through the efficiency of click chemistry, TAMBE offers a reliable and versatile starting point for the development of next-generation functional polymers.

References

  • Fahim, A. M., Farag, A. M., Nawwar, G. A. M., & Yakout, E. S. M. A. (n.d.). Chemistry of terephthalate derivatives: a review. Cairo University Scholar. [Link]

  • Gao, C., & Yan, D. (2011). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 36(3), 321-364.
  • Barlow, J. O., Kimani, S. M., & Lunn, D. J. (2016). Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials. ResearchGate. [Link]

  • Nikje, M. M. A., & Garmarudi, A. B. (2011). Synthesis and characterization of novel thermally stable and organosoluble poly(amide-imide)s based on a new diamine containing ether, ester and pyrimidine groups. Molecules, 16(8), 6849-6861.
  • Kruglhuber, A. (2025). SYNTHESIS OF FUNCTIONAL POLYESTERS BASED ON CITRIC ACID. JKU ePUB. [Link]

  • Zhang, Y., et al. (2019). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Polymer Chemistry, 10(24), 3324-3333. [Link]

  • Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7739-7782. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Hawker, C. J., & Wooley, K. L. (2005). The convergence of synthetic organic and polymer chemistries. Science, 309(5738), 1200-1205. (Note: General reference for the synergy of organic reactions and polymer science).
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • Gohy, J. F., et al. (2007). A simple and versatile approach towards the synthesis of monodisperse ionic liquid containing polymers by ATRP. Polymer Chemistry. [Link]

  • Johnson, J. A., et al. (2009). Marrying click chemistry with polymerization: expanding the scope of polymeric materials. Chemical Society Reviews, 39(1), 197-205. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2009). Marrying click chemistry with polymerization: Expanding the scope of polymeric materials. [Link]

  • Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. ResearchGate. [Link]

  • YouTube. (2021). Polymerization Process Using Click Chemistry Reaction. [Link]

  • ResearchGate. (2024). Marrying click chemistry with polymerization: Expanding the scope of polymeric materials. [Link]

  • ResearchGate. (2008). 'Click' Chemistry in Polymer and Materials Science. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Selective Monoesterification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective monoesterification of terephthalic acid (TPA), a symmetrically difunctional aromatic carboxylic acid, presents a significant synthetic challenge due to the comparable reactivity of its two carboxyl groups. Achieving high yields of monoesters like monomethyl terephthalate (MMT) is crucial, as these compounds are valuable intermediates in the synthesis of pharmaceuticals, specialized polymers, and fine chemicals.[1] Direct esterification often leads to a mixture of monoester, diester, and unreacted starting material, complicating purification and reducing yield.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setups for the selective monoesterification of terephthalic acid. We will explore the mechanistic rationale behind different strategies, present detailed, field-proven protocols, and discuss critical parameters for process control and characterization.

Introduction: The Challenge of Selectivity

Terephthalic acid is a commodity chemical primarily used in the production of polyethylene terephthalate (PET).[3] Its symmetrical structure means that controlling esterification to favor the mono-substituted product over the di-substituted product is inherently difficult. Traditional Fischer esterification, employing an excess of alcohol and a strong acid catalyst, typically drives the reaction towards the thermodynamically stable diester.[4][5]

Several strategies have been developed to overcome this challenge:

  • Partial Hydrolysis of Diesters: A common route involves the controlled saponification of a diester, such as dimethyl terephthalate (DMT), using a stoichiometric amount of a base.[2][6] While effective, this is a two-step process requiring the initial synthesis of the pure diester.

  • Direct Selective Esterification: This is the more atom-economical approach. Success hinges on manipulating reaction conditions to favor the mono-ester. This can be achieved by controlling stoichiometry, using specific catalysts that differentiate between the two acid groups, or employing phase-transfer catalysis to alter the reactivity of the substrate.[7][8]

  • Enzymatic Esterification: Biocatalysis, using enzymes like lipases, offers a green and highly selective alternative. Enzymes can operate under mild conditions and often exhibit high substrate specificity, making them ideal for selective modifications.[9][10]

This guide will focus on direct chemical and enzymatic protocols for achieving selective monoesterification, providing a practical framework for laboratory execution.

Mechanistic Considerations for Selectivity

Understanding the underlying principles is key to designing a successful experiment.

Chemical Approaches

In a direct esterification, the first esterification produces the monoester. This product must then compete with the remaining terephthalic acid for the alcohol. Several factors can be tuned to favor the monoester:

  • Steric Hindrance: While not significant in TPA itself, the principle of using bulky alcohols can sometimes favor mono-substitution.

  • Catalyst Design: Heterogeneous catalysts with specific pore sizes or surface properties can selectively bind TPA in a way that exposes only one carboxyl group. Bifunctional alumina catalysts, possessing both acidic and basic sites, have been shown to promote selective monomethyl esterification.

  • Phase-Transfer Catalysis (PTC): This technique involves transferring a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.[11][12] By forming a mono-carboxylate salt in an aqueous phase and transferring it to an organic phase containing the alcohol and catalyst, the second carboxyl group can be shielded, thus favoring monoesterification.[13]

Enzymatic Approach

Enzymes, such as Candida antarctica lipase B (CALB), catalyze esterification through a specific active site.[9] The selectivity arises from the precise fit of the substrate within this site. The enzyme can effectively "protect" one carboxyl group while presenting the other for reaction with the alcohol. This often allows for high selectivity under very mild reaction conditions (lower temperatures, neutral pH), minimizing byproduct formation.[9][14]

Experimental Workflows & Protocols

This section provides detailed step-by-step protocols for two primary methods of selective monoesterification.

Diagram: Comparative Experimental Workflow

The following diagram illustrates the general workflows for the chemical and enzymatic monoesterification of terephthalic acid.

G cluster_0 Protocol 1: Chemical Esterification (PTC) cluster_1 Protocol 2: Enzymatic Esterification A1 Reactants Mixing (TPA, Base, Solvent) A2 Phase Transfer Catalyst Addition A1->A2 A3 Alcohol & Alkyl Halide Addition A2->A3 A4 Reaction at Elevated Temperature A3->A4 A5 Work-up: Phase Separation & Acidification A4->A5 A6 Purification (Recrystallization) A5->A6 A7 Characterization (NMR, FTIR, HPLC) A6->A7 B1 Reactants Mixing (TPA, Alcohol, Solvent) B2 Immobilized Enzyme Addition B1->B2 B3 Incubation with Shaking (Mild Temperature) B2->B3 B4 Enzyme Filtration B3->B4 B5 Work-up: Solvent Removal & Acidification B4->B5 B6 Purification (Column Chromatography) B5->B6 B7 Characterization (NMR, FTIR, HPLC) B6->B7

Caption: High-level workflows for chemical vs. enzymatic monoesterification.

Protocol 1: Monoesterification using Phase-Transfer Catalysis (PTC)

This protocol is designed to favor the formation of the monoester by creating a mono-anion of terephthalic acid and transferring it into an organic phase for reaction.

Materials & Reagents:

  • Terephthalic Acid (TPA)

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Methanol (or other primary alcohol)

  • Dichloromethane (DCM) or Toluene

  • Hydrochloric Acid (HCl), 2M

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 0.5 equivalents of potassium hydroxide (KOH) in 50 mL of deionized water. Add 1.0 equivalent of terephthalic acid. Stir the mixture at room temperature for 30 minutes to form the potassium mono-terephthalate salt.

  • Catalyst Addition: To the aqueous solution, add 0.1 equivalents of tetrabutylammonium bromide (TBAB).

  • Organic Phase: Add 100 mL of dichloromethane (DCM) to the flask.

  • Alcohol Addition: Add 5.0 equivalents of methanol to the biphasic mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40-45°C) with vigorous stirring. The reaction progress can be monitored by TLC or HPLC. A typical reaction time is 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer twice with 50 mL of deionized water.

    • Carefully acidify the organic layer with 2M HCl to a pH of ~2 to protonate any remaining carboxylate salts.

    • Wash again with 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of monoester, potentially some diester, and unreacted TPA. Purify the monoester by recrystallization from a suitable solvent system (e.g., water/acetone mixture).[6] The poor solubility of TPA in many organic solvents helps in its separation.

Protocol 2: Selective Monoesterification using Immobilized Lipase

This protocol utilizes an enzymatic catalyst for high selectivity under mild conditions.

Materials & Reagents:

  • Terephthalic Acid (TPA)

  • 1-Octanol (or other suitable alcohol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • 2-Methyl-2-butanol (tert-amyl alcohol) as solvent

  • Molecular sieves (3Å), activated

Instrumentation:

  • Orbital shaker incubator

  • Screw-cap reaction vials or flask

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL screw-cap vial, combine terephthalic acid (1.0 eq), 1-octanol (1.5 eq), and 20 mL of 2-methyl-2-butanol. The solvent helps to partially solubilize the TPA.[9]

  • Dehydration: Add approximately 1.0 g of activated molecular sieves to remove water, which is a byproduct of the esterification and can inhibit the enzyme.

  • Enzyme Addition: Add the immobilized CALB catalyst (typically 10-20% by weight of the limiting reactant, TPA).

  • Incubation: Seal the vial and place it in an orbital shaker incubator set at 50°C and 200 rpm.[9] The lower temperature is crucial for maintaining enzyme activity.

  • Monitoring: Monitor the reaction by taking small aliquots over time and analyzing them by HPLC to determine the conversion of TPA and the formation of mono- and di-esters. Optimal reaction times are often in the range of 48-72 hours.[9]

  • Enzyme Recovery: Once the desired conversion is reached, cool the mixture and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Isolation: Remove the solvent and excess alcohol from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the monoester from unreacted TPA and the diester.

Data Presentation & Characterization

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterProtocol 1: PTCProtocol 2: EnzymaticReference
Catalyst Tetrabutylammonium Bromide (TBAB)Immobilized Lipase B (CALB)[13],[9]
Temperature 40 - 60 °C50 - 70 °C[13],[9]
Solvent Dichloromethane / Water2-Methyl-2-butanol[1],[9]
Reaction Time 6 - 12 hours48 - 72 hours[13],[9]
Typical Yield (Monoester) 70 - 85%35 - 60% (conversion)[1],[9]
Key Selectivity Factor Mono-anion formation & phase separationEnzyme active site specificity[13],[9]
Purification Method RecrystallizationColumn Chromatography[6],[10]
Characterization of Monomethyl Terephthalate (MMT)

Successful synthesis of the monoester must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and a signal for the carboxylic acid proton (>10 ppm). The integration of these signals will confirm the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the acid (~1700 cm⁻¹), and a distinct C=O stretch from the ester (~1725 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the primary method for determining the purity of the product and quantifying the ratio of TPA, monoester, and diester in the reaction mixture.[15][16] A reverse-phase C18 column with a UV detector is typically used.

Troubleshooting and Field-Proven Insights

  • Low Yield in PTC Protocol:

    • Cause: Inefficient phase transfer.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The choice of catalyst is also critical; different quaternary ammonium salts can be screened for better performance.[17]

  • Formation of Diester:

    • Cause: The monoester product is reacting further.

    • Solution: In the chemical protocol, strictly control the stoichiometry of the base. In the enzymatic protocol, reducing the reaction time or the amount of alcohol can limit diester formation.

  • Low Enzyme Activity:

    • Cause: Enzyme denaturation or inhibition.

    • Solution: Ensure the reaction temperature does not exceed the enzyme's optimal range.[9] The presence of water can also inhibit the forward reaction; ensure molecular sieves are properly activated and sufficient.

Conclusion

The selective monoesterification of terephthalic acid is a nuanced process that requires careful control over reaction conditions. While traditional methods often result in mixtures, targeted strategies like phase-transfer catalysis and enzymatic synthesis provide viable pathways to achieving high selectivity. The PTC method offers faster reaction times and potentially higher yields, while the enzymatic route represents a greener, milder alternative, albeit with longer incubation periods. The choice of protocol will depend on the specific requirements of the researcher, including desired scale, purity, and available resources. By understanding the mechanistic principles and following robust protocols, researchers can successfully synthesize these valuable monoester intermediates for a wide range of applications.

References

  • A process for preparing a monoester of terephthalic acid and its derivatives.
  • Method for producing monomethyl terephthalate.
  • Method of producing monomethylterephthalate.
  • Production of terephthalic acid esters through enzymatic route. Galoá Proceedings. [Link]

  • Catalytic esterification of terephthalic acid.
  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. ResearchGate. [Link]

  • Preparation of Monoalkyl Terephthalates: An Overview. ResearchGate. [Link]

  • Purification of terephthalic acid.
  • Preparation of monoesters of terephthalic acid.
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing). [Link]

  • HPLC analytical method for fine terephthalic acid products and produced residue.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • Chemistry of Terephthalic acid. Sciencemadness.org. [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • Preparation of mono-alkyl esters of terephthalic acid.
  • Terephthalic acid. Wikipedia. [Link]

  • Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes. PMC - NIH. [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. ResearchGate. [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PMC - NIH. [Link]

  • Esterification of terephthalic acid with methanol over mesoporous Al-MCM-41 molecular sieves. ResearchGate. [Link]

  • Process for the enzymatic production of terephthalic acid.
  • Industrial Chemistry Module. University of Scranton. [Link]

  • PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c) polymerization. ResearchGate. [Link]

  • PROCESS FOR THE PRODUCTION OF MONOMETHYL TEREPHTHALATE.
  • There and Back Again: Recovery of Terephthalic Acid from Enzymatically Hydrolyzed Polyesters for Resynthesis. ACS Publications. [Link]

  • Preparation and characterization of terephthalic acid from PET plastic waste via low-temperature alkaline hydrolysis. ResearchGate. [Link]

  • Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. ResearchGate. [Link]

  • Phase transfer catalysis: Chemistry and engineering. [Link]

  • Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. CoLab. [Link]

  • HPLC Methods for analysis of Terephthalic acid. HELIX Chromatography. [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. [Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry (RSC Publishing). [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

Sources

The Versatile Role of Terephthalic Acid Mono(2-bromoethyl) Ester in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Material Innovation

Terephthalic acid mono(2-bromoethyl) ester (TAME) is a versatile bifunctional molecule poised to play a significant role in the advancement of material science. Possessing both a carboxylic acid group and a reactive bromoethyl ester moiety, TAME serves as a unique building block for the synthesis of functional polymers, the modification of surfaces, and the creation of novel porous materials. Its strategic design allows for a two-pronged approach in material synthesis: the carboxylic acid can participate in traditional polymerization or be used to anchor the molecule to a surface, while the bromoethyl group provides a reactive site for post-synthetic modification or for initiating controlled radical polymerizations. This guide provides an in-depth exploration of the applications of TAME in material science, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the properties of TAME is crucial for its effective application.

PropertyValueReference
Chemical Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [1][2]
CAS Number 173550-97-5[3][4]
Appearance Neat[1]
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[2]

Application I: Synthesis of Functional Polyesters with Pendant Reactive Groups

The incorporation of TAME as a comonomer in polyester synthesis introduces pendant bromoethyl groups along the polymer backbone. These groups serve as latent reactive sites, allowing for post-polymerization modification to tailor the polymer's properties for specific applications, such as drug delivery, flame retardancy, or the introduction of cross-linkable moieties.

Scientific Rationale

The synthesis of polyesters typically involves the condensation reaction between a dicarboxylic acid and a diol.[5] By substituting a small molar percentage of the primary dicarboxylic acid (e.g., terephthalic acid) with TAME, a copolyester with randomly distributed pendant bromoethyl groups is formed. This "functional monomer" approach is a powerful strategy for creating polymers with tailored functionalities that might not be achievable through direct polymerization of functional monomers due to incompatibility with polymerization conditions.[6] The reactive bromine atom can subsequently be displaced by a variety of nucleophiles, enabling a wide range of chemical transformations.[6]

Experimental Protocol: Synthesis of a TAME-functionalized Copolyester

This protocol describes the synthesis of a copolyester of poly(ethylene terephthalate) (PET) containing 5 mol% of TAME units.

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • This compound (TAME)

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

  • Methanol

  • Nitrogen gas supply

  • Standard polycondensation reactor with mechanical stirrer, condenser, and vacuum capabilities.

Procedure:

  • Esterification:

    • In a reaction vessel, combine terephthalic acid (95 mol%), TAME (5 mol%), and a molar excess of ethylene glycol (TPA+TAME:EG molar ratio of 1:2.2).

    • Add a catalytic amount of antimony(III) oxide (approx. 0.05 mol% relative to the total diacid content).

    • Heat the mixture to 180-220 °C under a slow stream of nitrogen gas with continuous stirring.

    • Water will be evolved as a byproduct of the esterification reaction and should be collected in the condenser. The reaction is typically continued until the evolution of water ceases (approximately 2-4 hours).

  • Polycondensation:

    • Increase the temperature to 260-280 °C.

    • Gradually apply a vacuum (below 1 Torr) to the system to remove the excess ethylene glycol and drive the polymerization forward.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. The reaction is typically continued for 2-3 hours or until the desired melt viscosity is achieved.

    • Once the polymerization is complete, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in cold water.

    • The resulting copolyester can be pelletized for further processing and characterization.

Post-Polymerization Modification (Example: Azidation):

  • Dissolve the TAME-functionalized copolyester in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).

  • Add an excess of sodium azide (NaN₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum. The resulting polymer will have pendant azidoethyl groups, which can be further functionalized via "click" chemistry.

Workflow Diagram

Functional_Polyester_Synthesis cluster_synthesis Copolyester Synthesis cluster_modification Post-Polymerization Modification Monomers TPA + TAME + EG Esterification Esterification (180-220°C, N₂) Monomers->Esterification Catalyst Sb₂O₃ Catalyst->Esterification Polycondensation Polycondensation (260-280°C, Vacuum) Esterification->Polycondensation Oligomers Functional_Polyester TAME-functionalized Copolyester Polycondensation->Functional_Polyester Reaction Nucleophilic Substitution Functional_Polyester->Reaction Nucleophile Nucleophile (e.g., NaN₃) Nucleophile->Reaction Solvent Solvent Solvent->Reaction Modified_Polyester Functionalized Polyester Reaction->Modified_Polyester

Caption: Synthesis and post-polymerization modification of a TAME-functionalized polyester.

Application II: Surface Modification via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The creation of polymer brushes on surfaces via "grafting from" techniques is a powerful method for tailoring surface properties such as wettability, biocompatibility, and adhesion.[7] TAME is an ideal candidate for creating an initiator-modified surface for SI-ATRP.

Scientific Rationale

SI-ATRP involves the growth of polymer chains from an initiator that is covalently bound to a surface.[8] The carboxylic acid group of TAME can be readily anchored to hydroxyl-functionalized surfaces (e.g., silicon wafers, glass, or metal oxides) through esterification or other coupling chemistries. The bromoethyl group then serves as a well-defined initiator for the controlled radical polymerization of a wide range of vinyl monomers.[9] This approach allows for the precise control over the thickness, density, and composition of the grafted polymer brushes.

Experimental Protocol: Grafting of Polymer Brushes from a TAME-Modified Silicon Wafer

This protocol describes the functionalization of a silicon wafer with TAME and the subsequent SI-ATRP of methyl methacrylate (MMA).

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Toluene (anhydrous)

  • Thionyl chloride (SOCl₂)

  • This compound (TAME)

  • Triethylamine (TEA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Deionized water

  • Ethanol

Procedure:

  • Surface Hydroxylation:

    • Clean the silicon wafers by sonicating in deionized water and ethanol.

    • Immerse the wafers in piranha solution for 30 minutes to generate a high density of hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

  • Surface Functionalization with TAME:

    • Activate the carboxylic acid group of TAME by reacting it with an excess of thionyl chloride in anhydrous toluene at 70 °C for 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride and toluene under vacuum.

    • In a separate flask, immerse the hydroxylated silicon wafers in anhydrous toluene containing the TAME-acid chloride and a catalytic amount of triethylamine.

    • Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

    • Rinse the wafers with toluene and ethanol to remove any physisorbed molecules and dry under nitrogen.

  • Surface-Initiated ATRP of MMA:

    • In a Schlenk flask, add CuBr and bpy.

    • Add the TAME-functionalized silicon wafer to the flask.

    • Deoxygenate the MMA by bubbling with nitrogen for 30 minutes.

    • Add the deoxygenated MMA to the Schlenk flask via a syringe.

    • Seal the flask and place it in a thermostated oil bath at 60-80 °C.

    • The polymerization time will determine the thickness of the polymer brush (typically 1-24 hours).

    • To stop the polymerization, open the flask to air and dilute the mixture with toluene.

    • Remove the wafer and sonicate it in toluene to remove any non-grafted polymer.

    • Rinse with ethanol and dry under nitrogen.

Workflow Diagram

SI_ATRP_Workflow cluster_surface_prep Surface Preparation cluster_functionalization Surface Functionalization cluster_polymerization Surface-Initiated ATRP Si_Wafer Silicon Wafer Piranha Piranha Etch Si_Wafer->Piranha Hydroxylated_Surface Hydroxylated Surface Piranha->Hydroxylated_Surface Anchoring Anchoring to Surface Hydroxylated_Surface->Anchoring TAME_Activation TAME + SOCl₂ (Acid Chloride Formation) TAME_Activation->Anchoring Initiator_Surface TAME-Initiator Surface Anchoring->Initiator_Surface Polymerization Polymerization (60-80°C) Initiator_Surface->Polymerization Monomer_Catalyst MMA + CuBr/bpy Monomer_Catalyst->Polymerization Polymer_Brush Polymer Brush on Surface Polymerization->Polymer_Brush

Caption: Workflow for creating polymer brushes via SI-ATRP using a TAME-functionalized surface.

Application III: Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[10] The properties of MOFs can be tuned by using functionalized organic linkers. TAME can be used as a functionalized linker to introduce reactive bromoethyl groups into the pores of a MOF.

Scientific Rationale

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker containing coordinating groups, such as carboxylic acids.[11] By using a mixture of terephthalic acid and TAME as the organic linkers, a mixed-linker MOF can be synthesized. The bromoethyl groups of the incorporated TAME molecules will be oriented into the pores of the MOF, making them accessible for post-synthetic modification. This allows for the covalent attachment of functional molecules within the MOF structure, which can be used to alter the MOF's adsorption properties or to introduce catalytic sites.

Experimental Protocol: Synthesis of a TAME-Functionalized MOF-5 Analogue

This protocol describes the synthesis of a MOF-5 analogue where a portion of the terephthalate linkers are replaced with TAME.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound (TAME)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • MOF Synthesis:

    • In a glass vial, dissolve zinc nitrate hexahydrate in DMF.

    • In a separate vial, dissolve a mixture of terephthalic acid (e.g., 90 mol%) and TAME (e.g., 10 mol%) in DMF.

    • Combine the two solutions in a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 100-120 °C for 24 hours.

    • After cooling to room temperature, colorless crystals of the TAME-functionalized MOF should have formed.

  • Solvent Exchange and Activation:

    • Decant the mother liquor and wash the crystals with fresh DMF several times.

    • Immerse the crystals in chloroform for 3 days, replacing the chloroform daily, to exchange the DMF in the pores.

    • Activate the MOF by heating the chloroform-exchanged crystals under vacuum at 150 °C for 12 hours to remove the chloroform and expose the porous structure.

Post-Synthetic Modification (Example: Thiolation):

  • Immerse the activated TAME-functionalized MOF in a solution of sodium hydrosulfide (NaSH) in a suitable solvent (e.g., ethanol).

  • Heat the mixture at 60 °C for 24 hours.

  • Wash the MOF extensively with ethanol and dry under vacuum. The bromoethyl groups will be converted to thiol groups, which can be used for capturing heavy metals or for further functionalization.

Logical Relationship Diagram

MOF_Synthesis_Logic Inputs Metal Salt (Zn(NO₃)₂·6H₂O) Mixed Linkers (TPA + TAME) Solvent (DMF) Solvothermal Solvothermal Synthesis (100-120°C) Inputs:m->Solvothermal Inputs:l->Solvothermal Inputs:s->Solvothermal As_Synthesized_MOF As-Synthesized MOF (Pores filled with DMF) Solvothermal->As_Synthesized_MOF Solvent_Exchange Solvent Exchange (Chloroform) As_Synthesized_MOF->Solvent_Exchange Activation Activation (Vacuum, 150°C) Solvent_Exchange->Activation Functional_MOF Activated Functional MOF (Pores with -CH₂CH₂Br groups) Activation->Functional_MOF Post_Modification Post-Synthetic Modification (e.g., with NaSH) Functional_MOF->Post_Modification Modified_MOF Modified MOF (Pores with -CH₂CH₂SH groups) Post_Modification->Modified_MOF

Caption: Logical flow for the synthesis and post-synthetic modification of a TAME-functionalized MOF.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical principles and methodologies in polymer and materials chemistry. To ensure the success of these procedures and validate the outcomes, the following characterization techniques are recommended:

  • For Functional Polyesters:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of TAME into the polymer backbone and to quantify the molar percentage of the functional monomer.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the carboxylic acid and hydroxyl groups during polymerization and the appearance of new functional groups after post-polymerization modification.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized copolyester.

  • For Surface-Modified Materials:

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each stage of modification and to verify the presence of bromine after TAME functionalization and the elements of the grafted polymer.

    • Contact Angle Goniometry: To measure the change in surface wettability after each modification step.

    • Ellipsometry or Atomic Force Microscopy (AFM): To measure the thickness of the grafted polymer brush.

  • For Functionalized MOFs:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

    • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the MOF before and after functionalization.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF.

    • NMR Spectroscopy of Digested MOF Crystals: To confirm the incorporation of the TAME linker.

By employing these analytical techniques, researchers can rigorously validate the successful synthesis and modification of materials using this compound.

References

  • Current time information in Pasuruan, ID. (n.d.).
  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Materials Science and Engineering: C, 57, 289-293.
  • Li, D., & Zhao, B. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(15), 10231-10277.
  • This compound | C10H9BrO4 | CID 7021524. (n.d.). PubChem. Retrieved from [Link]

  • Matyjaszewski, K. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]

  • Matyjaszewski, K. (n.d.). Surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]

  • Gagliardi, M., & Milani, A. (2021).
  • Kumar, V., & Sharma, V. (2022). Polymer Grafting and its chemical reactions. Frontiers in Chemistry, 10, 847007.
  • Liu, S. J., Hu, Q. Q., Zhao, F. Q., Chu, X. M., Li, P. X., & Tang, E. J. (2014). Nitroxide polymer brushes prepared by surface-initiated ARGET ATRP and their selective oxidation performances. Journal of Polymer Research, 21(8), 1-8.
  • Kowalewska, A., & Piorkowska, E. (2019). Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes. Polymers, 11(11), 1827.
  • Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units. Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]

  • Zhang, H., Shouro, D., & Jiang, Y. (2008). Grafting polymer from poly(ethylene terephthalate) films by surface‐initiated ATRP. Journal of Applied Polymer Science, 108(5), 3126-3132.
  • Farha, O. K., & Hupp, J. T. (2018).
  • Choudhary, S., Sharma, K., Sharma, V., & Kumar, V. (2020). Grafting Polymers. In Reactive and Functional Polymers Volume Two (pp. 199-243). Springer, Cham.
  • 2.13: Polyesters. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ghorbanpour, N., & Ghaedi, M. (2021). Polymer Grafting of Graphene Oxide Through Esterification of Terephthalic Acid and Allyl Alcohol for Metronidazole Drug Delivery: Central Composite Design Optimization Study. Journal of Pharmaceutical Sciences, 110(9), 3254-3264.
  • Villarroel-Rocha, D., Bernini, M. C., Arroyo-Gómez, J. J., Villarroel-Rocha, J., & Sapag, K. (2022). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Brazilian Journal of Chemical Engineering, 39, 1-11.
  • Kostromin, S. V., Shibaev, V. P., & Plate, N. A. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(16), 2736.
  • Theato, P. (2017). Post-Polymerization Modifications via Active Esters.
  • Wang, L., Wang, Y., & Zhang, J. (2019). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Polymer Chemistry, 10(20), 2589-2598.
  • de Ruiter, J., van der Mee, L., & van der Gucht, J. (2023).
  • Iram, M., Khan, I., & Zulfiqar, S. (2019). One-Pot Synthesis of Heterobimetallic Metal-Organic Frameworks (MOFs) for Multifunctional Catalysis. Chemistry–A European Journal, 25(44), 10490-10498.
  • Wang, L., Wang, Y., & Zhang, J. (2019). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Polymer Chemistry, 10(20), 2589-2598.
  • Theato, P. (2022). Synthesis of polyester–polyether copolymers via postpolymerization modification: Reduction of polyesters. Journal of Polymer Science, 60(24), 3749-3759.
  • Oike, H., & Tezuka, Y. (2019). Synthesis of amorphous low Tg polyesters with multiple COOH side groups and their utilization for elastomeric vitrimers based on post-polymerization cross-linking. Polymer Chemistry, 10(12), 1475-1483.
  • Al-Kahtani, A. A., & Al-Anazy, M. M. (2022). Schematic procedure for grafting and functionalization. Journal of Saudi Chemical Society, 26(3), 101463.
  • Tabatabaii, M., Khajeh, M., Oveisi, A. R., & Sen, U. (2020). Poly(lauryl methacrylate)-Grafted Amino-Functionalized Zirconium-Terephthalate Metal–Organic Framework: Efficient Adsorbent for Extraction of Polycyclic Aromatic Hydrocarbons from Water Samples. ACS Applied Materials & Interfaces, 12(20), 23157-23166.
  • Boyes, S. G., & Brittain, W. J. (2006). Grafting of end-functionalized poly( tert-butyl acrylate) to poly(ethylene- co-acrylic acid) film. Macromolecules, 39(2), 543-549.
  • Sohn, B. H., & Kim, H. (2018). Improving the hydrophobicity/oleophobicity of polyethylene terephthalate fibrous materials using electron beam‐induced graft polymerization with 2‐(perfluorohexyl)ethyl acrylate monomer and alkyl acrylate monomer. Journal of Applied Polymer Science, 135(48), 46899.

Sources

The Bromoethyl Gateway: A Detailed Guide to Synthesizing PET Derivatives Using Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel PET Functionalities

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer, prized for its mechanical strength, thermal stability, and chemical resistance. However, its inherent inertness limits its application in advanced fields requiring functional surfaces, such as drug delivery, specialized filtration, and advanced composites. Chemical modification of PET offers a pathway to imbue it with new properties. A key strategy in this endeavor is the introduction of reactive functional groups onto the polymer backbone.

This technical guide details the use of a versatile precursor, Terephthalic acid mono(2-bromoethyl) ester , for the synthesis of novel PET derivatives. The bromoethyl group serves as a reactive handle, allowing for a variety of subsequent chemical modifications through nucleophilic substitution reactions. This approach enables the covalent attachment of a wide range of molecules to the PET structure, thereby tailoring its properties for specific high-value applications.

This document provides in-depth protocols for both the synthesis of the precursor itself and its subsequent application in the functionalization of PET, grounded in established chemical principles and supported by practical, field-proven insights.

Chemical Properties of the Precursor

A clear understanding of the precursor's properties is essential for its successful application.

PropertyValueSource
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid[PubChem][1]
CAS Number 173550-97-5[CymitQuimica][2]
Molecular Formula C₁₀H₉BrO₄[SCBT][3]
Molecular Weight 273.08 g/mol [PubChem][1]
Appearance Neat (likely a solid or oil)[CymitQuimica][2]

Diagrammatic Overview: The Synthetic Pathway

The overall strategy involves a two-stage process: first, the synthesis of the bromoethyl-functionalized terephthalate monomer, and second, the incorporation of this monomer into PET or its use in post-polymerization modification.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: PET Derivative Synthesis Terephthalic Acid Terephthalic Acid Esterification Esterification Terephthalic Acid->Esterification 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Esterification Precursor This compound Esterification->Precursor Functionalization_Method Grafting-to / Copolymerization Precursor->Functionalization_Method Functionalized_PET Functionalized PET Derivative Functionalization_Method->Functionalized_PET PET_Backbone PET Polymer PET_Backbone->Functionalization_Method

Caption: Synthetic workflow for PET functionalization.

Part 1: Synthesis of this compound

The synthesis of the precursor is achieved through the direct esterification of terephthalic acid with 2-bromoethanol. This reaction is typically acid-catalyzed and requires careful control of reaction conditions to favor the formation of the mono-ester over the di-ester.

Protocol 1: Acid-Catalyzed Esterification

This protocol is adapted from standard Fischer esterification procedures.[4] The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]

Materials:

  • Terephthalic acid (TPA)

  • 2-Bromoethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add terephthalic acid (1.0 equivalent). Add a molar excess of 2-bromoethanol (1.2 equivalents) and anhydrous toluene (to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction towards the ester product by removing water. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the mono-ester from any unreacted terephthalic acid and the di-ester byproduct.

Characterization of the Precursor

The successful synthesis of this compound should be confirmed through standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the terephthalate ring, as well as the methylene protons of the bromoethyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the bromoethyl group.

  • FTIR Spectroscopy: The infrared spectrum will display a strong carbonyl (C=O) stretch for the ester and a broader carbonyl stretch for the carboxylic acid, along with C-O and C-Br stretching vibrations.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Part 2: Application in the Synthesis of PET Derivatives

The synthesized this compound can be used to create functional PET derivatives through two primary strategies: "grafting from" and "grafting to".

Strategy 1: "Grafting From" - Copolymerization

In this approach, the bromo-functionalized monomer is copolymerized with the standard PET monomers (terephthalic acid and ethylene glycol) to create a PET copolymer with pendant bromoethyl groups. These groups then serve as initiation sites for the growth of polymer chains of a different composition.

G Monomer_Mix Terephthalic Acid + Ethylene Glycol + Bromo-precursor Polycondensation Polycondensation Monomer_Mix->Polycondensation Bromo_PET PET with Pendant Bromo Groups Polycondensation->Bromo_PET Initiation Initiation Bromo_PET->Initiation Grafted_PET PET-graft-Polymer Initiation->Grafted_PET Graft_Monomer Functional Monomer (e.g., Styrene, Acrylates) Graft_Monomer->Initiation

Caption: "Grafting From" workflow.

Protocol 2: Synthesis of a PET-graft-Polystyrene Copolymer

This protocol outlines the synthesis of a graft copolymer where polystyrene chains are grown from a PET backbone containing the bromoethyl functionality. This is a representative example of a "grafting from" approach.

Materials:

  • Terephthalic acid

  • Ethylene glycol

  • This compound (from Protocol 1)

  • Antimony trioxide (Sb₂O₃) as a polycondensation catalyst

  • Styrene monomer

  • A suitable ATRP (Atom Transfer Radical Polymerization) catalyst system (e.g., CuBr/PMDETA)

  • Anhydrous solvent (e.g., anisole)

Procedure:

  • Synthesis of Bromo-functionalized PET:

    • In a reaction vessel equipped for polycondensation, combine terephthalic acid, ethylene glycol, and a specific molar percentage of this compound.

    • Add a catalytic amount of antimony trioxide.

    • Heat the mixture under an inert atmosphere, first to carry out the esterification and then under vacuum to drive the polycondensation, similar to standard PET synthesis. The result is a PET copolymer with randomly distributed bromoethyl groups.

  • Graft Polymerization of Styrene:

    • Dissolve the bromo-functionalized PET in a suitable anhydrous solvent in a Schlenk flask.

    • Add the styrene monomer.

    • De-gas the solution with several freeze-pump-thaw cycles.

    • Under an inert atmosphere, add the ATRP catalyst system (e.g., CuBr and PMDETA).

    • Heat the reaction mixture to the desired temperature to initiate the polymerization of styrene from the bromo-initiator sites on the PET backbone.

    • After the desired reaction time, terminate the polymerization by exposing the mixture to air.

  • Purification:

    • Precipitate the graft copolymer in a non-solvent for the copolymer but a good solvent for the unreacted styrene and catalyst (e.g., methanol).

    • Filter and dry the resulting PET-graft-polystyrene copolymer.

Strategy 2: "Grafting To" - Post-Polymerization Modification

This strategy involves reacting the bromoethyl-functionalized precursor with a pre-existing polymer that has nucleophilic sites. This is a powerful method for modifying the surface of PET films or fibers.

G PET_Surface PET Film/Fiber Surface_Activation Surface Hydrolysis (e.g., NaOH) PET_Surface->Surface_Activation Activated_PET PET with Surface -OH/-O⁻ Groups Surface_Activation->Activated_PET Grafting_Reaction Grafting_Reaction Activated_PET->Grafting_Reaction Bromo_Precursor This compound Bromo_Precursor->Grafting_Reaction Functionalized_Surface Surface-Functionalized PET Grafting_Reaction->Functionalized_Surface

Caption: "Grafting To" workflow for surface modification.

Protocol 3: Surface Functionalization of a PET Film

This protocol describes the modification of a PET film surface by first creating nucleophilic hydroxyl groups via hydrolysis, followed by reaction with the bromoethyl precursor.

Materials:

  • PET film

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • This compound (from Protocol 1)

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

  • A suitable non-nucleophilic base (e.g., potassium carbonate)

Procedure:

  • Surface Hydrolysis of PET Film:

    • Immerse the PET film in a solution of sodium hydroxide to partially hydrolyze the ester bonds on the surface, creating carboxylate and hydroxyl end groups.

    • Rinse the film thoroughly with deionized water.

    • Briefly dip the film in a dilute solution of hydrochloric acid to protonate the carboxylate groups.

    • Rinse again with deionized water and dry the film completely.

  • Grafting Reaction:

    • In a reaction vessel, suspend the surface-hydrolyzed PET film in an anhydrous, aprotic solvent.

    • Add this compound and a non-nucleophilic base (e.g., potassium carbonate) to the suspension. The base will deprotonate the surface hydroxyl groups, activating them for nucleophilic attack.

    • Heat the mixture to facilitate the reaction between the activated PET surface and the bromoethyl precursor.

  • Washing and Characterization:

    • After the reaction, remove the film and wash it extensively with a suitable solvent to remove any unreacted precursor and byproducts.

    • Dry the functionalized film.

    • The success of the surface modification can be confirmed by surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine, and contact angle measurements to assess changes in surface hydrophilicity/hydrophobicity.

Conclusion and Future Outlook

This compound is a valuable and versatile precursor for the development of advanced PET-based materials. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key intermediate and utilize it in both "grafting from" and "grafting to" strategies. The ability to introduce a reactive bromoethyl handle opens up a vast chemical space for the post-modification of PET, enabling the creation of materials with tailored properties for a wide array of applications, from biomedical devices to high-performance composites. Further research in this area will undoubtedly lead to the development of novel PET derivatives with unprecedented functionalities.

References

  • PubChem. This compound. [Link]

  • Matyjaszewski Polymer Group. Graft copolymers. [Link]

  • Frontiers. Polymer Grafting and its chemical reactions. [Link]

  • MDPI. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. [Link]

  • NIH. Post-polymerization modification by direct C-H functionalization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Terephthalic Acid Mono(2-bromoethyl) Ester. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to identify and mitigate common byproducts and synthetic challenges.

Table of Contents

  • FAQ 1: What are the most common byproducts in the synthesis of this compound?

  • FAQ 2: My yield of the desired mono-ester is low. What are the potential causes and how can I improve it?

  • FAQ 3: I am observing significant amounts of the di-ester, Terephthalic acid bis(2-bromoethyl) ester. How can I favor the formation of the mono-ester?

  • FAQ 4: Are there any byproducts resulting from the reactivity of 2-bromoethanol itself?

  • FAQ 5: How can I detect and quantify the common byproducts in my reaction mixture?

  • Experimental Protocols

  • References

FAQ 1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically achieved through Fischer esterification of terephthalic acid with 2-bromoethanol under acidic catalysis, is susceptible to the formation of several byproducts. These can be broadly categorized based on their origin.

Byproducts from Reactants and Reaction Type:

  • Unreacted Terephthalic Acid: Due to its high melting point and limited solubility in many organic solvents, unreacted terephthalic acid is a common impurity.

  • Terephthalic acid bis(2-bromoethyl) ester (Di-ester): As a dicarboxylic acid, terephthalic acid can react with two molecules of 2-bromoethanol to form the di-ester. Controlling the stoichiometry and reaction conditions is crucial to minimize this byproduct.[1]

  • Impurities from Starting Terephthalic Acid: Commercial terephthalic acid may contain impurities from its manufacturing process (oxidation of p-xylene). These include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid, which can persist in the final product.[2][3]

Byproducts from the Alcohol (2-bromoethanol):

  • Bis(2-bromoethyl) ether: Under acidic and heated conditions, 2-bromoethanol can undergo intermolecular dehydration to form bis(2-bromoethyl) ether.[4][5]

  • 1,4-Dioxane: In the presence of a base or under certain acidic conditions, intramolecular cyclization of 2-bromoethanol derivatives or intermolecular condensation can lead to the formation of 1,4-dioxane.[2]

A summary of these common byproducts is presented in Table 1.

Byproduct Category Specific Byproduct Origin
From Reactants Unreacted Terephthalic AcidIncomplete reaction
Terephthalic acid bis(2-bromoethyl) esterDi-esterification
4-Carboxybenzaldehyde (4-CBA)Impurity in starting material
p-Toluic AcidImpurity in starting material
From Alcohol Bis(2-bromoethyl) etherIntermolecular dehydration of 2-bromoethanol
1,4-DioxaneCyclization/condensation of 2-bromoethanol derivatives

Table 1: Common Byproducts and Their Origins

The following diagram illustrates the main reaction pathway and the formation of key byproducts.

Byproduct_Formation cluster_reactants Reactants cluster_conditions Conditions TA Terephthalic Acid Monoester Terephthalic acid mono(2-bromoethyl) ester (Desired Product) TA->Monoester + 2-Bromoethanol Bromoethanol 2-Bromoethanol Ether Bis(2-bromoethyl) ether (Byproduct) Bromoethanol->Ether + 2-Bromoethanol (Dehydration) Dioxane 1,4-Dioxane (Byproduct) Bromoethanol->Dioxane Cyclization Diester Terephthalic acid bis(2-bromoethyl) ester (Byproduct) Monoester->Diester + 2-Bromoethanol Acid_Catalyst H+ Heat Δ

Figure 1: Reaction scheme showing the desired product and major byproducts.

FAQ 2: My yield of the desired mono-ester is low. What are the potential causes and how can I improve it?

Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction and suboptimal conditions.[6][7][8]

Potential Causes for Low Yield:

  • Incomplete Reaction: Terephthalic acid's low solubility can lead to an incomplete reaction.

  • Reaction Reversibility: The presence of water, a byproduct of the esterification, can drive the equilibrium back towards the reactants, hydrolyzing the ester.[7]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions and decomposition.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

Troubleshooting and Optimization Strategies:

  • Enhance Solubility:

    • Solvent Choice: Employ a solvent in which terephthalic acid has higher solubility at the reaction temperature.

    • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst to improve the interaction between the reactants if a two-phase system is used.

  • Shift the Equilibrium:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[7] This is a highly effective method for driving the reaction to completion.

    • Excess Alcohol: Employing a large excess of 2-bromoethanol can shift the equilibrium towards the product side. However, this can also increase the formation of the di-ester, so a balance must be found.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

    • Catalyst Loading: Titrate the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to ensure an efficient reaction rate without promoting excessive side reactions.

The following workflow provides a systematic approach to troubleshooting low yield.

Low_Yield_Troubleshooting Start Low Yield of Mono-ester Check_Solubility Is Terephthalic Acid fully dissolved? Start->Check_Solubility Check_Water_Removal Is water being effectively removed? Check_Solubility->Check_Water_Removal Yes Action_Solubility Improve Solubility: - Change solvent - Use phase-transfer catalyst Check_Solubility->Action_Solubility No Check_Conditions Are reaction conditions (Temperature, Catalyst) optimized? Check_Water_Removal->Check_Conditions Yes Action_Water_Removal Implement Water Removal: - Use Dean-Stark trap - Add molecular sieves Check_Water_Removal->Action_Water_Removal No End Improved Yield Check_Conditions->End Yes Action_Conditions Optimize Conditions: - Vary temperature - Adjust catalyst loading Check_Conditions->Action_Conditions No Action_Solubility->Start Action_Water_Removal->Start Action_Conditions->Start

Figure 2: Troubleshooting workflow for low mono-ester yield.

FAQ 3: I am observing significant amounts of the di-ester, Terephthalic acid bis(2-bromoethyl) ester. How can I favor the formation of the mono-ester?

Selectivity is a key challenge in the mono-esterification of dicarboxylic acids.[9][10][11] The formation of the di-ester is a competing reaction that needs to be carefully controlled.

Factors Influencing Mono- vs. Di-esterification:

  • Stoichiometry: The molar ratio of terephthalic acid to 2-bromoethanol is the most critical factor. An excess of the alcohol will favor di-ester formation.

  • Reaction Time: Longer reaction times can lead to the conversion of the mono-ester to the di-ester.

  • Catalyst Concentration: High catalyst concentrations may accelerate the second esterification step.

Strategies to Enhance Mono-ester Selectivity:

  • Control Stoichiometry:

    • Use a molar ratio of terephthalic acid to 2-bromoethanol of 1:1 or a slight excess of terephthalic acid. This starves the reaction of the alcohol needed for the second esterification.

  • Monitor Reaction Progress:

    • Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction when the concentration of the mono-ester is at its maximum.

  • Alternative Synthetic Routes:

    • Monohydrolysis of the Di-ester: Synthesize the di-ester first and then perform a controlled monohydrolysis using a stoichiometric amount of base to yield the mono-ester.

    • Use of Protecting Groups: Protect one of the carboxylic acid groups of terephthalic acid, perform the esterification, and then deprotect the other acid group. This is a more complex but highly selective method.

Parameter To Favor Mono-ester To Favor Di-ester
Molar Ratio (TA:Alcohol) ≥ 1:1< 1:2
Reaction Time Shorter (monitor closely)Longer
Alcohol Concentration LimitingExcess

Table 2: Conditions influencing mono- vs. di-ester formation.

FAQ 4: Are there any byproducts resulting from the reactivity of 2-bromoethanol itself?

Yes, the structure of 2-bromoethanol presents opportunities for side reactions, particularly under the acidic and thermal conditions of esterification.

Potential Side Reactions of 2-Bromoethanol:

  • Ether Formation: As mentioned, acid-catalyzed dehydration between two molecules of 2-bromoethanol can form bis(2-bromoethyl) ether. This is a common side reaction for alcohols under acidic conditions.[4][12][13][14]

  • Intramolecular Cyclization: The presence of the bromine atom, a good leaving group, and the hydroxyl group in the same molecule can facilitate intramolecular cyclization, especially in the presence of a base, to form ethylene oxide. While less likely under strongly acidic conditions, it's a potential pathway to consider, and ethylene oxide could then react with other species in the mixture.

  • Formation of 1,4-Dioxane: Dimerization of ethylene oxide or cyclization of diethylene glycol (which can be formed from ethylene oxide) can lead to the formation of 1,4-dioxane.[7][15][16]

Mitigation Strategies:

  • Temperature Control: Avoid excessively high temperatures to minimize dehydration and other side reactions.

  • pH Control: While acidic conditions are necessary for esterification, an excessively strong acid concentration or prolonged reaction times at high temperatures can promote these side reactions. Careful optimization is key.

Bromoethanol_Side_Reactions Bromoethanol 2-Bromoethanol Ether Bis(2-bromoethyl) ether Bromoethanol->Ether Intermolecular Dehydration (H+) Ethylene_Oxide Ethylene Oxide Bromoethanol->Ethylene_Oxide Intramolecular Cyclization Dioxane 1,4-Dioxane Ethylene_Oxide->Dioxane Dimerization

Figure 3: Potential side reactions of 2-bromoethanol.

FAQ 5: How can I detect and quantify the common byproducts in my reaction mixture?

A robust analytical methodology is essential for identifying and quantifying byproducts, which in turn informs the optimization of your synthesis and purification processes.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column is often suitable. UV detection is appropriate due to the aromatic nature of the main components.[1][5][17][18]

    • Mobile Phase: A gradient of water (with a small amount of acid, e.g., formic or acetic acid, to suppress ionization) and an organic solvent like acetonitrile or methanol is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile byproducts like 1,4-dioxane and bis(2-bromoethyl) ether, GC-MS is the method of choice. It provides both separation and identification based on mass spectra. The non-volatile components like the acids and esters would require derivatization (e.g., silylation) to make them amenable to GC analysis.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. It can also be used for quantitative analysis (qNMR) if an internal standard is used.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside standards of the starting materials and (if available) the expected products, you can qualitatively assess the conversion and the formation of byproducts.

Technique Analytes Purpose
HPLC-UV Terephthalic acid, mono-ester, di-ester, 4-CBAQuantification, reaction monitoring, purity assessment
GC-MS Bis(2-bromoethyl) ether, 1,4-dioxaneIdentification and quantification of volatile byproducts
NMR All componentsStructural confirmation, purity assessment
TLC Non-volatile componentsRapid, qualitative reaction monitoring

Table 3: Analytical techniques for byproduct analysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add terephthalic acid (1.0 eq), 2-bromoethanol (1.0-1.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.02-0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • The Effects of Catalysts on the Reaction of Terephthalic Acid and Ethylene Oxide. Journal of the Japan Oil Chemists' Society.
  • Shukla, A., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural.
  • Kim, et al. (Year). Method of analyzing organic impurities in terephthalic acid.
  • Product Class 9: 1,4-Dioxanes. Science of Synthesis.
  • Shukla, A., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PNAS.
  • Shukla, A., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PubMed.
  • (2017). Micellar liquid chromatography of terephthalic acid impurities. PubMed.
  • HPLC Methods for analysis of Terephthalic acid.
  • HPLC analytical method for fine terephthalic acid products and produced residue.
  • Ether Formation Though Dehydr
  • Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chrom
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora.
  • Production, Import/Export, Use, and Disposal. Toxicological Profile for 1,4-Dioxane - NCBI.
  • How to synthesis 1,4-Dioxane?. ChemicalBook.
  • Methods for coproduction of terephthalic acid and styrene from ethylene oxide.
  • Ether form
  • Formation of Ethers under acidic conditions mechanism. YouTube.
  • Non-native Intramolecular Radical Cyclization C
  • Alcohols To Ethers via Acid C
  • Synthesis of 1-4 Dioxane. YouTube.
  • Syntheses of Some Deriv
  • Need advice on ester form
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Academic Journals and Conferences.
  • Copper-Catalyzed Synthesis of Hindered Ethers
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX)
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
  • Esterification - alcohols and carboxylic acids. Chemguide.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermedi
  • An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and w
  • Intramolecular cyclization of alkylimidazoles.
  • Organic Reactions: Esterification & Transesterific
  • The mechanism for the esterific

Sources

Technical Support Center: Selective Monoesterification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective monoesterification of terephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to overcome the common challenge of avoiding diester formation. As Senior Application Scientists, we have synthesized field-proven insights with established scientific principles to help you navigate the complexities of this reaction.

Part 1: Foundational Knowledge: Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in terephthalic acid monoesterification?

The primary challenge lies in the symmetric nature of terephthalic acid. It possesses two identical carboxylic acid groups. During esterification, the first esterification to the monoester proceeds, but the resulting monoester still has a reactive carboxylic acid group that can undergo a second esterification to form the diester. Statistically, it is difficult to halt the reaction precisely at the monoester stage, often resulting in a mixture of unreacted terephthalic acid, the desired monoester, and the undesired diester.[1][2]

Q2: What are the main factors influencing the monoester to diester ratio?

Several key experimental parameters dictate the selectivity of the reaction. The most critical factors include:

  • Stoichiometry (Reactant Molar Ratio): The ratio of terephthalic acid to the alcohol is a primary determinant of the product distribution.[3][4][5]

  • Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity.[6][7]

  • Temperature and Reaction Time: These parameters control the reaction kinetics. Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically more stable diester.[6][8]

  • Solvent: The solvent can affect the solubility of the reactants and influence the reaction pathway.

Q3: What are the common analytical techniques to determine the monoester to diester ratio in my product mixture?

To accurately quantify the components in your reaction mixture, the following analytical techniques are highly recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the monoester and diester based on the chemical shifts and integration of the aromatic and ester signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the amounts of terephthalic acid, monoester, and diester in the crude reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile esters, GC-MS can be used for separation and identification of the components. Derivatization may be necessary for the carboxylic acids.

Part 2: Troubleshooting Guides: Common Issues & Solutions

This section addresses common problems encountered during terephthalic acid monoesterification, providing potential causes and actionable solutions.

Guide 1: Low Yield of Monoester and High Amount of Unreacted Terephthalic Acid
  • Problem: The reaction is sluggish, with a significant amount of terephthalic acid remaining unreacted.

Potential Cause Explanation Suggested Solution
Insufficient Catalyst Activity or Loading The catalyst may not be active enough or used in a sufficient quantity to promote the reaction effectively.Increase the catalyst loading. If that doesn't work, consider a more active catalyst. For instance, organometallic catalysts like tetrabutyl titanate are known to be effective.[6]
Low Reaction Temperature The esterification reaction may have a high activation energy, requiring a certain temperature to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10°C and monitor the progress of the reaction. Be cautious, as excessively high temperatures can favor diester formation.
Poor Solubility of Terephthalic Acid Terephthalic acid has low solubility in many common organic solvents, which can limit its availability for the reaction.[9]Use a solvent that can dissolve terephthalic acid at the reaction temperature. Alternatively, consider using a phase-transfer catalyst to facilitate the reaction between the solid terephthalic acid and the liquid alcohol phase.
Inadequate Reaction Time The reaction may simply not have been allowed to proceed for a sufficient amount of time to reach a reasonable conversion.Extend the reaction time and take aliquots periodically to monitor the conversion of terephthalic acid by HPLC or NMR.
Guide 2: High Yield of Diester Byproduct
  • Problem: The reaction is proceeding too far, resulting in an unacceptably high proportion of the diester.

Potential Cause Explanation Suggested Solution
Incorrect Stoichiometry An excess of the alcohol will drive the equilibrium towards the formation of the diester according to Le Chatelier's principle.Use a stoichiometric excess of terephthalic acid relative to the alcohol. This will favor the formation of the monoester as the limiting reagent (the alcohol) is consumed. A molar ratio of terephthalic acid to alcohol of 2:1 or higher is a good starting point.[1]
High Reaction Temperature or Prolonged Reaction Time As the reaction progresses, the concentration of the monoester increases, making the second esterification more probable. Higher temperatures provide the necessary activation energy for this second step.Reduce the reaction temperature and shorten the reaction time. It is a delicate balance, as reducing these parameters too much can lead to low conversion. Careful optimization is key.
Inappropriate Catalyst Choice Some catalysts may have a higher propensity to catalyze the second esterification reaction.Experiment with different catalysts. For example, milder catalysts may offer better selectivity for the monoester.
Guide 3: Difficulty in Purifying the Monoester
  • Problem: Separating the desired monoester from unreacted terephthalic acid and the diester byproduct is challenging.

Potential Cause Explanation Suggested Solution
Similar Physical Properties The monoester, diester, and terephthalic acid can have similar polarities and boiling points, making separation by traditional methods like distillation or simple recrystallization difficult.[5]Selective Precipitation: Take advantage of the acidic nature of the monoester and terephthalic acid. Dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate). The monoester and terephthalic acid will be extracted into the aqueous layer as their salts, leaving the neutral diester in the organic layer. The aqueous layer can then be acidified to precipitate the monoester and terephthalic acid, which can then be separated based on their differential solubility in a suitable solvent.[2][10]
Column Chromatography: While potentially laborious for large-scale purifications, silica gel column chromatography can be effective for separating the three components based on their polarity differences.

Part 3: Experimental Protocols & Methodologies

Here we provide detailed protocols for two primary strategies to achieve selective monoesterification.

Protocol 1: Selective Monoesterification using a Large Excess of Terephthalic Acid

This method relies on stoichiometry to favor the formation of the monoester.

Materials:

  • Terephthalic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate solution (5% w/v)

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add terephthalic acid (e.g., 2 molar equivalents) and the anhydrous solvent.

  • Add the alcohol (e.g., 1 molar equivalent) to the flask.

  • Carefully add the acid catalyst (e.g., 0.05 molar equivalents).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Filter the excess unreacted terephthalic acid.

  • Transfer the filtrate to a separatory funnel and wash with the sodium bicarbonate solution to extract the monoester.

  • Separate the aqueous layer and wash it with dichloromethane to remove any dissolved diester.

  • Acidify the aqueous layer with hydrochloric acid until the monoester precipitates.

  • Filter the precipitated monoester, wash with cold water, and dry under vacuum.

Protocol 2: Controlled Partial Hydrolysis of Dimethyl Terephthalate

This approach starts with the diester and selectively hydrolyzes one of the ester groups.[2]

Materials:

  • Dimethyl terephthalate (or other dialkyl terephthalate)

  • Potassium hydroxide or sodium hydroxide

  • Methanol or other suitable alcohol

  • Hydrochloric acid (1 M)

  • Water

Procedure:

  • Dissolve the dialkyl terephthalate in the corresponding alcohol in a round-bottom flask.

  • In a separate flask, prepare a solution of one equivalent of the base (e.g., KOH) in the same alcohol.

  • Slowly add the basic solution to the diester solution at room temperature with stirring.

  • Monitor the reaction by TLC or HPLC. The reaction is typically fast.

  • Once the diester is consumed, carefully add hydrochloric acid to neutralize the mixture and precipitate the monoester.

  • Filter the precipitated monoester, wash with cold water to remove any salts, and dry under vacuum.

Part 4: Data & Visualization

Table 1: Effect of Reactant Molar Ratio on Product Distribution
Molar Ratio (Terephthalic Acid:Alcohol)Monoester Yield (%)Diester Yield (%)Unreacted Terephthalic Acid (%)
1:2LowHighLow
1:1ModerateModerateModerate
2:1HighLowHigh (recoverable)
3:1Very HighVery LowHigh (recoverable)

Note: The exact yields will vary depending on the specific alcohol, catalyst, and reaction conditions.

Table 2: Comparison of Catalytic Systems for Monoesterification
CatalystTypical Reaction ConditionsSelectivity for MonoesterAdvantagesDisadvantages
Sulfuric Acid 80-120°CModerateLow cost, readily availableCorrosive, difficult to remove, can lead to side reactions
Tetrabutyl Titanate 180-220°CGoodHigh activity, low corrosivityHigher cost, can be sensitive to moisture
Zeolites 150-200°CGood to ExcellentReusable, shape-selectiveHigher initial cost, potential for diffusion limitations
Enzymes (Lipases) 30-60°CExcellentHigh selectivity, mild conditionsHigher cost, lower stability at high temperatures, slower reaction rates
Diagrams

ReactionPathway TPA Terephthalic Acid Monoester Monoester TPA->Monoester + ROH - H2O Diester Diester Monoester->Diester + ROH - H2O TroubleshootingTree Start Problem with Monoesterification LowYield Low Yield of Monoester? Start->LowYield HighDiester High Yield of Diester? Start->HighDiester PurificationIssue Purification Difficulty? Start->PurificationIssue CheckCatalyst Increase Catalyst Loading or Change Catalyst LowYield->CheckCatalyst Yes IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp Yes ImproveSolubility Improve Reactant Solubility LowYield->ImproveSolubility Yes IncreaseTime Increase Reaction Time LowYield->IncreaseTime Yes AdjustStoichiometry Use Excess Terephthalic Acid HighDiester->AdjustStoichiometry Yes LowerTempTime Lower Temperature and/or Time HighDiester->LowerTempTime Yes ChangeCatalyst Try a Milder Catalyst HighDiester->ChangeCatalyst Yes SelectivePrecipitation Use Selective Precipitation via pH adjustment PurificationIssue->SelectivePrecipitation Yes ColumnChromatography Perform Column Chromatography PurificationIssue->ColumnChromatography Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for Bromoethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromoethyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important class of chemical intermediates. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1][2] For bromoethyl ester synthesis, the most common culprits are incomplete conversion, side reactions, and product loss during workup.

Root Cause Analysis & Solutions:

  • Incomplete Reaction: The esterification equilibrium may not have shifted sufficiently toward the product.

    • Le Chatelier's Principle in Action (Fischer Esterification): For acid-catalyzed reactions like the Fischer esterification, the reaction between a carboxylic acid and an alcohol is reversible.[3][4][5] To drive the equilibrium towards the ester, you can either use a large excess of one of the reactants (typically the less expensive one) or remove water as it is formed.[3][4][6] A Dean-Stark apparatus is highly effective for water removal.[3]

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some reactions may require extended reflux times to reach completion.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials.

    • Elimination Reactions: 2-Bromoethanol can undergo elimination reactions, especially under harsh basic or acidic conditions and at elevated temperatures, to form undesirable byproducts.

    • N-Acylurea Formation (Steglich Esterification): In carbodiimide-mediated esterifications like the Steglich reaction, a common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[7][8] The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction by forming a more reactive acylpyridinium intermediate.[7][8][9]

  • Product Loss During Workup and Purification: Significant amounts of your product can be lost during the isolation and purification stages.[1][10]

    • Aqueous Workup: Ensure proper phase separation during extractions. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. Washing with a mild base like sodium bicarbonate is essential to remove unreacted carboxylic acid, but be cautious as strong bases can hydrolyze the ester product.[11][12]

    • Purification: If using column chromatography, choose a solvent system that provides good separation between your product and impurities. For distillation, ensure your apparatus is efficient to avoid loss of product.[11]

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Use excess reagent - Remove water (Dean-Stark) incomplete->optimize_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (NMR/GC-MS) complete->analyze_byproducts final_product Improved Yield optimize_conditions->final_product side_reactions Side Reactions Identified analyze_byproducts->side_reactions Yes no_side_reactions No Significant Side Reactions analyze_byproducts->no_side_reactions No modify_protocol Modify Protocol: - Change catalyst (e.g., add DMAP) - Use milder conditions - Choose alternative esterification method side_reactions->modify_protocol review_workup Review Workup & Purification Procedure no_side_reactions->review_workup modify_protocol->final_product optimize_purification Optimize Purification: - Adjust extraction pH - Use appropriate chromatography - Check distillation setup review_workup->optimize_purification optimize_purification->final_product

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing significant amounts of unreacted starting material. What should I do?

This is a clear indication of incomplete conversion. Refer to the "Incomplete Reaction" section in Q1 for initial troubleshooting steps. Additionally, consider the following:

  • Catalyst Activity: If using a catalyst (e.g., sulfuric acid in Fischer esterification), ensure it is not old or deactivated. For heterogeneous catalysts, ensure proper mixing and surface area.

  • Reagent Purity: Impurities in your starting materials can inhibit the reaction. Use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

Q3: My final product is impure, even after purification. What are the likely contaminants and how can I remove them?

Common impurities in bromoethyl ester synthesis include unreacted 2-bromoethanol, the carboxylic acid, and byproducts from side reactions.[11]

Purification Strategies:

ImpurityRemoval MethodRationale
Unreacted Carboxylic Acid Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Unreacted 2-Bromoethanol Wash the organic phase with water or brine.[11]2-Bromoethanol has some water solubility and can be removed through aqueous washes.
Dicyclohexylurea (DCU) If using DCC in a Steglich esterification, DCU is a common byproduct. It is often insoluble in the reaction solvent and can be removed by filtration.[7]DCU has low solubility in many common organic solvents like dichloromethane or diethyl ether.
Triphenylphosphine Oxide A byproduct of the Mitsunobu reaction. It can sometimes be removed by crystallization or column chromatography.[13]The polarity of triphenylphosphine oxide allows for its separation from the less polar ester product via chromatography.

A general purification protocol for a liquid bromoethyl ester involves: [11][12]

  • Transfer the crude product to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude ester by fractional distillation or flash column chromatography.[11]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing bromoethyl esters?

There are several effective methods, with the choice depending on the specific substrate and the desired reaction conditions:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (2-bromoethanol in this case).[3][5] It is often cost-effective but is an equilibrium process that requires measures to drive the reaction to completion.[3][4]

  • Reaction with Acyl Chlorides: The reaction of 2-bromoethanol with an acyl chloride is a highly efficient and generally irreversible method for ester formation.[14]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild, neutral conditions.[7][9][15] It is particularly useful for sensitive substrates.[8][9]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17][18] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center.[17][18]

2. What are the primary safety concerns when working with 2-bromoethanol?

2-Bromoethanol is a toxic and corrosive substance.[19][20] It can be harmful if swallowed, inhaled, or absorbed through the skin.[19][21] It is also a skin and eye irritant.[19][20]

  • Handling: Always handle 2-bromoethanol in a well-ventilated fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

  • Storage: Store 2-bromoethanol in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[19] Recommended storage is often refrigerated (2-8°C).[19][22]

  • Disposal: Dispose of 2-bromoethanol and any contaminated materials as hazardous waste according to your institution's guidelines.

3. Can I use a base to catalyze the esterification with 2-bromoethanol?

Using a strong base is generally not recommended as it can promote the E2 elimination of HBr from 2-bromoethanol, leading to the formation of undesired byproducts. However, a non-nucleophilic base like pyridine is often used as an acid scavenger in reactions involving acyl chlorides to neutralize the HCl byproduct.[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethyl Acetate via Fischer Esterification

This protocol describes the synthesis of 2-bromoethyl acetate from bromoacetic acid and ethanol, which is a common route. A similar approach can be adapted for the reaction of a carboxylic acid with 2-bromoethanol.

Materials:

  • Bromoacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Benzene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add the carboxylic acid, a 1.5 to 2-fold molar excess of 2-bromoethanol, and a suitable solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor by TLC if possible.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromoethyl ester.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 2-Bromoethyl Propanoate via Acyl Chloride[14]

Materials:

  • 2-Bromoethanol

  • Propanoyl chloride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanoyl chloride (1.05 eq) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the 2-bromoethanol.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude 2-bromoethyl propanoate by flash column chromatography or vacuum distillation.[11]

Reaction Mechanism: Esterification with Acyl Chloride

Acyl_Chloride_Esterification cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Chloride Elimination cluster_step3 Step 3: Deprotonation RCOCl R-CO-Cl Intermediate1 [R-C(O⁻)(Cl)-O⁺H(CH₂CH₂Br)] RCOCl->Intermediate1 + Br-CH₂CH₂-OH BrEtOH Br-CH₂CH₂-OH Intermediate2 [R-C(O⁺H)-O(CH₂CH₂Br)] + Cl⁻ Intermediate1_ref [R-C(O⁻)(Cl)-O⁺H(CH₂CH₂Br)] Intermediate1_ref->Intermediate2 FinalEster R-COO-CH₂CH₂Br HCl + HCl Intermediate2_ref [R-C(O⁺H)-O(CH₂CH₂Br)] Intermediate2_ref->FinalEster

Caption: Mechanism of esterification using an acyl chloride.

References

  • Manufacturing Insights: The Synthesis of 2-Bromoethyl Acetate. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Steglich esterification - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents. (n.d.).
  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2025, October 16). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Steglich Esterification - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved January 12, 2026, from [Link]

    • The Fischer Esterification. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents. (n.d.).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]

  • CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents. (n.d.).
  • mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

  • What factors may influence the yield of an ester? - Quora. (2015, February 21). Retrieved January 12, 2026, from [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comprehensive Overview of 2-Bromoethyl Acetate (CAS: 927-68-4). (2025, March 2). Retrieved January 12, 2026, from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020, April 3). Retrieved January 12, 2026, from [Link]

  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of Terephthalate Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of terephthalate monoesters. This guide is designed for researchers, scientists, and professionals in drug development and polymer science who encounter challenges in isolating and purifying these valuable compounds. The separation of terephthalate monoesters from reaction mixtures—often containing unreacted terephthalic acid (TPA), the corresponding diester, and other byproducts—is notoriously difficult due to similar solubilities and high boiling points.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my terephthalate monoester so difficult to purify?

A: The primary challenge lies in the similar chemical structures and physical properties of the monoester, the starting di-acid (TPA), and the diester byproduct.[1][2] All three are aromatic carboxylic acid derivatives with relatively high polarity and low solubility in common organic solvents. This makes separation by simple crystallization or chromatography non-trivial. The hydrolysis of a diester, a common synthetic route, often results in an equilibrium mixture containing all three components, necessitating a multi-step purification strategy.[2]

Q2: My crude product contains terephthalic acid (TPA). What's the best way to remove it?

A: The most effective method is to exploit the difference in acidity between the monoester (one carboxylic acid group) and TPA (two carboxylic acid groups). An acid-base extraction is ideal. By carefully controlling the pH with a weak base (e.g., sodium bicarbonate), you can selectively deprotonate and dissolve the more acidic TPA into an aqueous layer, leaving the less acidic monoester in the organic phase. An alternative method involves dissolving the entire crude mixture in a base like potassium hydroxide and then carefully acidifying it; TPA is often the first to precipitate.[3]

Q3: I'm trying to purify by recrystallization, but the product either "oils out" or doesn't crystallize at all. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or becomes supersaturated at a temperature above its melting point. This is common with impure samples. To fix this, add more solvent to fully dissolve the oil, then cool the solution very slowly.[4] If crystals fail to form, it may be because the solution is too dilute or the compound is too soluble. Try boiling off some solvent to increase the concentration.[4] If that fails, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[4]

Q4: What are the most common impurities I should be aware of besides TPA and the diester?

A: If your synthesis starts from the oxidation of p-xylene, common impurities include 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[5] These incomplete oxidation products can inhibit polymerization reactions and must be removed.[6] If you are recycling Polyethylene Terephthalate (PET), you may also encounter oligomers, ethylene glycol, and various additives or colorants from the original plastic.[7][8]

Troubleshooting Guide: Core Purification Techniques

This section provides in-depth guidance on the most common purification methods, addressing specific issues and offering detailed protocols.

Purification via Selective Salt Formation & Precipitation

This is one of the most powerful techniques for separating the monoester from both TPA and the diester. It leverages the monoester's single acidic proton to form a salt, altering its solubility.

Causality Behind the Method: A diester of terephthalic acid can be hydrolyzed with one equivalent of a strong base (like KOH) in a non-aqueous organic solvent.[1] The resulting mono-salt of the monoester is often insoluble in this medium and precipitates out, while the unreacted, non-acidic diester remains dissolved.[1] This allows for a simple filtration to separate the two. The collected salt is then dissolved in water and re-acidified to precipitate the pure monoester.[2]

Troubleshooting Common Issues:
Problem Probable Cause(s) Solution(s)
Low Yield of Precipitated Salt - Insufficient reaction time or temperature for hydrolysis.- Incorrect stoichiometry (not enough base).- The chosen solvent system keeps the mono-salt solubilized.- Increase reaction time or gently heat the mixture (e.g., to 50-55 °C).[1]- Ensure a 1:1 molar ratio of base to diester.- Experiment with different solvent mixtures. A combination of a protic and an aprotic solvent (e.g., methanol and dichloromethane) is often effective.[2]
Contamination with TPA Di-Salt - Use of excess base (more than 1 equivalent) caused hydrolysis of both ester groups.- Use a precise molar ratio of base to diester (1.0 to 1.5 equivalents is a safe range).[2]- Perform the reaction at a controlled, mild temperature (e.g., 22-40 °C) to favor mono-hydrolysis.[2]
Product is an Oil After Acidification - Residual organic solvent in the salt.- Presence of impurities that lower the melting point.- Thoroughly wash the filtered salt with a non-polar solvent (like diethyl ether) to remove residual diester and reaction solvent before acidification.- After acidification, if an oil forms, try extracting the product into a solvent like ethyl acetate, washing the organic layer, drying it, and then attempting recrystallization.
Experimental Protocol: Purification of Monomethyl Terephthalate from Dimethyl Terephthalate
  • Saponification: Dissolve dimethyl terephthalate (DMT) in a suitable solvent like benzene or a methanol/DCM mixture.[1][2]

  • Base Addition: Prepare a solution of potassium hydroxide (KOH) (1.0 molar equivalent to DMT) in methanol. Add this solution dropwise to the DMT solution while stirring.

  • Precipitation: Heat the mixture to a minimum of 50 °C.[1] The potassium monomethyl terephthalate salt should precipitate from the solution. Continue stirring for 1-2 hours.

  • Isolation: Cool the mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold methanol and then diethyl ether to remove unreacted DMT and other organic impurities.

  • Acidification: Dissolve the collected salt in a minimum amount of deionized water. Slowly add a dilute acid (e.g., 1M H₂SO₄ or HCl) with vigorous stirring until the pH is ~2-3.[2]

  • Final Collection: The pure monomethyl terephthalate will precipitate as a white solid. Collect it by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.[2][9]

Workflow Diagram: Selective Salt Precipitation

G start Crude Mixture (Diester, Monoester, TPA) step1 Dissolve in Organic Solvent (e.g., Benzene, DCM/Methanol) start->step1 step2 Add 1 eq. of Base (e.g., KOH in Methanol) step1->step2 step3 Heat to 50-60°C Allow Mono-Salt to Precipitate step2->step3 step4 Vacuum Filtration step3->step4 solid Solid: Mono-Salt of Monoester (Contaminant: Di-Salt of TPA) step4->solid Collect Solid filtrate Filtrate: Unreacted Diester + Solvent step4->filtrate Collect Filtrate step5 Dissolve Salt in Water solid->step5 step6 Acidify to pH 2-3 (e.g., with H₂SO₄) step5->step6 step7 Vacuum Filtration step6->step7 product Pure Monoester (Solid) step7->product Collect Solid waste Aqueous Filtrate (Inorganic Salts) step7->waste Discard Filtrate G start Crude Reaction Mixture q1 Main Contaminant? start->q1 ans_diester Unreacted Diester q1->ans_diester Diester ans_tpa Terephthalic Acid (TPA) q1->ans_tpa TPA ans_both Both Diester and TPA q1->ans_both Both/Complex proc_salt Use Selective Salt Formation (Precipitates Mono-Salt, leaves Diester in solution) ans_diester->proc_salt proc_extract Perform Acid-Base Extraction (Selectively removes acidic TPA) ans_tpa->proc_extract proc_combo 1. Selective Salt Formation to remove Diester 2. Recrystallize to remove trace TPA ans_both->proc_combo step_recryst Final Polish: Recrystallization proc_salt->step_recryst proc_extract->step_recryst proc_combo->step_recryst step_chrom If Recrystallization Fails: Column Chromatography step_recryst->step_chrom Fails/Impure product Pure Monoester step_recryst->product Success step_chrom->product

Sources

Technical Support Center: Degradation Pathways of Terephthalic acid mono(2-bromoethyl) ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers studying the degradation of Terephthalic acid mono(2-bromoethyl) ester (TPA-MBrE). This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. We aim to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in robust scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and expected degradation patterns of TPA-MBrE.

Question: What are the primary points of chemical instability on the TPA-MBrE molecule?

Answer: The TPA-MBrE molecule possesses three primary sites susceptible to degradation:

  • Ester Linkage: This is the most reactive site, prone to cleavage through hydrolysis (both chemical and enzymatic) to yield Terephthalic Acid (TPA) and 2-bromoethanol.[1][2]

  • Bromoethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution or elimination reactions, particularly under basic conditions or via specific enzymatic activities.[3]

  • Aromatic Ring: The benzene ring is generally stable but can be cleaved by powerful oxidative processes, such as photo-oxidation or specialized microbial dioxygenase enzymes.[4][5][6]

Question: What are the expected primary products from the complete degradation of TPA-MBrE?

Answer: Under ideal and complete degradation conditions, the ultimate breakdown products would be simple, non-toxic molecules.

  • Biotic Mineralization: In a complete microbial mineralization pathway, the molecule would be broken down to carbon dioxide (CO₂), water (H₂O), and bromide ions (Br⁻).[7]

  • Abiotic Degradation: Chemical degradation typically results in stable intermediates. The initial and most common products are Terephthalic Acid (TPA) and 2-bromoethanol following the hydrolysis of the ester bond.[8][9] Further degradation of TPA can lead to smaller aliphatic carboxylic acids like oxalic, formic, and acetic acids, especially during photocatalysis.[10]

Question: Is TPA-MBrE expected to be toxic to microorganisms in my degradation study?

Answer: Yes, both the parent compound and its intermediates can exhibit toxicity. The bromoethyl group can be reactive, and halogenated organic compounds can be generally toxic to microbial life. Furthermore, high concentrations of the degradation product, Terephthalic Acid (TPA), can inhibit microbial activity.[11] It is crucial to start with lower concentrations of TPA-MBrE in your culture and gradually increase it as the microbes adapt.

Part 2: Troubleshooting Guide for Degradation Experiments

This section is formatted to address specific problems you might encounter during your research.

Scenario 1: Biotic Degradation (Microbial Cultures)

Problem: My microbial culture shows no significant degradation of TPA-MBrE after the expected incubation period.

Potential Cause Troubleshooting Action & Scientific Rationale
Inappropriate Microbial Strain Not all microbes can degrade aromatic esters. Screen for strains known to degrade phthalates or similar aromatic compounds, such as those from the genera Pseudomonas, Rhodococcus, or Arthrobacter.[11][12][13] These organisms often possess the necessary esterase and oxygenase enzymes.
Sub-optimal Culture Conditions Degradation efficiency is highly dependent on environmental factors. Optimize pH, temperature, and agitation speed. For many TPA-degrading bacteria, optimal conditions are often around pH 7.0-8.0 and 30°C.[11][14]
Toxicity/High Concentration The initial concentration of TPA-MBrE may be too high, causing substrate inhibition or toxicity. Start with a low concentration (e.g., 50-100 mg/L) and perform a dose-response study to find the optimal substrate level for your specific microbial strain.
Lack of Co-substrate Some microbial degradation pathways require a primary carbon source to initiate the breakdown of a more complex molecule (co-metabolism). If your medium uses TPA-MBrE as the sole carbon source, consider adding a small amount of a readily consumable substrate like glucose or succinate to stimulate initial growth and enzyme production.

Problem: HPLC analysis shows the disappearance of TPA-MBrE, but a large peak corresponding to Terephthalic Acid (TPA) accumulates with no further degradation.

Potential Cause Troubleshooting Action & Scientific Rationale
Incomplete Metabolic Pathway Your microbial strain likely possesses esterase activity, allowing it to cleave the ester bond, but lacks the subsequent pathway to degrade TPA.[15] The degradation of TPA typically requires a specific terephthalate 1,2-dioxygenase to initiate ring cleavage.[16]
Product Inhibition The accumulation of TPA can lower the pH of the medium and be inhibitory to the very microbes that produced it.[11] Ensure your medium is well-buffered (e.g., with a phosphate buffer) to maintain a stable pH.
Anoxic Conditions Aerobic degradation of TPA is generally much faster and more common than anaerobic degradation.[17] Ensure your culture is adequately aerated. Anoxic degradation follows a different, often slower, pathway involving activation to CoA thioesters.[6]
Solution: Create a Consortium Consider developing a microbial consortium. Combine your TPA-MBrE-hydrolyzing strain with a known TPA-degrading strain, such as Comamonas thiooxydans or Arthrobacter sp.[11][16] This creates a synthetic food chain where one organism's waste product is another's food source.
Scenario 2: Abiotic Degradation (Chemical Methods)

Problem: My base-catalyzed hydrolysis (saponification) of TPA-MBrE is incomplete or yields unexpected side products.

Potential Cause Troubleshooting Action & Scientific Rationale
Insufficient Hydrolysis Conditions Ester hydrolysis requires sufficient time, temperature, and molar excess of base (e.g., NaOH or KOH).[9] Heat the reaction mixture under reflux to ensure it reaches the necessary activation energy. Use at least a 2-3 fold molar excess of the base to drive the reaction to completion, as it is a reactant, not just a catalyst.[1]
Side Reactions of Bromoethyl Group Under strong basic conditions, the 2-bromoethyl group can undergo elimination (to form a vinyl ester) or substitution (to form a 2-hydroxyethyl ester) reactions, competing with the desired hydrolysis.[3] To favor hydrolysis, use milder conditions (e.g., lower temperature for a longer time) or consider an acid-catalyzed hydrolysis, which avoids a high concentration of nucleophilic hydroxide ions.
Poor Solubility TPA-MBrE may have limited solubility in a purely aqueous basic solution. Add a co-solvent like ethanol or THF to create a homogeneous reaction mixture, increasing the interaction between the ester and the hydroxide ions.

Problem: My photodegradation experiment results in a complex mixture of unidentifiable products.

Potential Cause Troubleshooting Action & Scientific Rationale
Non-selective Radical Attack Photocatalysis (e.g., with TiO₂ or ZnO) generates highly reactive hydroxyl radicals (•OH).[10][18] These radicals attack the molecule non-selectively, leading to hydroxylation of the aromatic ring, cleavage of the ester, and eventual ring-opening to form various aliphatic acid intermediates (e.g., maleic, oxalic, formic acids).[10] This is an expected outcome.
Incomplete Mineralization A complex mixture indicates that the degradation process has not gone to completion (mineralization). Increase the irradiation time, catalyst loading, or add an electron scavenger like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals and drive the reaction further.[10]
Analytical Limitations The intermediates may be below the detection limit of your primary analytical method (e.g., HPLC-UV). Use a more sensitive or specific technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the various degradation products.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: HPLC Analysis of TPA-MBrE Degradation

This protocol is designed for quantifying TPA-MBrE and its primary hydrolysis products, TPA and Mono-(2-hydroxyethyl) terephthalate (MHET), which could form from enzymatic degradation of PET.[19][20]

  • Sample Preparation:

    • Withdraw 1 mL of the reaction mixture.

    • Centrifuge at 10,000 x g for 10 minutes to pellet cells or catalyst.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, quench the reaction by adding a small amount of strong acid (e.g., HCl) to stop microbial activity.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient. Start with a 30:70 (v/v) mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 2.5).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Detector at 240 nm or 254 nm.[19]
Run Time 20 minutes
  • Quantification:

    • Prepare calibration curves for TPA-MBrE, TPA, and other relevant standards (e.g., MHET) in the expected concentration range.

    • Use an internal standard (e.g., caffeine) to improve accuracy and reproducibility.[20]

    • The expected elution order based on polarity is TPA (most polar, shortest retention time), followed by MHET, and then TPA-MBrE (least polar, longest retention time).

Visualizations of Degradation Pathways

The following diagrams illustrate the key degradation steps.

Biotic_Degradation cluster_0 Initial Hydrolysis cluster_1 Aromatic Ring Cleavage (Aerobic) TPA_MBrE Terephthalic acid mono (2-bromoethyl) ester TPA Terephthalic Acid (TPA) TPA_MBrE->TPA Esterase Bromoethanol 2-Bromoethanol TPA_MBrE->Bromoethanol Esterase PCA Protocatechuic Acid TPA->PCA Dioxygenase Central_Metabolism Central Metabolism (TCA Cycle) PCA->Central_Metabolism Ring Fission

Caption: Proposed aerobic microbial degradation pathway of TPA-MBrE.

Abiotic_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) TPA_MBrE Terephthalic acid mono (2-bromoethyl) ester TPA_Acid Terephthalic Acid TPA_MBrE->TPA_Acid + H₂O / H⁺ Bromoethanol_Acid 2-Bromoethanol TPA_MBrE->Bromoethanol_Acid + H₂O / H⁺ TPA_Salt Terephthalate Salt TPA_MBrE->TPA_Salt + OH⁻ Bromoethanol_Base 2-Bromoethanol TPA_MBrE->Bromoethanol_Base + OH⁻

Caption: Chemical hydrolysis pathways for TPA-MBrE.

Workflow start Start: Prepare Reaction (Microbial culture or chemical setup) incubate Incubate / React (Controlled Temp, pH, Time) start->incubate sampling Periodic Sampling incubate->sampling sampling->incubate Continue Incubation quench Quench Reaction (e.g., acidify, cool) sampling->quench process Sample Processing (Centrifuge, Filter) quench->process hplc HPLC Analysis process->hplc data Data Analysis (Quantify Peaks, Calculate % Degradation) hplc->data end End: Report Results data->end

Caption: General experimental workflow for a degradation study.

Part 4: References

  • Thermal degradation reaction pathways for poly(alkylene terephthalate)s - ResearchGate. [Link]

  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds — from one strategy to four. Nature Reviews Microbiology, 9, 803-816. [Link]

  • Biodegradation of terephthalic acid using Rhodococcus erythropolis MTCC 3951: Insights into the degradation process, applications in wastewater treatment and polyhydroxyalkanoate production. PubMed. [Link]

  • Arora, P. K. (2015). Metabolic diversity in bacterial degradation of aromatic compounds. PubMed. [Link]

  • Wang, Y., et al. (2021). Bacteria-driven phthalic acid ester biodegradation. Science of The Total Environment, 788, 147772. [Link]

  • Evans, W. C. (1963). The Microbiological Degradation of Aromatic Compounds. Journal of General Microbiology, 32(2), 177-184. [Link]

  • Degradation of terephthalic acid by a newly isolated strain of Arthrobacter sp.0574. [Link]

  • Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. MDPI. [Link]

  • McNeill, I. C., & Bounekhel, M. (1991). Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates). Polymer Degradation and Stability, 34(1-3), 187-204. [Link]

  • Biodegradation of Terephthalic Acid by Isolated Active Sludge Microorganisms and Monitoring of Bacteria in a Continuous Stirred. SciELO. [Link]

  • PET bottle recycling. Wikipedia. [Link]

  • McNeill, I. C., & Bounekhel, M. (1991). Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates). Polymer Degradation and Stability, 34(1-3), 187-204. [Link]

  • Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]

  • Photocatalytic degradation of terephthalic acid using titania and zinc oxide photocatalysts: Comparative study. ResearchGate. [Link]

  • Influence of thermal degradation on the crystallization of poly(butylene terephthalate). [Link]

  • HPLC Methods for analysis of Terephthalic acid. HELIX Chromatography. [Link]

  • (PDF) Bacterial Degradation of Aromatic Compounds. ResearchGate. [Link]

  • Palm, G. J., et al. (2019). Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. PMC - PubMed Central. [Link]

  • Gricaj, A., et al. (2024). Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET. Scientific Reports. [Link]

  • (a) Photoluminescence spectra of terephthalic acid under the... ResearchGate. [Link]

  • Hydrolysis of ester that carry alkyl bromide. ResearchGate. [Link]

  • (PDF) HPLC Study of Migration of Terephthalic Acid and Isophthalic Acid from PET Bottles into Edible Oils. ResearchGate. [Link]

  • CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue. Google Patents.

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. PMC - NIH. [Link]

  • Wei, R., et al. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. PubMed. [Link]

  • Eberl, A., et al. (2023). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase? PMC - PubMed Central. [Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Terephthalic acid. Wikipedia. [Link]

  • Boll, M., et al. (2020). Microbial degradation of phthalates: biochemistry and environmental implications. PubMed. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Study on Biodegradability of Terephthalic Acid in Polyester Fabric Alkali-Peeling Process Wastewater. PubMed. [Link]

Sources

Technical Support Center: Esterification Reactions with 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of using 2-bromoethanol in esterification reactions. Due to its bifunctional nature, 2-bromoethanol is a versatile reagent but is also prone to several side reactions that can complicate synthesis and purification. This document provides expert insights and validated protocols to help you anticipate and overcome these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction has a low yield of the desired 2-bromoethyl ester, and TLC/LC-MS analysis shows a major, unidentified byproduct. What is happening?

Probable Cause: The most common issue when working with 2-bromoethanol is the formation of undesired ether byproducts through Williamson Ether Synthesis pathways.[1][2][3][4] Because 2-bromoethanol contains both a nucleophile (the hydroxyl group) and an electrophilic center with a good leaving group (the carbon bonded to bromine), it can react with itself or its derivatives.

There are two primary pathways for this side reaction:

  • Intermolecular Reaction: Two molecules of 2-bromoethanol can react to form 2-(2-bromoethoxy)ethanol or, through further reaction, 1,4-dioxane.

  • Reaction with Product: A molecule of 2-bromoethanol can react with the already-formed 2-bromoethyl ester product, leading to ether-linked dimers.

These side reactions are particularly prevalent under basic conditions, where the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile.

Step-by-Step Solution:

  • Re-evaluate Your Reaction Conditions: If using a base to deprotonate the alcohol, consider its strength and stoichiometry. A strong base (e.g., NaH, LDA) in stoichiometric amounts will generate a high concentration of the alkoxide, favoring self-condensation.

    • Protocol Adjustment: Switch to milder conditions. For instance, classic Fischer esterification using a catalytic amount of strong acid (like H₂SO₄ or TsOH) avoids the formation of a highly reactive alkoxide.[5][6][7] This method relies on activating the carboxylic acid toward nucleophilic attack by the neutral alcohol.[8]

  • Control the Order of Addition: Do not pre-mix the base and 2-bromoethanol.

    • Protocol Adjustment: Add the base slowly to a mixture of the carboxylic acid and 2-bromoethanol. This ensures that the generated alkoxide reacts preferentially with the more electrophilic activated carboxylic acid (or acyl chloride) rather than another molecule of 2-bromoethanol.

  • Use an Excess of the Carboxylic Acid: To favor the desired reaction, use the carboxylic acid as the excess reagent. This increases the probability that the 2-bromoethanol molecule will react with the acid rather than itself.

  • Consider an Alternative Acylating Agent: If working with a sensitive substrate, using an activated carboxylic acid derivative like an acyl chloride with a non-nucleophilic base (e.g., pyridine) at low temperatures can improve selectivity.

Question 2: I'm performing a base-catalyzed esterification and my product is contaminated with a volatile impurity. GC-MS suggests the presence of acetaldehyde or related compounds. What is the source?

Probable Cause: Under strongly basic conditions, 2-bromoethanol and its ester derivatives can undergo an E2 elimination reaction to form vinyl bromide and a vinyl ester, respectively. These vinyl intermediates are unstable and can tautomerize or hydrolyze to form acetaldehyde, which is volatile and can complicate purification.

Step-by-Step Solution:

  • Avoid Strong, Non-Nucleophilic Bases: Bases like DBU or t-butoxide can favor elimination.

    • Protocol Adjustment: If a base is necessary, opt for a weaker, nucleophilic base like triethylamine or pyridine, which are less likely to promote elimination.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress this side pathway.

  • Protecting Group Strategy: For particularly challenging syntheses, consider an alternative route:

    • Step A: Esterify ethylene glycol with your carboxylic acid. This reaction is straightforward and avoids the complexities of the bromo-substituent.

    • Step B: Convert the remaining free hydroxyl group of the 2-hydroxyethyl ester to a bromide using a standard halogenating agent (e.g., PBr₃ or SOBr₂). This multi-step approach often provides a cleaner product and higher overall yield.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using 2-bromoethanol in esterification?

The bifunctional nature of 2-bromoethanol leads to three main competitive side reactions:

  • Intermolecular Williamson Ether Synthesis: Reaction between two molecules of 2-bromoethanol or between 2-bromoethanol and the product ester, leading to dimers and oligomers.[1][2]

  • Intramolecular Cyclization: Under certain conditions, especially with the product ester, the molecule can cyclize. For example, the carboxylate group can displace the bromide to form a lactone, although this is less common than ether formation. A more significant intramolecular reaction can occur if another nucleophilic site is present on the carboxylic acid backbone.[9][10]

  • Elimination (E2): Promoted by strong bases, leading to the formation of vinyl compounds and subsequent decomposition products like acetaldehyde.

Q2: Can I use standard Fischer esterification conditions (strong acid catalyst, heat) with 2-bromoethanol?

Yes, Fischer esterification is a viable method for reacting 2-bromoethanol with a carboxylic acid.[5] The reaction is performed under acidic conditions (e.g., catalytic H₂SO₄) with an excess of one reagent or removal of water to drive the equilibrium toward the ester product.[6][11] This approach is advantageous as it avoids the formation of the highly reactive alkoxide, thus minimizing Williamson ether synthesis side reactions. However, prolonged heating in strong acid could potentially lead to dehydration or other degradation pathways, so monitoring the reaction progress is crucial.

Q3: How can I effectively purify my 2-bromoethyl ester from the unreacted starting material and ether byproducts?

Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Aqueous Workup: First, neutralize the acid catalyst with a weak base like sodium bicarbonate solution. This will also remove the unreacted carboxylic acid into the aqueous layer.

  • Distillation: If the boiling points are sufficiently different and the product is thermally stable, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: This is often the most reliable method. A silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate the slightly more polar 2-bromoethyl ester from less polar ether byproducts and non-polar starting materials.[12]

Data Summary & Visualizations
Table 1: Troubleshooting Summary for 2-Bromoethanol Esterification
Issue Primary Cause(s) Favorable Conditions Recommended Mitigation Strategy
Low Yield & Ether Byproducts Intermolecular Williamson Ether SynthesisStrong base, high concentration of 2-bromoethanol, high temperature.Use Fischer esterification (acid catalyst); slow addition of reagents; use carboxylic acid in excess.
Volatile Impurities (e.g., Acetaldehyde) E2 EliminationStrong, non-nucleophilic bases (e.g., t-butoxide), high temperature.Use a weaker base (e.g., pyridine); lower the reaction temperature; consider a protecting group strategy.
Complex Product Mixture Multiple competing pathwaysUnoptimized conditions (wrong base, temperature, or stoichiometry).Screen conditions on a small scale; switch to a milder, more controlled method like DCC/DMAP coupling.
Purification Difficulties Similar polarity of product and byproductsInherent to the reaction components.Utilize fractional distillation under vacuum or column chromatography for separation.
Diagram 1: Reaction Pathways in 2-Bromoethanol Esterification

This diagram illustrates the desired esterification reaction alongside the two primary competing side reactions: intermolecular ether formation and E2 elimination.

Esterification_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions RCOOH Carboxylic Acid (R-COOH) Reaction_Center Esterification (+ Acid or Base Catalyst) RCOOH->Reaction_Center BrEtOH 2-Bromoethanol (Br-CH2CH2-OH) BrEtOH->Reaction_Center Side_Reaction_1 Intermolecular Williamson Ether Synthesis BrEtOH->Side_Reaction_1 Self-Condensation Side_Reaction_2 E2 Elimination BrEtOH->Side_Reaction_2 Strong Base Ester Desired Product 2-Bromoethyl Ester Reaction_Center->Ester High Yield Ether Byproduct Ether Dimer Side_Reaction_1->Ether Vinyl Byproduct Vinyl Compound Side_Reaction_2->Vinyl

Caption: Desired vs. side reaction pathways.

References
  • Preparation of bromo acids and esters.
  • mechanism for the esterific
  • How to Make Esters through Esterific
  • Need advice on ester form
  • The Chemical Reactivity and Properties of 2-Bromoethyl Acet
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Esterific
  • ESTERIFIC
  • Synthesis of α-bromocarboxylic acids and deriv
  • Carboxylic Acids Important Reactions. Jack Westin.
  • Organic Reactions: Esterification & Transesterific
  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Butanoic acid, 2-bromo-, ethyl ester. NIST WebBook.
  • Manufacturing Insights: The Synthesis of 2-Bromoethyl Acet
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Preparation method of 2-bromoethyl methyl ether.
  • Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2. PubChem.
  • Williamson ether synthesis. Wikipedia.
  • ethyl bromoacet
  • Alpha Bromin
  • Process for purifying esters.
  • Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Royal Society of Chemistry.
  • Williamson Ether Synthesis. YouTube.
  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • Fisher Esterification, Reflux, Isolation and Purific
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Synthesis, Isolation and Purific
  • Carboxylic acid reactions overview. Khan Academy.
  • Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX)
  • 12. The Williamson Ether Synthesis. Unknown Source.
  • Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Synthesis, Isolation, and Purific
  • How to purify esterefication product?

Sources

Technical Support Center: A Troubleshooting Guide for Terephthalic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for terephthalic acid (TPA) esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of terephthalic acid esterification?

The most common method for esterifying terephthalic acid in a laboratory or industrial setting is the Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed reaction where terephthalic acid reacts with an alcohol (like ethylene glycol or methanol) to form an ester and water.[1][2] The reaction's equilibrium nature is a critical factor to manage for achieving high yields.[1][2]

The mechanism can be summarized in several key steps, starting with the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst. This activation facilitates a nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester.[2][3]

Q2: Why is water removal so critical for a successful esterification reaction?

The Fischer esterification is an equilibrium-limited process, meaning the reaction proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions.[2] Water is a product of the forward reaction. According to Le Chatelier's principle, its accumulation will shift the equilibrium back towards the reactants (terephthalic acid and alcohol), thus lowering the final ester yield.[4] Therefore, continuous removal of water as it is formed is essential to drive the reaction to completion and maximize product yield.[1][4] This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[1]

Q3: What types of catalysts are effective for TPA esterification, and why?

Catalysts are crucial for increasing the otherwise slow reaction rate.[5] The choice of catalyst depends on the specific alcohol, reaction conditions, and desired product purity. Common categories include:

  • Strong Protonic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are classic, effective catalysts that work by protonating the carboxylic acid, making it more susceptible to nucleophilic attack.[1][3] However, they can sometimes promote side reactions like the dehydration of alcohols to form ethers, especially at high temperatures.[5][6]

  • Metal Oxides and Salts: Catalysts like zinc oxide (ZnO), antimony oxide (Sb₂O₃), and various lead oxides are used, particularly in industrial processes.[5][6] These are milder than strong acids and reduce the risk of ether formation, though they may require higher temperatures or longer reaction times.[5][6]

  • Organometallic Catalysts: Titanium-containing compounds, such as titanium tetraisopropoxide (TTIP), are highly active and selective catalysts that are widely used in industry due to their high solubility and the absence of corrosive acidic wastewater.[7]

Q4: My terephthalic acid isn't dissolving in the alcohol. What should I do?

Terephthalic acid has very low solubility in most alcohols, including ethylene glycol and methanol, at room temperature.[6][8] This is a known challenge. The reaction is typically performed as a slurry at elevated temperatures, often at the reflux temperature of the alcohol.[1] As the reaction proceeds and the TPA is converted into its more soluble mono- and di-ester forms, the mixture will become more homogeneous. Ensure adequate stirring to maintain a uniform suspension and promote interaction between the reactants.

Esterification Reaction Pathway

The following diagram illustrates the acid-catalyzed mechanism for the esterification of one carboxylic acid group on terephthalic acid.

EsterificationMechanism TPA Terephthalic Acid (R-COOH) Protonated_TPA Protonated TPA [R-C(OH)2]+ TPA->Protonated_TPA + H+ (Catalyst) H_plus H+ Intermediate Tetrahedral Intermediate Protonated_TPA->Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Water_Elim Elimination of H2O Proton_Transfer->Water_Elim Protonated_Ester Protonated Ester [R-COOR']H+ Water_Elim->Protonated_Ester - H2O Water H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ (Catalyst Regen.) H_plus_regen H+

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Guide

Problem 1: Low or Stagnant Product Yield

Q: My reaction has been running for hours, but analysis (TLC, HPLC) shows a low conversion of terephthalic acid. Why is the yield so low?

A: Low yield is one of the most common issues and can stem from several factors related to the reaction equilibrium and kinetics.

  • Cause 1: Equilibrium Limitation. As previously discussed, the accumulation of water can halt the reaction by promoting the reverse hydrolysis reaction.

    • Solution: Ensure your water-removal system is functioning efficiently. If using a Dean-Stark trap, check that the solvent is azeotropically distilling and that condensed water is being collected. If relying on an excess of alcohol, ensure the molar ratio is sufficiently high (e.g., 10:1 or greater of alcohol to TPA).[1]

  • Cause 2: Insufficient Catalyst Activity. The catalyst concentration may be too low, or the catalyst may have degraded.

    • Solution: Verify the amount of catalyst added. For strong acid catalysts, a catalytic amount is sufficient. For milder metal oxide catalysts, a higher loading may be necessary.[5] If the catalyst is old or has been improperly stored, use a fresh supply.

  • Cause 3: Low Reaction Temperature. Esterification rates are highly temperature-dependent.

    • Solution: Ensure the reaction mixture is maintained at the appropriate temperature, which is typically the reflux point of the alcohol being used.[1] For higher-boiling point alcohols, reaction temperatures can range from 180°C to 250°C.[9][10] Use a calibrated thermometer and ensure the heating mantle or oil bath is providing consistent heat.

  • Cause 4: Poor Mixing. Since TPA is poorly soluble, inefficient stirring can lead to a low effective surface area for the reaction.

    • Solution: Use a powerful overhead stirrer or a large magnetic stir bar to ensure the TPA solids are kept in constant suspension.

Problem 2: Product is Discolored (Yellowing or Browning)

Q: My final ester product has a distinct yellow or brown tint. What causes this discoloration and how can I prevent it?

A: Discoloration often points to side reactions or the presence of impurities that are colored or degrade into colored species at high temperatures.

  • Cause 1: Thermal Degradation. Prolonged reaction times at very high temperatures can cause the reactants or products to decompose.

    • Solution: Optimize the reaction time and temperature. Monitor the reaction's progress and stop it once a satisfactory conversion has been reached. Avoid excessive heating. For instance, while temperatures of 225-250°C can be used, exceeding 280°C can lead to excessive decomposition of ethylene glycol.[11]

  • Cause 2: Oxidative Side Reactions. If the reaction is not performed under an inert atmosphere, oxidation of the alcohol or other species can occur, leading to colored impurities.

    • Solution: Run the reaction under a blanket of inert gas, such as nitrogen or argon, especially when operating at high temperatures for extended periods.

  • Cause 3: Impurities in Reactants. The starting terephthalic acid or alcohol may contain impurities. A common impurity in crude TPA is 4-carboxybenzaldehyde (4-CBA), which can cause yellowing.[8]

    • Solution: Use high-purity starting materials. If using technical grade TPA, consider a purification step first, or use a purification method for the final product that can remove these impurities.

Problem 3: Formation of Unwanted Byproducts

Q: My final product analysis shows significant impurities other than the starting materials. What are these and how do I avoid them?

A: The formation of byproducts can complicate purification and reduce the quality of the final product.

  • Cause 1: Ether Formation. When using strong acid catalysts like sulfuric acid, a common side reaction is the dehydration of two alcohol molecules to form an ether (e.g., diethylene glycol from ethylene glycol).[6] This is particularly problematic as these ethers can be incorporated into the final polymer, altering its properties.

    • Solution: Reduce the reaction temperature if possible, or switch to a catalyst that does not promote ether formation, such as zinc oxide or a titanium-based catalyst.[5][6] Interestingly, some studies have shown that the presence of a critical amount of water at the start of the reaction can suppress ether formation when esterifying with ethylene glycol.[11]

  • Cause 2: Oligomer Formation. Especially in the synthesis of bis(2-hydroxyethyl) terephthalate (BHET), some polymerization can occur, leading to the formation of dimers, trimers, and other short-chain oligomers.[12]

    • Solution: This is often a function of temperature and reaction time. Minimizing the time the reaction is held at high temperatures after the initial esterification can reduce oligomerization. The purification process, such as recrystallization, is key to separating the desired monomer from these oligomers.[13]

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues during terephthalic acid esterification.

TroubleshootingWorkflow Start Problem Encountered Check_Yield Low Yield / Stalled Reaction? Start->Check_Yield Check_Purity Product Impure / Discolored? Check_Yield->Check_Purity No Water_Removal Verify Water Removal (Dean-Stark, Excess Alcohol) Check_Yield->Water_Removal Yes Side_Reactions Identify Side Reactions (Ether, Oligomers) Check_Purity->Side_Reactions Yes Resolved Problem Resolved Check_Purity->Resolved No Temp_Catalyst Check Temp. & Catalyst (Correct Temp? Fresh Catalyst?) Water_Removal->Temp_Catalyst Stirring Ensure Adequate Stirring Temp_Catalyst->Stirring Stirring->Resolved Change_Catalyst Change Catalyst (e.g., H₂SO₄ → ZnO) Side_Reactions->Change_Catalyst Optimize_Conditions Optimize Temp/Time Side_Reactions->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Side_Reactions->Inert_Atmosphere Purify_Reactants Purify Starting Materials Side_Reactions->Purify_Reactants Change_Catalyst->Resolved Optimize_Conditions->Resolved Inert_Atmosphere->Resolved Purify_Reactants->Resolved

Caption: A systematic workflow for troubleshooting esterification.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting parameters for the Fischer esterification of terephthalic acid with various alcohols, which can be used as a foundation for optimization.

AlcoholCatalystTPA:Alcohol Molar RatioReaction Temp. (°C)Reaction Time (hours)Typical Yield (%)Reference
MethanolSulfuric Acid1:10Reflux (~65)280[1]
MethanolZinc Oxide & Antimony Oxide1:10 (approx.)~240-250Not specified95.8 (conversion)[5]
n-ButanolZinc Oxide (ZnO)1:6 to 1:20225 - 3501High[6]
C6-C10 AlcoholsTitanium TetraisopropoxideNot specified180 - 2258 - 9Not specified[7]
Ethylene GlycolNone specified5:1 to 20:1225 - 250Not specified>90 (conversion)[11]

Experimental Protocol: Synthesis of Dialkyl Terephthalate

This section provides a generalized, detailed laboratory-scale protocol for the Fischer esterification of terephthalic acid. This procedure can be adapted for use with different primary alcohols.

1. Reaction Setup:

  • Place terephthalic acid and a magnetic stir bar into a round-bottom flask of an appropriate size.

  • Attach a reflux condenser (and a Dean-Stark trap if performing azeotropic water removal). Ensure all glassware is dry.

2. Addition of Reagents:

  • Add a large excess of the desired alcohol to the flask. The alcohol often serves as both reactant and solvent.[1] A typical molar ratio is 1:10 (TPA:Alcohol).[1]

  • Begin stirring the mixture to create a slurry.

3. Catalyst Addition:

  • Carefully and slowly add a catalytic amount of the chosen acid catalyst (e.g., concentrated sulfuric acid) to the stirred mixture.[1]

4. Reflux:

  • Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol used.[1]

5. Reaction Monitoring:

  • Allow the reaction to proceed for the desired time (typically several hours). The progress can be monitored by periodically taking small aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the terephthalic acid spot.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[14][15]

6. Work-up and Neutralization:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: This will generate CO₂ gas, so perform this step slowly in a well-ventilated fume hood.[1]

7. Product Isolation and Purification:

  • For solid esters: If the ester precipitates upon neutralization, it can be collected by vacuum filtration. Wash the collected solid with water, followed by a small amount of cold alcohol.[1]

  • For liquid/soluble esters: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.[1]

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.[1]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[1]

  • Recrystallization: The crude ester can be further purified by recrystallization from a suitable solvent (e.g., the alcohol used in the reaction) to remove oligomers and other impurities.[1][13]

8. Characterization:

  • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]

References

  • Vertex AI Search, "Common Challenges in Polyester Resin Production and How to Overcome Them," 2024.
  • Google Patents, "WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)
  • Google Patents, "US7211193B2 - Processes for the purification of bis(2-hydroxyethyl)
  • Google Patents, "US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)
  • WIPO Patentscope, "WO/2021/124149 PROCESS FOR PURIFYING BIS(2-HYDROXYETHYL)
  • BenchChem, "Application Notes and Protocols for the Fischer Esterific
  • ResearchGate, "(PDF) Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl)
  • Google Patents, "US3022333A - Catalytic esterific
  • Google Patents, "CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue," 2007.
  • Google Patents, "US2491660A - Preparation of esters of terephthalic acid," 1949.
  • ChemicalBook, "Terephthalic acid:Properties,Mechanism,Applic
  • IJERT, "Processing Problems Of Polyester And Its Remedies," N.A.
  • Google Patents, "KR100239318B1 - Method of analyzing organic impurities in terephthalic acid," 2000.
  • Wikipedia, "PET bottle recycling," N.A.
  • ResearchGate, "Main reactions in the esterific
  • Fabric Material Guide, "The Chemistry Behind Polyester Fabric," N.A.
  • Goonvean Fibres, "The Pros & Cons Of Polyester," N.A.
  • ResearchGate, "a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET.," N.A.
  • Fibre2Fashion, "Problems and Their Remedies in Polyester Processing-Part VI," N.A.
  • Google Patents, "EP3687969B1 - Method of preparing esters of terephthalic acid," 2021.
  • Google Patents, "US3057909A - Esterification of terephthalic acid with aqueous glycol," 1962.
  • HELIX Chromatography, "HPLC Methods for analysis of Terephthalic acid," N.A.
  • ResearchGate, "(PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples," 2021.
  • Google Patents, "US20150307435A1 - Esterific
  • PubMed, "Rapid determination of terephthalic acid in the hydrothermal decomposition product of poly(ethylene terephthalate)
  • Organic Chemistry Portal, "Ester synthesis by esterific
  • MDPI, "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," 2022.
  • Wiley Online Library, "Direct Esterification of Terephthalic Acid with Ethylene Glycol Under
  • ResearchGate, "(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables," 2021.
  • Google Patents, "WO2008094396A1 - Production of terephthalic acid di-esters," 2008.
  • Reddit, "Esterification polymeriz

Sources

Technical Support Center: Purification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of terephthalic acid (TPA). This resource is designed for researchers, scientists, and professionals in drug development and materials science who encounter challenges with unreacted terephthalic acid in their product mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: Common Issues in Terephthalic Acid Removal

This section addresses specific problems you might encounter during the purification of products contaminated with unreacted terephthalic acid.

Issue 1: My target compound and the unreacted terephthalic acid have co-precipitated upon cooling/solvent removal.

Root Cause Analysis: This common issue arises from the low solubility of terephthalic acid in many organic solvents, especially at room temperature[1][2]. If your product is also a solid with limited solubility in the reaction solvent, co-precipitation is highly likely as the solution becomes supersaturated during cooling or solvent evaporation.

Solution Pathway:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point, but with dicarboxylic acids, hydrogen bonding and polarity play a significant role. Your goal is to find a solvent system where the solubility of your product and terephthalic acid are sufficiently different.

  • Temperature Gradient Crystallization: The solubility of terephthalic acid is highly dependent on temperature[1][3]. You can exploit this by dissolving the mixture in a minimal amount of a suitable hot solvent (e.g., DMSO, DMF, or even water at high temperatures) and then allowing it to cool slowly. Your product may crystallize at a different temperature than the terephthalic acid.

  • pH-Mediated Separation (Acid-Base Extraction): This is often the most effective method. Terephthalic acid, being a dicarboxylic acid, can be deprotonated by a base to form a highly water-soluble salt (disodium terephthalate)[1][4][5][6]. Your product's solubility characteristics under basic conditions will determine the exact strategy.

Experimental Protocol: Selective Removal of Terephthalic Acid via Acid-Base Extraction
  • Dissolution: Suspend the crude product mixture in an organic solvent in which your desired compound is soluble but terephthalic acid has low solubility (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the suspension to a separatory funnel and add a 1M aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3)[7][8]. Shake the funnel vigorously to allow the base to react with the terephthalic acid, forming the water-soluble disodium terephthalate.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the dissolved terephthalate salt, while your organic product should remain in the organic layer.

  • Isolation: Drain the aqueous layer. Wash the organic layer with brine to remove any remaining water-soluble impurities, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain your purified product.

  • Confirmation: To confirm the removal of terephthalic acid, you can acidify the collected aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3[3]. The terephthalic acid will precipitate out of the solution, confirming its presence in the initial mixture.

Issue 2: After performing a solvent wash, my product is still contaminated with terephthalic acid.

Root Cause Analysis: This indicates that the chosen washing solvent is not effective enough at dissolving the terephthalic acid, or the washing procedure itself is inadequate. The efficiency of a solvent wash depends on the solubility of the impurity in the solvent and the mass transfer between the solid and liquid phases.

Solution Pathway:

  • Solvent Selection: Consult solubility data. Polar aprotic solvents like DMSO and DMF are excellent solvents for terephthalic acid[3][9]. For less polar products, a heated solvent wash might be necessary. Acetic acid and p-xylene have also been used for washing crude terephthalic acid[10][11].

  • Optimize Washing Conditions:

    • Temperature: Increasing the temperature of the washing solvent can significantly improve the solubility of terephthalic acid[1].

    • Agitation: Ensure the solid is well-suspended and agitated during the wash to maximize the surface area for dissolution.

    • Multiple Washes: Several washes with smaller volumes of solvent are more effective than a single wash with a large volume.

Workflow for Optimizing a Solvent Wash

G start Start: Product contaminated with Terephthalic Acid solvent_choice Select a washing solvent (e.g., hot water, DMF, DMSO) start->solvent_choice wash_protocol Perform multiple washes with vigorous stirring solvent_choice->wash_protocol check_purity Analyze product purity (e.g., HPLC, NMR) wash_protocol->check_purity success Success: Pure Product check_purity->success Pure troubleshoot Troubleshoot check_purity->troubleshoot Impurity remains increase_temp Increase wash temperature troubleshoot->increase_temp Option 1 change_solvent Choose a stronger solvent (e.g., switch to DMSO) troubleshoot->change_solvent Option 2 increase_temp->wash_protocol change_solvent->wash_protocol

Caption: Decision workflow for optimizing a solvent wash protocol.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing a product to remove terephthalic acid?

A1: There is no single "best" solvent, as it depends on the solubility of your target compound. However, a good starting point is a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3][9]. Terephthalic acid has appreciable solubility in these solvents at elevated temperatures, which allows for its separation from a less soluble product upon cooling. For some applications, recrystallization from hot water under pressure can be effective, though this requires specialized equipment[12].

Q2: How can I be sure that all the unreacted terephthalic acid has been removed from my product?

A2: Analytical techniques are essential for confirming purity. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying terephthalic acid and its common impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid[13][14][15]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used; the aromatic protons of terephthalic acid have a characteristic singlet peak that can be monitored for its disappearance.

Q3: I am working with a base-sensitive product. How can I remove terephthalic acid without using a strong base like NaOH?

A3: You can use a weaker base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction. These are often sufficient to deprotonate the carboxylic acid groups of terephthalic acid without affecting more sensitive functional groups in your product. Alternatively, if your product is soluble in a solvent system where terephthalic acid is not, you can use techniques like solvent washing or recrystallization. In some specialized cases, reactive crystallization to form a metal-organic framework (MOF) with the terephthalic acid has been used to selectively remove it from a mixture[16][17].

Q4: Can I use chromatography to remove unreacted terephthalic acid?

A4: Yes, column chromatography can be used, but it is often less practical for large-scale purifications due to the poor solubility of terephthalic acid in common chromatography solvents. If you choose this method, you will likely need a polar mobile phase, possibly with an acidic additive to suppress the ionization of the carboxylic acid groups and improve peak shape[14]. For analytical purposes, micellar liquid chromatography has been shown to be effective[13].

III. Data and Reference Tables

Table 1: Solubility of Terephthalic Acid in Various Solvents
SolventTemperature (°C)Solubility ( g/100 g solvent)Reference
Water250.0017[3]
Water1500.24[3]
Water2001.7[3]
Methanol250.1[3]
Acetic Acid250.035[3]
Acetic Acid1200.3[3]
Dimethylformamide (DMF)256.7[3]
Dimethyl Sulfoxide (DMSO)2520.0[3][9]
1-ethyl-3-methylimidazolium diethylphosphate2552.2[3][9]
1-ethyl-3-methylimidazolium diethylphosphate10063.4[3][9]

IV. Method Selection Logic

The choice of purification method is dictated by the properties of your desired product and the scale of your experiment. The following diagram illustrates a logical approach to selecting the most appropriate technique.

G start Start: Mixture containing Product + Terephthalic Acid product_stability Is the product stable to aqueous base? start->product_stability product_solubility Is there a solvent that dissolves the product but not TPA? product_stability->product_solubility No extraction Perform Acid-Base Extraction product_stability->extraction Yes recrystallization Perform Recrystallization product_solubility->recrystallization No solvent_wash Perform Solvent Wash product_solubility->solvent_wash Yes end Purified Product extraction->end chromatography Consider Column Chromatography (for small scale) recrystallization->chromatography If recrystallization fails recrystallization->end Success solvent_wash->end chromatography->end

Caption: Decision tree for selecting a purification method.

V. References

  • Vertex AI Search. (n.d.). Terephthalic Acid - Solubility of Things. Retrieved January 13, 2026.

  • Google Patents. (n.d.). US3592847A - Process for the purification of terephthalic acid. Retrieved January 13, 2026.

  • JGC Indonesia. (2024, May 3). Introduction to Purified Terephthalic Acid (PTA) Process. Retrieved January 13, 2026.

  • ResearchGate. (n.d.). Purification of crude terephthalic acid by solvent washing method. Retrieved January 13, 2026.

  • Google Patents. (n.d.). EP0222500A1 - Purification of crude terephthalic acid. Retrieved January 13, 2026.

  • Google Patents. (n.d.). US2829160A - Purification of terephthalic acid. Retrieved January 13, 2026.

  • Google Patents. (n.d.). US3102137A - Purification of terephthalic acid. Retrieved January 13, 2026.

  • Benchchem. (n.d.). Technical Support Center: Purification of Monoalkyl Terephthalates. Retrieved January 13, 2026.

  • Catalysis in Green Chemistry and Engineering. (2022). PROCESS FOR PURIFICATION OF WASTE TEREPHTHALIC ACID GENERATED IN POLYESTER PLANT. Retrieved January 13, 2026.

  • ACS Sustainable Chemistry & Engineering. (2022, December 23). Reactive Crystallization via Metal–Organic-Framework Formation Enables Separation of Terephthalic Acid from Textile Impurities. Retrieved January 13, 2026.

  • ResearchGate. (2019, October 29). (PDF) Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. Retrieved January 13, 2026.

  • NIH. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC. Retrieved January 13, 2026.

  • Google Patents. (n.d.). US3646125A - Terephthalic acid purification process. Retrieved January 13, 2026.

  • ResearchGate. (n.d.). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. Retrieved January 13, 2026.

  • PubMed. (2017, March 31). Micellar liquid chromatography of terephthalic acid impurities. Retrieved January 13, 2026.

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved January 13, 2026.

  • Unknown Source. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved January 13, 2026.

  • Research Explorer - The University of Manchester. (n.d.). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Retrieved January 13, 2026.

  • Google Patents. (n.d.). US6013835A - Method and apparatus for preparing purified terephthalic acid. Retrieved January 13, 2026.

  • ACS Publications - American Chemical Society. (2022, December 23). Reactive Crystallization via Metal–Organic-Framework Formation Enables Separation of Terephthalic Acid from Textile Impurities | ACS Sustainable Chemistry & Engineering. Retrieved January 13, 2026.

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography Using Ultraviolet Detection for Separation of Terephthalic Acid and Associated Impurities from Recycled Materials | Request PDF. Retrieved January 13, 2026.

  • Google Patents. (n.d.). CN107281778B - Extraction separation method of organic acid. Retrieved January 13, 2026.

  • chemeurope.com. (n.d.). Terephthalic acid. Retrieved January 13, 2026.

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 13, 2026.

  • ResearchGate. (n.d.). (PDF) Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. Retrieved January 13, 2026.

  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of Terephthalic Acid in Reactions. Retrieved January 13, 2026.

  • Google Patents. (n.d.). KR100239318B1 - Method of analyzing organic impurities in terephthalic acid. Retrieved January 13, 2026.

  • Semantic Scholar. (n.d.). Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography. Retrieved January 13, 2026.

Sources

Technical Support Center: Catalyst Selection for Selective Monoesterification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the selective monoesterification of terephthalic acid.

Introduction

Terephthalic acid (TPA) is a crucial precursor for polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1] Its selective monoesterification is a critical step in synthesizing various specialty chemicals and pharmaceutical intermediates. However, achieving high selectivity and yield for the monoester over the diester presents several challenges, primarily due to the symmetrical nature of the TPA molecule and its poor solubility in many common solvents.[2][3] This guide offers practical solutions and explains the scientific principles behind catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective monoesterification of terephthalic acid?

A1: The main challenges include:

  • Controlling Selectivity: Due to the two equivalent carboxylic acid groups on the terephthalic acid molecule, the reaction can easily proceed to form the diester, reducing the yield of the desired monoester.

  • Poor Solubility: Terephthalic acid has low solubility in many common organic solvents, which can lead to mass transfer limitations and slow reaction rates.[2][4][5] This often necessitates harsh reaction conditions, such as high temperatures and pressures.[6]

  • Byproduct Formation: Undesirable side reactions, such as the formation of ethers from the alcohol reactant, can occur, especially at elevated temperatures with certain catalysts.[7][8]

  • Product Separation: Separating the monoester from the unreacted terephthalic acid, the diester byproduct, and the catalyst can be complex.

Q2: How does catalyst choice influence the selectivity of monoesterification?

A2: The catalyst plays a pivotal role in determining the reaction's selectivity. Catalysts can be broadly categorized as homogeneous and heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium.[9]

    • Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are commonly used in Fischer-Speier esterification.[1] They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. While effective, they can be non-selective and lead to the formation of both mono- and diesters. They also pose challenges in terms of separation and corrosion.[10]

    • Organometallic Catalysts (e.g., Titanium Alkoxides, Tin Compounds): These can offer better selectivity under milder conditions.[11][12] The mechanism often involves coordination of the metal center to the carboxylic acid, activating it for esterification.

  • Heterogeneous Catalysts: These are solid catalysts that are not soluble in the reaction medium.[13]

    • Zeolites: These microporous aluminosilicates can provide shape selectivity due to their well-defined pore structures.[14] For instance, β-zeolite has shown good performance in the esterification of terephthalic acid with methanol, achieving high conversion and selectivity to the dimethyl terephthalate.[15]

    • Ion-Exchange Resins: Acidic resins can be used as solid acid catalysts, facilitating easier separation from the reaction mixture.

    • Metal Oxides: Mixed metal oxides, such as PbO-ZnO, have been used to catalyze the esterification of terephthalic acid with butanol, minimizing the formation of ether byproducts.[8]

Q3: I am observing low conversion of terephthalic acid. What are the likely causes and how can I troubleshoot this?

A3: Low conversion can stem from several factors:

  • Poor Solubility: As mentioned, terephthalic acid's low solubility is a major hurdle.[2][4]

    • Troubleshooting:

      • Solvent Selection: Consider using solvents in which terephthalic acid has higher solubility, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[4][5] Ionic liquids have also been explored as effective solvents.[4][16]

      • Temperature: Increasing the reaction temperature can improve solubility and reaction rate. However, this must be balanced against the risk of byproduct formation.

      • Excess Alcohol: Using a large excess of the alcohol can help to solubilize the terephthalic acid and also drive the reaction equilibrium towards the products.[1]

  • Catalyst Deactivation: The catalyst may lose its activity over time.

    • Troubleshooting:

      • Catalyst Loading: Ensure the correct catalyst loading is used.

      • Water Content: Water is a byproduct of the esterification reaction and can deactivate some catalysts or shift the equilibrium back to the reactants.[1][17] Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the selective monoesterification of terephthalic acid.

Problem Potential Cause Troubleshooting Steps
Low Selectivity (High Diester Formation) 1. Inappropriate Catalyst: The catalyst may not be selective for monoesterification. 2. Reaction Conditions: High temperatures and long reaction times can favor diester formation. 3. Stoichiometry: Molar ratio of alcohol to terephthalic acid is too high.1. Catalyst Screening: Experiment with different catalysts known for selectivity, such as certain organometallic compounds or shape-selective zeolites. 2. Optimize Conditions: Reduce the reaction temperature and monitor the reaction closely to stop it once the desired monoester concentration is reached. 3. Adjust Stoichiometry: Use a lower molar ratio of alcohol to terephthalic acid. A 1:1 ratio is theoretically ideal for the monoester, but a slight excess of alcohol may be needed to drive the reaction.
Formation of Ether Byproducts 1. Catalyst Type: Strong acid catalysts like sulfuric acid can promote the dehydration of alcohols to form ethers, especially at high temperatures.[8] 2. High Temperature: Elevated temperatures favor the ether formation side reaction.1. Catalyst Choice: Switch to a catalyst less prone to promoting alcohol dehydration, such as mixed metal oxides (e.g., PbO-ZnO) or certain organometallic catalysts.[8] 2. Lower Temperature: Conduct the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Difficulty in Product Purification 1. Similar Physical Properties: The monoester, diester, and unreacted terephthalic acid may have similar solubilities and boiling points, making separation difficult.[6] 2. Catalyst Removal: Homogeneous catalysts can be difficult to remove completely from the product.1. Selective Precipitation/Crystallization: Exploit differences in solubility in various solvents to selectively precipitate or crystallize the desired monoester. Conversion to a salt can also aid in separation.[6][18][19] 2. Chromatography: Use column chromatography for small-scale purifications. 3. Heterogeneous Catalysts: Employ a solid catalyst that can be easily filtered off after the reaction.[13]
Reaction is Too Slow or Stalls 1. Mass Transfer Limitation: Poor solubility of terephthalic acid is limiting the reaction rate.[5] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.1. Improve Solubility: Increase agitation, use a co-solvent, or increase the reaction temperature.[5] Using a large excess of the alcohol can also serve as the solvent.[1] 2. Catalyst Evaluation: Test a more active catalyst or increase the catalyst loading. Ensure the catalyst is not poisoned by impurities in the reactants or solvent.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification using a Homogeneous Acid Catalyst

This protocol outlines a standard procedure for the synthesis of dialkyl terephthalates.[1]

Materials:

  • Terephthalic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthalic acid.

  • Reagent Addition: Add a large excess of the desired alcohol. The alcohol often serves as both reactant and solvent.[1]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the terephthalic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by pouring the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.[1]

    • If the ester precipitates, collect it by vacuum filtration.[1] Otherwise, extract the aqueous mixture with an organic solvent.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent.[1]

Protocol 2: Esterification using a Heterogeneous Catalyst (β-Zeolite)

This protocol is adapted from studies on the use of zeolites for terephthalic acid esterification.[14][15]

Materials:

  • Terephthalic acid

  • Methanol

  • β-Zeolite catalyst

  • Autoclave reactor

  • Nitrogen gas

Procedure:

  • Reactor Charging: Charge the autoclave reactor with terephthalic acid, methanol, and the β-zeolite catalyst. A typical ratio would be 1g of terephthalic acid to 40 mL of methanol and 0.1g of catalyst.[14][15]

  • Inert Atmosphere: Seal the reactor and purge with nitrogen gas, then pressurize to approximately 0.5 MPa.[14][15]

  • Reaction: Heat the reactor to 200°C while stirring and maintain these conditions for 4 hours.[14][15]

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the pressure.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can potentially be washed, dried, and reused.

  • Product Isolation: Isolate the product from the filtrate, which may involve evaporation of the excess methanol and subsequent purification steps like recrystallization.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Define Reaction Goal: Selective Monoesterification solubility Assess TPA Solubility in Chosen Alcohol start->solubility conditions Determine Reaction Scale & Temperature Constraints start->conditions catalyst_type Choose Catalyst Type solubility->catalyst_type conditions->catalyst_type homogeneous Homogeneous Catalyst catalyst_type->homogeneous Ease of use, high activity heterogeneous Heterogeneous Catalyst catalyst_type->heterogeneous Easy separation, recyclability acid_cat Strong Acid (H₂SO₄, p-TsOH) homogeneous->acid_cat organometallic Organometallic (Ti, Sn based) homogeneous->organometallic zeolite Zeolite heterogeneous->zeolite resin Ion-Exchange Resin heterogeneous->resin optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) acid_cat->optimize organometallic->optimize zeolite->optimize resin->optimize analyze Analyze Product Mixture (Yield & Selectivity) optimize->analyze

Caption: A decision workflow for selecting a suitable catalyst.

General Reaction Mechanism: Acid-Catalyzed Esterification

FischerEsterification cluster_0 Step 1: Protonation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Alcohol cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation to form Ester TPA R-COOH Protonated_TPA R-C(OH)₂⁺ TPA->Protonated_TPA + H⁺ H_plus H⁺ Protonated_TPA_2 R-C(OH)₂⁺ Intermediate_1 R-C(OH)₂(O⁺HR') Protonated_TPA_2->Intermediate_1 + R'-OH Alcohol R'-OH Intermediate_1_2 R-C(OH)₂(O⁺HR') Intermediate_2 R-C(OH)(O⁺H₂)R' Intermediate_1_2->Intermediate_2 Intermediate_2_2 R-C(OH)(O⁺H₂)R' Protonated_Ester R-C(O⁺H)R' Intermediate_2_2->Protonated_Ester - H₂O Protonated_Ester_2 R-C(O⁺H)R' Water H₂O Ester R-COOR' Protonated_Ester_2->Ester - H⁺ H_plus_2 H⁺

Caption: The mechanism of Fischer-Speier esterification.

References

  • US3057909A, Esterification of terephthalic acid with aqueous glycol, Google P
  • Application Notes and Protocols for the Fischer Esterific
  • Terephthalic acid, Wikipedia.
  • Chemical Reaction between ethylene glycol and terephthalic acid yields BHET, ResearchG
  • US2829160A, Purification of terephthalic acid, Google P
  • Esterification of terephthalic acid - JPH07118208A, Google P
  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol, ResearchG
  • Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study, ResearchG
  • Dependence of the PTA esterification performance over the employed zeolites (reaction conditions, ResearchG
  • Protocol for the Direct Esterification of Terephthalic Acid: A Detailed Applic
  • A process for preparing a monoester of terephthalic acid and its derivatives, Google P
  • US2491660A, Preparation of esters of terephthalic acid, Google P
  • US2808428A, Preparation of monoesters of terephthalic acid, Google P
  • US2479066A, Preparation of mono-alkyl esters of terephthalic acid, Google P
  • Reaction conditions and best results for homogeneous catalysts focused on the oxidation of p-xylene or derivatives, ResearchG
  • (PDF)
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite C
  • Technical Support Center: Addressing Poor Solubility of Terephthalic Acid in Reactions, Benchchem.
  • Stability of heterogeneous heteropolyacids for muconic acid upgrading, Morressier.
  • WO2008094396A1, Production of terephthalic acid di-esters, Google P
  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II)
  • High Purity Terephthalic Acid (PTA)
  • Main reactions in the esterification step of PET synthesis, ResearchG
  • Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition, Springer.
  • Terephthalic acid:Properties,Mechanism,Applic
  • Spray Reactor-Based Terephthalic Acid Production as a Greener Alternative to the Mid-Century Process (Chapter 5), Cambridge University Press.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanill
  • Chemistry of Terephthalic acid, Sciencemadness.org.
  • (PDF)
  • (PDF)
  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids, MDPI.
  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids, PMC - NIH.
  • Recovery of Terephthalic Acid from Densified Post-consumer Plastic Mix by HTL Process, MDPI.

Sources

Validation & Comparative

A Researcher's Guide to Purity Analysis of Terephthalic Acid Mono(2-bromoethyl) Ester: An NMR-Centric Approach with Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. Terephthalic acid mono(2-bromoethyl) ester, a key building block in the synthesis of various polymers and pharmaceutical precursors, is no exception. Its purity can significantly impact the kinetics of subsequent reactions and the properties of the final product. This guide provides an in-depth, technically-grounded comparison of analytical methods for determining the purity of this compound, with a primary focus on the capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices and provide actionable protocols, positioning qNMR as a primary, self-validating system for purity assessment.

The Analytical Challenge: What Are We Looking For?

The synthesis of this compound typically involves the esterification of terephthalic acid with 2-bromoethanol. The primary analytical challenge lies in quantifying the target molecule in the presence of structurally similar impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Terephthalic acid and 2-bromoethanol.

  • Over-alkylation Product: The diester, bis(2-bromoethyl) terephthalate.

  • Impurities from Starting Material: Residual impurities from the industrial production of terephthalic acid, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.

A robust analytical method must be able to resolve and quantify these species with high accuracy and precision.

The Gold Standard: Purity Determination by Quantitative ¹H NMR

Quantitative ¹H NMR (qNMR) has emerged as a powerful, primary analytical technique for purity determination.[1][2] Its key advantage lies in the direct proportionality between the integral of a specific resonance and the number of nuclei contributing to that signal. This allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or custom-synthesized molecules.[3]

Predicted ¹H NMR Spectrum of this compound
  • Aromatic Protons: The four protons on the benzene ring will be split into two distinct doublets, characteristic of a 1,4-disubstituted aromatic system. We predict these to appear in the region of 8.1-8.2 ppm .

  • Ester Methylene Protons (-OCH₂-): These protons, adjacent to the ester oxygen, will appear as a triplet. Based on the spectrum of the analogous mono(2-hydroxyethyl) terephthalate, and accounting for the deshielding effect of the bromine atom, we predict a chemical shift around 4.6 ppm .

  • Bromo Methylene Protons (-CH₂Br): These protons, adjacent to the bromine atom, will also appear as a triplet, shifted further downfield due to the strong electron-withdrawing nature of bromine, predicted to be around 3.7 ppm .

Experimental Protocol: Purity Determination by qNMR

This protocol outlines a self-validating system for the accurate purity determination of this compound.

Step 1: Sample Preparation
  • Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities. For this analysis, maleic acid is a suitable choice, with its sharp singlet for the two vinylic protons typically appearing around 6.2-6.3 ppm in DMSO-d₆.

  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a clean vial. The use of a microbalance is recommended to minimize weighing errors, which are often the largest source of uncertainty in qNMR.[3]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent that fully dissolves both the sample and the internal standard. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

Step 2: NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse to ensure complete excitation.

    • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A value of 30 seconds is generally a safe starting point.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

Step 3: Data Processing and Purity Calculation
  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the aromatic protons (predicted around 8.1-8.2 ppm) are a good choice. For the internal standard (maleic acid), integrate the singlet around 6.2-6.3 ppm.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

    • analyte: Refers to this compound

    • std: Refers to the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_acq Acquire 1H NMR spectrum (d1 ≥ 30s) dissolve->nmr_acq process Phase and baseline correct spectrum nmr_acq->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: NMR vs. Other Techniques

While qNMR offers significant advantages, a comprehensive evaluation necessitates a comparison with other established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase.Differential partitioning between a mobile gas and a stationary phase.
Reference Standard Does not require an analyte-specific standard.[3]Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte.
Quantification Primary method, direct measurement.Relative method, requires calibration curves.Relative method, requires calibration curves.
Sample Throughput Moderate; relaxation delays can increase experiment time.High; autosamplers enable analysis of many samples.High; well-suited for automated analysis.
Destructive? No, the sample can be fully recovered.[2]Yes, the sample is consumed.Yes, the sample is consumed.
Resolution Can be limited by signal overlap in complex mixtures.Excellent for resolving complex mixtures.Excellent for volatile and thermally stable compounds.
Applicability Broadly applicable to soluble organic molecules.Wide applicability, especially for non-volatile or thermally labile compounds.Limited to volatile and thermally stable compounds.
Instrumentation Requires access to an NMR spectrometer.Common in analytical labs.Common in analytical labs.

In-depth Look at Alternatives

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique well-suited for the analysis of terephthalic acid and its esters. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, with UV detection.

Advantages for this analysis:

  • Excellent at separating the monoester from the diester and unreacted terephthalic acid.

  • High sensitivity, allowing for the detection of trace impurities.

Causality behind experimental choices:

  • A C18 column is chosen for its ability to separate compounds based on hydrophobicity. The diester, being more hydrophobic, will have a longer retention time than the monoester, which in turn will be retained longer than the more polar terephthalic acid.

  • UV detection is effective as all the key components (analyte and likely impurities) contain a chromophore (the benzene ring).

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid group of the monoester and any unreacted terephthalic acid would likely be necessary to increase their volatility. This is a significant drawback compared to HPLC and NMR.

Disadvantages for this analysis:

  • Requires derivatization, adding a step to the workflow and a potential source of error.

  • The high boiling point of the analytes may require high inlet and oven temperatures, potentially leading to on-column degradation.

Logical Framework for Method Selection

The choice of analytical technique should be guided by the specific requirements of the analysis.

Method_Selection start Purity Analysis of This compound q1 Is an absolute, primary quantification required? start->q1 q2 Is sample recovery necessary? q1->q2 No nmr Quantitative NMR (qNMR) q1->nmr Yes q3 Are trace impurities (<0.1%) a primary concern? q2->q3 No q2->nmr Yes hplc HPLC with UV detection q3->hplc Yes q3->hplc No, but high throughput is needed gc GC (with derivatization) q3->gc If volatile and thermally stable

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendation

For the definitive purity assessment of "this compound," Quantitative ¹H NMR stands out as the superior technique. Its ability to provide direct, accurate quantification without the need for a specific reference standard of the analyte makes it a primary and self-validating method. The non-destructive nature of qNMR is an added advantage, particularly when working with valuable or limited quantities of material.

While HPLC offers excellent separation and sensitivity for routine quality control and trace impurity analysis, its reliance on calibration with a certified standard makes it a secondary, relative method. GC is generally less suitable for this analysis due to the need for derivatization.

Therefore, for researchers and professionals who require the highest level of confidence in the purity of their materials, establishing a robust qNMR protocol is a worthwhile investment that ensures data integrity and supports the successful advancement of research and development projects.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Casteel, J. F., & Larrabee, J. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(3), 359–362. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Mestrelab Research. Purity Calculation. [Link]

  • Shin-Etsu Chemical Co., Ltd. Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. [Link]

Sources

Comparing "Terephthalic acid mono(2-bromoethyl) ester" with other functionalized monomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Functionalized Monomers: Comparing Terephthalic Acid Mono(2-bromoethyl) Ester with Key Alternatives

For researchers, scientists, and drug development professionals, the selection of monomers is a critical decision that dictates the ultimate properties and functionality of a polymer. This guide provides a comparative analysis of this compound, a versatile functionalized monomer, against other significant alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present data to inform your selection process for creating advanced polymeric materials.

Introduction to this compound (TAME)

This compound (TAME) is a bifunctional monomer of significant interest for creating specialty polyesters. Its structure uniquely combines a carboxylic acid group for polymerization and a reactive bromoethyl group, which serves as a handle for post-polymerization modification.

  • Structure and Reactivity : TAME possesses a rigid aromatic core derived from terephthalic acid, which imparts thermal stability and mechanical strength to the resulting polymer backbone, similar to polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2][3] The key feature is the 2-bromoethyl ester group. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional molecules after the main polymer chain has been formed.[4][5]

  • Polymerization : TAME undergoes step-growth polymerization, specifically polycondensation, with diols (like ethylene glycol or 1,4-butanediol) to form polyesters. This process is analogous to the synthesis of well-established commercial polyesters like PET.[6][7] The resulting polymer features a polyester backbone with pendant bromoalkyl groups ready for further functionalization.

The primary advantage of using TAME is the ability to create polymers with the robust and well-understood properties of aromatic polyesters while introducing specific functionalities that are not achievable through direct polymerization of standard monomers.

Comparative Analysis with Alternative Functionalized Monomers

The choice of a functionalized monomer depends heavily on the desired final application, including the required polymer backbone properties, the type of functionality needed, and the preferred polymerization chemistry. Here, we compare TAME with three distinct classes of functionalized monomers.

TAME vs. Hydroxyl-Functionalized Vinyl Monomers (e.g., HEMA)

2-Hydroxyethyl methacrylate (HEMA) is a widely used functional monomer in chain-growth polymerization.[8]

  • Polymer Backbone and Synthesis : HEMA polymerizes via free-radical polymerization to form a polyacrylate backbone, which is typically more flexible and has a lower glass transition temperature than the rigid aromatic polyester backbone derived from TAME.[9] The polymerization of HEMA is often faster and can be more challenging to control than the step-growth polymerization involving TAME.[8]

  • Functional Group Reactivity : The hydroxyl group of HEMA is less reactive than the bromine of TAME for direct nucleophilic substitution. While it can be used for esterification or etherification reactions, these often require harsher conditions or activation steps. The bromo group on a TAME-based polymer readily reacts with a wider range of nucleophiles (amines, azides, thiols) under milder conditions.[4]

  • Applications : HEMA is a cornerstone for hydrogel synthesis due to the hydrophilicity of the hydroxyl group, making it prevalent in contact lenses, drug delivery matrices, and tissue engineering scaffolds. TAME-based polymers are better suited for applications requiring high mechanical strength, thermal stability, and chemical resistance, where subsequent functionalization can add features like drug conjugation or surface modification.

TAME vs. Bio-based and Biodegradable Monomers (e.g., Lactide, FDCA)

For biomedical and sustainable applications, monomers derived from renewable resources that produce biodegradable polymers are of paramount importance.[10][11]

  • Lactide : This cyclic diester of lactic acid is the primary monomer for producing polylactic acid (PLA), a biocompatible and biodegradable polyester.[12]

    • Synthesis and Degradation : Lactide polymerizes via ring-opening polymerization (ROP), a chain-growth mechanism that allows for excellent control over molecular weight and architecture.[13][14] The resulting aliphatic polyester backbone of PLA is susceptible to hydrolysis, leading to degradation into lactic acid, a natural metabolite. This contrasts with the TAME-derived aromatic polyester backbone, which is generally non-biodegradable.[1]

    • Functionalization : Introducing functionality into PLA often requires synthesizing functionalized lactide monomers or using functional initiators for the ROP process, which can be complex.[15] TAME offers a more direct route by building the functionality directly into the monomer.

  • 2,5-Furandicarboxylic Acid (FDCA) : FDCA is a bio-based analogue of terephthalic acid and is considered a key building block for sustainable polymers.[16]

    • Synthesis and Properties : FDCA undergoes polycondensation with diols similarly to terephthalic acid to produce poly(ethylene furanoate) (PEF). PEF is positioned as a bio-based alternative to PET, exhibiting superior gas barrier properties but different thermal and mechanical characteristics. Copolymerizing FDCA with terephthalic acid can modulate these properties and even improve reaction kinetics.[17]

    • Functionalization : Like terephthalic acid, FDCA itself does not have a pendant functional group for post-polymerization modification. Functionalization would require derivatizing the FDCA molecule, similar to how TAME is a derivative of terephthalic acid. Therefore, TAME provides a functional handle that FDCA inherently lacks.

TAME vs. Other Halogenated Monomers (e.g., Bromoalkyl-functionalized Norbornenes)

Norbornene-based monomers offer a unique combination of a rigid, saturated backbone with tunable functionality.

  • Polymerization and Backbone : Bromoalkyl-functionalized norbornenes polymerize via Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization.[4][18] The resulting polynorbornene backbone is a robust, thermally stable aliphatic structure.[19] The choice of polymerization technique can significantly impact the polymer's properties.

  • Reactivity and Functionalization : The bromoalkyl group on these monomers serves the same purpose as in TAME, providing a site for post-polymerization modification via nucleophilic substitution.[4] The reactivity is comparable, though steric hindrance from the bulky norbornene backbone could play a role.

  • Performance : Polynorbornenes are known for their high glass transition temperatures and chemical stability.[18] The primary difference from TAME-based polymers lies in the backbone structure (aliphatic vs. aromatic polyester), which influences properties like solubility, processability, and degradation profile.

Data Presentation: Comparative Summary

The following tables summarize the key characteristics of TAME and its alternatives.

Table 1: Comparison of Monomer Properties

Monomer Chemical Structure Molecular Weight ( g/mol ) Key Functional Groups Primary Polymerization Method
TAME 4-(2-bromoethoxycarbonyl)benzoic acid273.08[20][21]Carboxylic Acid, BromoalkylPolycondensation
HEMA 2-Hydroxyethyl methacrylate130.14Hydroxyl, Vinyl (Methacrylate)Free-Radical Polymerization
L-Lactide (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione144.13Cyclic EsterRing-Opening Polymerization
FDCA Furan-2,5-dicarboxylic acid156.07Carboxylic Acid (x2)Polycondensation
Bromo-Norbornene 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene187.08Bromoalkyl, AlkeneROMP, Vinyl-Addition

Table 2: Comparison of Resulting Polymer Properties

Polymer Type Backbone Typical T g (°C) Biodegradability Post-Polymerization Modification Potential Key Applications
From TAME Aromatic PolyesterHigh (similar to PET, ~80°C)[22]NoHigh (via bromo group)High-performance materials, functional coatings, drug-polymer conjugates.[23]
From HEMA Polyacrylate~86°C (for pure PHEMA)NoModerate (via hydroxyl group)Hydrogels, biomedical devices, contact lenses.
From Lactide Aliphatic Polyester50-60°C (for PLA)YesLow (requires functional monomer/initiator)Drug delivery, biodegradable implants, sustainable packaging.[12][24]
From FDCA Aromatic Polyester (PEF)~85°CNo (slow degradation)No (inherent)Bio-based PET replacement, packaging.[17]
From Bromo-NB Saturated PolynorborneneHigh (>300°C)NoHigh (via bromo group)Anion exchange membranes, specialty materials.[18]

Experimental Protocols

Here we provide representative, detailed methodologies for key experiments.

Protocol 1: Synthesis of a Bromo-Functionalized Polyester via Polycondensation of TAME

  • Objective : To synthesize a linear polyester with pendant bromoethyl groups using TAME and 1,6-hexanediol.

  • Rationale : This protocol demonstrates a standard melt polycondensation process. A two-stage reaction (esterification followed by polycondensation under vacuum) is used to drive the reaction to completion and achieve high molecular weight. Antimony trioxide is a common catalyst for such reactions.[6]

  • Materials :

    • This compound (TAME)

    • 1,6-hexanediol

    • Antimony(III) oxide (Sb₂O₃)

    • Nitrogen gas (high purity)

    • Methanol (for purification)

  • Procedure :

    • Charge a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with TAME (1 equiv.), 1,6-hexanediol (1.1 equiv.), and Sb₂O₃ (0.05 mol%).

    • Purge the system with nitrogen for 15 minutes to remove oxygen.

    • Heat the mixture to 190°C under a slow stream of nitrogen. Maintain this temperature for 2-3 hours to carry out the initial esterification, during which water will be distilled off.

    • Increase the temperature to 220°C and gradually apply a vacuum (to <1 Torr) over 30 minutes.

    • Continue the polycondensation reaction under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

    • Cool the reactor to room temperature under nitrogen.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into cold methanol to purify.

    • Dry the purified polymer in a vacuum oven at 40°C overnight.

Protocol 2: Post-Polymerization Azidation of the Bromo-Functionalized Polyester

  • Objective : To demonstrate the utility of the bromo group by converting it to an azide group.

  • Rationale : The azide group is a versatile chemical handle, widely used in "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach other molecules. This reaction is a simple and efficient nucleophilic substitution.[4]

  • Materials :

    • Bromo-functionalized polyester (from Protocol 1)

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure :

    • Dissolve the bromo-functionalized polyester (1 equiv. of bromo groups) in DMF in a round-bottom flask.

    • Add sodium azide (3 equiv.) to the solution.

    • Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the solution to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.

    • Filter the resulting azido-functionalized polymer.

    • Wash the polymer thoroughly with water to remove residual NaN₃ and DMF.

    • Dry the final product in a vacuum oven at 40°C. Characterize the product using FTIR (appearance of azide peak at ~2100 cm⁻¹) and ¹H NMR to confirm the substitution.

Protocol 3: Comparative Synthesis - Ring-Opening Polymerization of L-Lactide

  • Objective : To synthesize PLA as a representative biodegradable polyester.

  • Rationale : This protocol uses tin(II) 2-ethylhexanoate (Sn(Oct)₂), a common and efficient catalyst for the ROP of lactide. Benzyl alcohol is used as an initiator, allowing for control over the polymer chain length.[12]

  • Materials :

    • L-Lactide (recrystallized from ethyl acetate before use)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

    • Benzyl alcohol

    • Toluene (anhydrous)

  • Procedure :

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add L-Lactide.

    • Add a predetermined amount of benzyl alcohol initiator (the monomer-to-initiator ratio will determine the target molecular weight).

    • Add anhydrous toluene to dissolve the solids.

    • Add the Sn(Oct)₂ catalyst solution (typically a 1:1000 to 1:20,000 catalyst-to-monomer molar ratio).

    • Heat the reaction mixture to 110°C and stir for 12-24 hours.

    • Cool the reaction to room temperature and precipitate the polymer into cold methanol.

    • Filter and dry the resulting PLA polymer under vacuum.

Visualization of Workflows and Concepts

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Application TAME TAME Monomer Polycondensation Melt Polycondensation (Protocol 1) TAME->Polycondensation Diol Diol (e.g., 1,6-Hexanediol) Diol->Polycondensation Polymer_Br Bromo-Functionalized Polyester Polycondensation->Polymer_Br Substitution Nucleophilic Substitution (Protocol 2) Polymer_Br->Substitution Input Nucleophile Nucleophile (e.g., NaN3) Nucleophile->Substitution Polymer_Func Functionalized Polyester (e.g., Azide) Substitution->Polymer_Func Click Click Chemistry (e.g., with Alkyne-Drug) Polymer_Func->Click Conjugate Drug-Polymer Conjugate Click->Conjugate

G start Desired Polymer Application? q1 Need Biodegradability? start->q1 q2 High Thermal Stability (& Mechanical Strength)? q1->q2 No m_lactide Choose Lactide / Caprolactone q1->m_lactide Yes q3 Need Post-Polymerization Modification? q2->q3 Yes m_fdca Choose FDCA / PET Monomers q2->m_fdca No m_tame Choose TAME / Bromo-Norbornene q3->m_tame Yes m_hema Consider HEMA (for hydrogels) q3->m_hema No (or simpler mods)

Conclusion

This compound is a highly valuable monomer for developing advanced functional polymers. It uniquely bridges the gap between high-performance aromatic polyesters and the need for chemical versatility, allowing for the creation of materials with a robust backbone that can be precisely tailored through post-polymerization modification. While alternatives like HEMA, lactide, and functionalized norbornenes are superior for specific applications such as hydrogels or biodegradable materials, TAME offers a compelling platform for applications where mechanical integrity, thermal stability, and the ability to introduce complex functionality are all required. By understanding the comparative performance and synthetic methodologies presented in this guide, researchers can make more informed decisions in the design and execution of their polymer synthesis strategies.

References

  • Bezwada Biomedical.
  • American Chemical Society.
  • SPECIFIC POLYMERS.
  • Djapovic, M., et al. Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Science of The Total Environment, 2021.
  • ChemicalBook. This compound | 173550-97-5.
  • AZoM. Polybutylene Terephthalate (PBT)
  • Thomasnet. What is Polybutylene Terephthalate: Characteristics, Advantages, and Disadvantages.
  • specific polymers.
  • PubMed. Synthesis of Polyethylene Terephthalate (PET)
  • Badico Trading. Polybutylene terephthalate (PBT)
  • ResearchGate.
  • University of Scranton. Industrial Chemistry Module.
  • Polysciences. Specialty & Functional Polymers | Miscellaneous.
  • Wikipedia.
  • TEAM MFG. Polybutylene Terephthalate (PBT): Properties, Applications, Processing Techniques, Advantages and Disadvantages.
  • ChemicalBook. This compound CAS#: 173550-97-5.
  • Benchchem.
  • MDPI.
  • Kulkarni, M. G., & Mashelkar, R. A. Functional polymers by atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 2001.
  • Kumar, R., et al. A review on synthesis of value added products from polyethylene terephthalate (PET) waste. Polymer Science, Series B, 2013.
  • Alfa Chemistry. What Are the Best Polymers for Drug Delivery - A Practical Guide for Researchers.
  • Chemistry For Everyone. How Is PET Polymer Synthesized?. YouTube, 2023.
  • Mamedov, P. A., et al. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 2021.
  • Oh, Y. K., et al. Functional Polymers for Drug Delivery Systems in Nanomedicines.
  • Grizzo, S., et al.
  • University of Waikato.
  • Monnereau, L., et al. Ring-opening polymerization of cyclic esters initiated by cyclodextrins.
  • ACS Publications. Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry.
  • Dolidze, G., et al. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. Polymers, 2021.
  • Das, S., et al. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics.
  • Wikipedia. Polymer.
  • PubChem. This compound.
  • CymitQuimica. This compound.
  • LGC Standards. This compound.
  • Joshi, A. S., et al. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. RSC Advances, 2021.
  • Sigma-Aldrich. Polymer Drug Delivery Techniques.
  • Patel, K., et al. ROLE OF POLYMERS IN DRUG DELIVERY. International Journal of Research in Pharmaceutical and Nano Sciences, 2014.
  • MPI für Kohlenforschung. Production of Biomass Based Monomers for Polymer Production.
  • Journal of Chemical Reviews. Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews, 2025.
  • RSC Publishing. Poly(ω-bromoalkylnorbornenes-co-norbornene)
  • ResearchGate.
  • MDPI. Partially Bio-Based and Biodegradable Poly(Propylene Terephthalate-Co-Adipate)
  • ACS Publications. ACS Central Science Vol. 9 No. 11.
  • ResearchGate.
  • ResearchGate.

Sources

A Comparative Guide to Alternative Synthesis Routes for Functionalized Terephthalates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized terephthalates is a critical step in the creation of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. While the traditional oxidation of p-xylene derivatives remains a cornerstone of industrial production, a growing demand for sustainability, efficiency, and novel functionalities has spurred the development of innovative synthetic strategies. This guide provides an in-depth technical comparison of these alternative routes, offering insights into their underlying principles, experimental protocols, and performance metrics to inform your selection of the most suitable method for your research and development needs.

The Conventional Approach: A Brief Overview

The established method for producing many functionalized terephthalic acids involves the liquid-phase air oxidation of substituted p-xylenes. This process, often catalyzed by cobalt and manganese salts in the presence of a bromide promoter, is a robust and well-understood technology.[1][2] For instance, the synthesis of nitroterephthalic acid can be achieved through the oxidation of the corresponding nitroxylene.[3] Similarly, other functional groups can be introduced by starting with appropriately substituted p-xylenes. However, this method can require harsh reaction conditions, including high temperatures and pressures, and the use of corrosive bromide promoters raises environmental and equipment-related concerns.[4]

Greener Pastures: Bio-Based Synthesis Routes

The shift towards sustainable chemical production has led to significant interest in bio-based routes to terephthalates. These methods leverage renewable feedstocks, often employing elegant chemical transformations to construct the aromatic ring.

The Diels-Alder Strategy: Building Rings from Biomass

A prominent bio-based approach utilizes the Diels-Alder reaction, a powerful tool for forming six-membered rings.[5] This strategy typically involves the [4+2] cycloaddition of a bio-derived diene with a suitable dienophile.

One of the most explored pathways starts from 5-hydroxymethylfurfural (HMF), a versatile platform chemical derivable from C6 sugars. HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), which is itself a valuable bio-based alternative to terephthalic acid for producing polymers like polyethylene furanoate (PEF).[2][6] Alternatively, oxidized derivatives of HMF can react with ethylene in a Diels-Alder reaction followed by dehydration to yield terephthalate precursors.[7][8][9]

Another important bio-derived diene is muconic acid, which can be produced from sugars or lignin.[10][11] The trans,trans-isomer of muconic acid can undergo a Diels-Alder reaction with dienophiles like ethylene to produce a cyclohexene derivative, which is then aromatized to terephthalic acid or its esters.[4][12][13] The key challenge often lies in the initial isomerization of the biologically produced cis,cis-muconic acid to the reactive trans,trans-isomer.[4][13]

Mechanism Insight: The Diels-Alder approach is atom-economical and allows for the introduction of functionality based on the choice of the diene and dienophile. The reaction is often catalyzed by Lewis acids to enhance its rate and selectivity. The subsequent aromatization step is crucial and is typically achieved through catalytic dehydrogenation.

Caption: Bio-based synthesis of functionalized terephthalates via Diels-Alder reactions.

Accelerated Synthesis: Microwave-Assisted Methods

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods.[14][15][16][17][18] In the context of terephthalate synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes.[19] This is due to the efficient and rapid heating of the reaction mixture through direct interaction with polar molecules.[15][17]

This technology has been successfully applied to the synthesis of metal-organic frameworks (MOFs) from functionalized terephthalates, such as 2-aminoterephthalic acid.[19] The rapid heating allows for faster nucleation and crystal growth, often leading to smaller and more uniform crystals.

Causality in Experimental Choice: The choice of solvent is critical in microwave synthesis. Polar solvents that couple efficiently with microwaves will lead to rapid heating. The power and temperature settings must be carefully controlled to avoid side reactions and ensure product quality. Sealed reaction vessels are often used to reach temperatures above the solvent's boiling point, further accelerating the reaction.[17]

Caption: General workflow for microwave-assisted synthesis of functionalized terephthalate derivatives.

The Electrochemical Frontier: Synthesis and Upcycling

Electrochemical methods offer a unique and sustainable approach to chemical synthesis, utilizing electricity to drive reactions. This can lead to milder reaction conditions and avoid the use of harsh chemical oxidants or reductants.

Electrosynthesis of Terephthalate Precursors

A significant area of research is the electrochemical oxidation of HMF to FDCA.[2][6][20] This process can be coupled with the production of green hydrogen at the cathode, adding further value.[20] The reaction is typically carried out in an electrochemical cell with a suitable anode material, such as nickel-based catalysts, that promotes the selective oxidation of the aldehyde and alcohol functionalities of HMF.[21]

Electrochemical carboxylation, where carbon dioxide is fixed into an organic molecule, is another promising strategy.[22] This can be used to introduce carboxyl groups into aromatic systems, providing a direct route to terephthalic acid derivatives.

Electrochemical Upcycling of PET

Electrochemical methods are also being explored for the depolymerization and upcycling of polyethylene terephthalate (PET) waste. This involves the electrochemical cleavage of the ester bonds in the polymer, followed by the conversion of the resulting monomers into valuable chemicals.[23]

Mechanism Insight: In electrochemical synthesis, the choice of electrode material and electrolyte is paramount. The electrode surface catalyzes the desired redox reactions, while the electrolyte provides conductivity and can influence the reaction pathway. The applied potential or current density is a key parameter for controlling the reaction rate and selectivity.

Catalytic Innovations: From Organocatalysis to C-H Functionalization

Catalysis is at the heart of many modern synthetic methods, and the development of novel catalysts is continuously pushing the boundaries of what is possible in terephthalate synthesis.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative to traditional transition metal-based catalysts.[24][25][26][27] In the context of polyester synthesis, organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown promise in catalyzing the polymerization of terephthalate monomers.[27] While primarily studied for polymerization and depolymerization, the principles of organocatalysis can be extended to the synthesis of functionalized terephthalate esters.

Enzymatic Synthesis

Enzymes, as highly specific and efficient biocatalysts, are gaining traction in chemical synthesis. Lipases, for example, can be used to catalyze the esterification of terephthalic acid with various alcohols to produce terephthalate esters under mild conditions.[28][29] Cutinases have been employed for the surface functionalization of PET, introducing hydroxyl and carboxyl groups.[23] While the enzymatic synthesis of highly functionalized terephthalates is still an emerging field, it holds great promise for green and selective transformations.[10][30]

C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[31][32][33][34] Palladium-catalyzed C-H activation has been extensively studied for the formation of C-C and C-heteroatom bonds on aromatic rings.[31][32][34] In principle, this approach could be used to directly introduce functional groups onto the terephthalic acid backbone, offering a streamlined route to novel derivatives. However, controlling the regioselectivity of C-H activation on the electron-deficient terephthalate ring remains a significant challenge, and specific protocols for this application are still under development.

Comparative Performance of Alternative Synthesis Routes

Synthesis RouteKey AdvantagesKey ChallengesTypical YieldsTypical Reaction Conditions
Bio-based (Diels-Alder) Renewable feedstock, atom-economicalMulti-step process, catalyst development60-85%150-200°C, high pressure, Lewis acid or heterogeneous catalysts
Microwave-Assisted Rapid reaction times (minutes), energy efficientSpecialized equipment required, scalability can be a concern>90% (for MOF synthesis)120-180°C, sealed vessel, polar solvents
Electrochemical Mild conditions, avoids harsh reagents, can be coupled with H₂ productionElectrode material development, electrolyte optimization, product separation80-95% (for FDCA synthesis)Room temperature, aqueous or organic electrolytes, controlled potential/current
Organocatalysis Metal-free, often milder conditionsCatalyst stability at high temperatures, lower activity than some metal catalystsVaries with reaction80-150°C, organic solvents
Enzymatic Synthesis High selectivity, mild conditions, environmentally benignEnzyme stability and cost, substrate scope limitationsVaries widely30-60°C, aqueous or biphasic systems
C-H Functionalization High atom economy, avoids pre-functionalizationRegioselectivity control, catalyst development for deactivated ringsVaries, under developmentOften requires directing groups and specific catalysts

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 2-Aminoterephthalic Acid-Based MOF (UiO-66-NH₂)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Microwave synthesizer with Teflon-lined reaction vessels

Procedure:

  • In a glass vial, dissolve ZrCl₄ (1.0 eq) and 2-aminoterephthalic acid (1.0 eq) in DMF.

  • Transfer the solution to a Teflon-lined microwave reactor vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Set the reaction temperature to 130°C and the reaction time to 45 minutes. The microwave power will be automatically adjusted to maintain the set temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF, followed by methanol, to remove any unreacted starting materials and solvent.

  • Dry the final product under vacuum at 120°C to activate the MOF.[19]

Protocol 2: Electrochemical Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Potassium hydroxide (KOH)

  • Nickel foam electrode (anode)

  • Platinum electrode (cathode)

  • H-type electrochemical cell with an anion exchange membrane

  • Potentiostat

Procedure:

  • Prepare the anolyte by dissolving HMF (e.g., 0.1 M) in an aqueous solution of KOH (e.g., 1.0 M).

  • Prepare the catholyte, which is an aqueous solution of KOH (e.g., 1.0 M).

  • Assemble the H-type electrochemical cell with the nickel foam anode in the anolyte compartment and the platinum cathode in the catholyte compartment, separated by the anion exchange membrane.

  • Apply a constant potential (e.g., 1.4-1.6 V vs. RHE) to the anode using the potentiostat.

  • Monitor the reaction progress by analyzing aliquots of the anolyte using HPLC.

  • Upon completion of the reaction (indicated by the disappearance of HMF), acidify the anolyte with a strong acid (e.g., HCl) to precipitate the FDCA product.

  • Collect the FDCA by filtration, wash with deionized water, and dry.[2][20][21]

Protocol 3: Synthesis of 2-Aminoterephthalic Acid from 2-Nitroterephthalic Acid

Materials:

  • 2-Nitroterephthalic acid

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • In a round-bottom flask, combine 2-nitroterephthalic acid (1.0 mmol), ammonium formate (3.3 mmol), and 10% Pd/C (2 mol%).

  • Add methanol as the solvent.

  • Stir the mixture at room temperature. The reaction can also be performed using ball-milling for a solvent-minimized approach.[35]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-aminoterephthalic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.[35]

Conclusion

The synthesis of functionalized terephthalates is a dynamic field of research, with a clear trend towards more sustainable and efficient methodologies. While traditional methods remain important, the alternative routes presented in this guide offer compelling advantages. Bio-based synthesis provides a pathway to renewable polymers and chemicals. Microwave-assisted and electrochemical methods offer significant acceleration and milder reaction conditions. Catalytic approaches, including organocatalysis, enzymatic synthesis, and C-H functionalization, are continuously expanding the synthetic toolbox. The choice of the optimal method will depend on the specific target molecule, desired scale, and available resources. By understanding the principles and practicalities of these alternative routes, researchers can make informed decisions to advance their work in the development of next-generation materials and pharmaceuticals.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs.
  • BenchChem. (2025). Technical Support Center: 2-Aminoterephthalic Acid MOF Crystal Synthesis.
  • BenchChem. (2025).
  • da Silva, J. P., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC.
  • Kohl, T. M., et al. (2024). Membrane Matters in Paired Electrolysis: Synthesis of 2,5-Furandicarboxylic Acid and 2-Butanone. ACS Sustainable Chemistry & Engineering.
  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Substituted Terephthalic Acids in Research and Development.
  • Kim, J., et al. (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Sustainable Chemistry & Engineering.
  • Hüsecken, K., et al. (n.d.). Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics. PMC PubMed Central.
  • Muszyński, M., et al. (2023).
  • Sajid, M., et al. (n.d.). Advances in the synthesis and application of 2,5-furandicarboxylic acid.
  • Muszyński, M., et al. (2023).
  • Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. Cairo University Scholar.
  • Muszyński, M., et al. (2023).
  • Frunza, L., et al. (n.d.). Preparation of Some Substituted Terephthalic Acids.
  • Eagan, N. M., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PNAS.
  • Sajid, M., et al. (2020). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF)
  • Muszyński, M., et al. (2023). Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate).
  • Production of terephthalic acid esters through enzym
  • Li, H., et al. (2026). Electrocatalytic 5-Hydroxymethylfurfural (HMF) Oxidation to 2,5-Furandicarboxylic Acid (FDCA)
  • De Vos, L., et al. (2021). Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications.
  • Li, Y., et al. (2025). Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.).
  • Jiang, M., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC PubMed Central.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
  • Tessonnier, J.-P. (2018). Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid.
  • Study of Organic Aluminum Compounds Catalysts in Poly(ethylene terephthalate) Synthesis. (n.d.).
  • Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. (2025).
  • Li, X. (n.d.).
  • Lyons, T. W., & Sanford, M. S. (2010).
  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. (n.d.).
  • Eagan, N. M., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PubMed.
  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group str
  • Kaiho, A., et al. (2022). Designing Thermally Stable Organocatalysts for Poly(ethylene terephthalate) Synthesis: Toward a One-Pot, Closed-Loop Chemical Recycling System for PET. Macromolecules.
  • Kaiho, A., et al. (2022).
  • Eagan, N. M., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Semantic Scholar.
  • Kaiho, A., et al. (2022). Designing Thermally Stable Organocatalysts for Poly(ethylene terephthalate) Synthesis: Toward a One-Pot, Closed-Loop Chemical Recycling System for PET. Figshare.
  • Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. (n.d.).
  • Reinvestigation of 3-Nitrophthalic acid Synthesis. (n.d.). SID.
  • microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. (n.d.).
  • de Castro, A. M., et al. (2023). Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes. PMC PubMed Central.
  • S. A. Brentzel, Z., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry.
  • Gamerith, C., et al. (2017). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase?. PMC PubMed Central.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Calcio Gaudino, E., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis: General Concepts. (n.d.). OUCI.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Terephthalic acid mono(2-bromoethyl) ester by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and material science, the unequivocal structural confirmation of chemical entities is paramount for ensuring scientific accuracy and regulatory adherence. Terephthalic acid mono(2-bromoethyl) ester, with its potential applications in polymer synthesis and as a linker molecule, requires rigorous analytical validation. Its bifunctional nature, possessing both a carboxylic acid and a bromoethyl ester, presents a distinct analytical challenge that necessitates a comprehensive validation strategy. This guide offers a detailed, experience-driven comparison of mass spectrometry-based techniques for its structural elucidation, benchmarked against orthogonal analytical methods.

The Analytical Imperative: Why Structural Validation Matters

The precise molecular structure of this compound is the primary determinant of its chemical reactivity, physical properties, and ultimate functionality. Any structural ambiguity, such as the presence of positional isomers, could drastically alter these characteristics, leading to unforeseen outcomes in its application. Therefore, robust and meticulous analytical validation is not a mere procedural step but a critical checkpoint to guarantee product quality, consistency, and safety.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and deducing the structure of this compound. The selection of the appropriate ionization method and mass analyzer is crucial for acquiring high-quality, interpretable data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Rationale: Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the polar carboxylic acid group, which can be readily ionized in solution. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement, enabling the determination of the elemental composition with high confidence.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid facilitates protonation for positive-ion mode analysis.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a Q-TOF or Orbitrap instrument, is used.

  • Ionization (ESI):

    • Polarity: Both positive and negative ion modes can be employed. Negative ion mode is often advantageous as it allows for the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode can be used to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Typical ESI Conditions: Capillary voltage of 3-4 kV, nebulizer gas pressure of 20-40 psi, and a drying gas flow of 5-10 L/min at a temperature of 250-350 °C.

  • Mass Analysis:

    • Mass Range: A scan range of m/z 50-500 is typically sufficient.

    • Resolution: A resolving power of at least 10,000 is necessary to obtain accurate mass measurements.

  • Data Interpretation: The accurate mass of the molecular ion is determined and compared against the theoretical exact mass of this compound (C₁₀H₉BrO₄).[1][2][3] A key confirmatory feature is the presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by approximately 2 m/z units.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Rationale: To gain deeper insight into the molecular structure and confirm the connectivity of its constituent parts, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of the parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

Experimental Workflow:

Caption: A simplified workflow for MS/MS analysis.

Expected Fragmentation Pathways:

The fragmentation of this compound is predictable and can yield several diagnostic ions. Common fragmentation patterns for esters and carboxylic acids involve cleavages adjacent to the carbonyl group and rearrangements.[4][5][6][7]

  • Loss of the bromoethyl group: Cleavage of the ester bond can result in the loss of the C₂H₄Br radical, leading to the formation of the terephthaloyl cation.

  • Loss of bromine: The bromine atom can be lost as a radical.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid moiety is a common fragmentation pathway.

G Parent Ion [M+H]⁺ m/z 272.98/274.98 Fragment 1 Loss of C₂H₄Br m/z 167.03 Parent Ion->Fragment 1 Fragment 2 Loss of H₂O m/z 254.97/256.97 Parent Ion->Fragment 2 Fragment 3 Loss of Br m/z 194.05 Parent Ion->Fragment 3

Caption: Predicted fragmentation of the [M+H]⁺ ion of this compound.

Data Summary Table:

Ion DescriptionTheoretical m/zObserved m/zMass Accuracy (ppm)Structural Inference
[M+H]⁺ 272.9862 / 274.9842ExperimentalCalculatedConfirms molecular formula and bromine presence.
[M+H - H₂O]⁺ 254.9757 / 256.9736ExperimentalCalculatedLoss of water from the carboxylic acid.
[M+H - C₂H₄Br]⁺ 167.0335ExperimentalCalculatedConfirms the terephthalic acid backbone.
[M+H - Br]⁺ 194.0519ExperimentalCalculatedIndicates the presence of the bromoethyl ester group.

Orthogonal Validation: A Multi-faceted Approach to Confirmation

Relying solely on mass spectrometry can sometimes be insufficient for unambiguous structure determination, especially when dealing with isomers. Therefore, employing orthogonal analytical techniques that rely on different physicochemical principles is crucial for comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive elucidation of chemical structures. It provides detailed information about the local chemical environment of each atom in the molecule.

Comparative Advantages:

  • Unambiguous Connectivity: Techniques like ¹H-¹³C HSQC and HMBC can definitively establish the connectivity between all atoms, confirming the exact position of the bromoethyl ester group on the aromatic ring.

  • Isomer Differentiation: NMR can readily distinguish between positional isomers, which might produce very similar or identical mass spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Comparative Advantages:

  • Functional Group Confirmation: It can quickly confirm the presence of key functional groups such as the carboxylic acid (broad O-H stretch), the ester (C=O stretch), and the aromatic ring (C-H and C=C stretches).

Comparison of Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
High-Resolution MS Elemental composition, molecular weight.High sensitivity, small sample requirement.Does not provide definitive connectivity for isomers.
Tandem MS (MS/MS) Sub-structural information, fragmentation patterns.Confirms the presence of key molecular fragments.Isomer differentiation can be challenging.
NMR Spectroscopy Unambiguous atomic connectivity and stereochemistry.The "gold standard" for structure elucidation.Lower sensitivity, requires larger sample amounts.
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural detail.

Conclusion: A Synergistic Strategy for Unambiguous Validation

The structural validation of this compound is most reliably achieved through a synergistic combination of analytical techniques. High-resolution mass spectrometry provides the foundational data on elemental composition and molecular weight, while tandem mass spectrometry offers crucial insights into the molecular framework. However, for unequivocal proof of structure and to definitively rule out the presence of isomers, NMR spectroscopy is indispensable. FTIR serves as a rapid and valuable complementary technique for the confirmation of functional groups. By integrating the data from these orthogonal methods, researchers can attain a high level of confidence in the identity and purity of their compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Optica Publishing Group. Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. [Link]

  • OSTI.GOV. Water chemical ionization mass spectrometry of aldehydes, ketones esters, and carboxylic acids. [Link]

  • PubChem. This compound. [Link]

  • Cheméo. Chemical Properties of Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester. [Link]

  • ACS Publications. Chemical ionization mass spectrometry of complex molecules. VIII. Esters of di- and tricarboxylic acids. [Link]

  • PubMed. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NIH. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

  • NIH. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • ResearchGate. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. [Link]

  • NIH. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

Sources

A Comparative Guide to Crosslinking Agents in Polymer Networks: Profiling Terephthalic Acid Mono(2-bromoethyl) Ester Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that profoundly influences the performance of a polymer network. This guide provides an in-depth comparison of Terephthalic acid mono(2-bromoethyl) ester, a molecule with intriguing potential, against established crosslinking agents such as Divinylbenzene (DVB), Ethylene Glycol Dimethacrylate (EGDMA), Glutaraldehyde, and modern biodegradable alternatives. We will delve into their reaction mechanisms, impact on polymer properties, and provide a framework for experimental evaluation, empowering you to make informed decisions for your specific application.

Introduction: The Pivotal Role of Crosslinkers

Crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network.[1] This structural alteration is the key to enhancing a polymer's mechanical strength, thermal stability, chemical resistance, and swelling behavior.[2] In the realm of drug delivery, the choice of crosslinker dictates the drug loading capacity, release kinetics, and the overall biocompatibility of the delivery system.[3][4]

This guide will focus on a comparative analysis of various crosslinking agents, with a special emphasis on the potential of this compound. While established crosslinkers have a wealth of documented performance data, this guide aims to equip you with the foundational knowledge and experimental protocols to evaluate and potentially validate the efficacy of novel crosslinkers like this compound.

The Contenders: A Profile of Key Crosslinking Agents

This compound: The Aromatic Challenger

This compound is a derivative of terephthalic acid, an aromatic dicarboxylic acid.[5] Its structure, featuring a reactive bromoethyl group and a rigid aromatic core, suggests its potential as a novel crosslinking agent.[6][7] The aromatic ring can impart rigidity and thermal stability to the polymer network, while the bromoethyl group provides a reactive site for forming crosslinks.[8] While direct studies on its use as a primary crosslinker are emerging, related research on terephthalic acid derivatives shows their utility in enhancing the stability of polymer networks for controlled release applications.[9]

Anticipated Crosslinking Mechanism:

The primary crosslinking mechanism is expected to involve the reaction of the bromoethyl group with nucleophilic functional groups on the polymer chains, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. This would result in the formation of stable ether, amine, or ester linkages, respectively.

G Polymer Chain 1 (-OH) Polymer Chain 1 (-OH) Crosslinked Polymer Crosslinked Polymer Polymer Chain 1 (-OH)->Crosslinked Polymer Reaction This compound This compound This compound->Crosslinked Polymer Polymer Chain 2 (-OH) Polymer Chain 2 (-OH) Polymer Chain 2 (-OH)->Crosslinked Polymer

Caption: Proposed crosslinking with this compound.

Divinylbenzene (DVB): The Workhorse of Polystyrene Resins

Divinylbenzene is a widely used crosslinking agent, particularly in the synthesis of polystyrene-based resins.[10] It consists of a benzene ring with two vinyl groups, which can readily participate in free-radical polymerization.

Mechanism and Impact: The vinyl groups of DVB copolymerize with other monomers (like styrene) to form a rigid, highly crosslinked network. The degree of crosslinking, and thus the mechanical properties of the resulting polymer, can be controlled by the concentration of DVB.[10][11]

Ethylene Glycol Dimethacrylate (EGDMA): The Hydrogel Specialist

EGDMA is a difunctional methacrylate monomer commonly employed as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.[12] Its two methacrylate groups are highly reactive in free-radical polymerization.

Mechanism and Impact: EGDMA crosslinks polymer chains by forming strong covalent bonds, leading to networks with enhanced mechanical strength and stability.[13][14] In hydrogels, the concentration of EGDMA is a critical parameter for controlling the swelling ratio and the release rate of encapsulated drugs.[15][16]

Glutaraldehyde: The Biopolymer Binder

Glutaraldehyde is a dialdehyde that is highly effective in crosslinking polymers rich in amine groups, such as proteins (e.g., collagen, gelatin) and chitosan.[17][18]

Mechanism and Impact: Glutaraldehyde reacts with amine groups to form Schiff bases, resulting in a crosslinked network.[19] While it is a very efficient crosslinker, concerns about its cytotoxicity have led to a search for less toxic alternatives.[20][21]

Biodegradable Crosslinkers: The Future of Drug Delivery

In recent years, there has been a significant push towards the development of biodegradable crosslinkers for biomedical applications.[22] These crosslinkers are designed to degrade under physiological conditions, allowing for the controlled release of drugs and the eventual clearance of the polymer matrix from the body.[23] Examples include crosslinkers based on natural molecules like citric acid and genipin, as well as synthetic crosslinkers with hydrolyzable ester or anhydride bonds.[1][3]

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the key characteristics of the discussed crosslinking agents, providing a framework for comparison. The properties of this compound are projected based on its chemical structure and the known behavior of similar aromatic and bromo-functionalized compounds.

FeatureThis compound (Projected)Divinylbenzene (DVB)Ethylene Glycol Dimethacrylate (EGDMA)GlutaraldehydeBiodegradable Crosslinkers
Chemical Nature Aromatic monoester with a bromoalkyl groupAromatic with two vinyl groupsAliphatic dimethacrylateAliphatic dialdehydeVaried (natural acids, synthetic esters, etc.)
Reaction Mechanism Nucleophilic substitutionFree-radical polymerizationFree-radical polymerizationSchiff base formationVaried (esterification, etc.)
Polymer Compatibility Polymers with nucleophilic groups (-OH, -NH2)Styrenic and other vinyl monomersAcrylate and methacrylate monomersAmine-rich polymers (proteins, chitosan)Polymers with complementary functional groups
Network Rigidity High (due to aromatic core)HighModerate to HighModerateVariable (can be tuned)
Biocompatibility Needs evaluationGenerally considered biocompatibleGenerally considered biocompatibleCytotoxicity concernsGenerally high
Biodegradability Non-biodegradableNon-biodegradableNon-biodegradableNon-biodegradableYes

Experimental Evaluation: A Guide to Comparative Analysis

To empirically validate the performance of this compound against other crosslinkers, a series of standardized experiments should be conducted. The following protocols provide a robust framework for this evaluation.[24][25][26]

Synthesis of Crosslinked Polymer Networks

Objective: To synthesize a series of polymer networks using different crosslinking agents at varying concentrations.

Protocol:

  • Polymer Selection: Choose a base polymer with appropriate functional groups for reaction with all the crosslinkers being tested (e.g., a hydroxyl- or amine-functionalized polymer).

  • Monomer and Initiator: If synthesizing the polymer from monomers, select a suitable monomer and initiator (e.g., for free-radical polymerization).

  • Crosslinker Concentration: Prepare a series of reaction mixtures with varying molar ratios of the crosslinking agent to the polymer's functional groups (or monomer).

  • Polymerization/Crosslinking Reaction: Carry out the polymerization and/or crosslinking reaction under controlled conditions (temperature, time, solvent).

  • Purification: Purify the resulting polymer networks to remove unreacted monomers, initiators, and crosslinkers.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization Monomer/Polymer Monomer/Polymer Reaction Mixture Reaction Mixture Monomer/Polymer->Reaction Mixture Polymerization/Crosslinking Polymerization/Crosslinking Reaction Mixture->Polymerization/Crosslinking Controlled Conditions Crosslinker Crosslinker Crosslinker->Reaction Mixture Initiator/Catalyst Initiator/Catalyst Initiator/Catalyst->Reaction Mixture Purification Purification Polymerization/Crosslinking->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for synthesis and characterization.

Characterization of Crosslinked Networks

A thorough characterization of the synthesized networks is essential to compare the effects of the different crosslinking agents.[27][28]

4.2.1. Degree of Swelling and Gel Fraction

Objective: To determine the extent of crosslinking and the insoluble fraction of the polymer network.

Protocol:

  • Weigh a dried sample of the crosslinked polymer (W_d).

  • Immerse the sample in a suitable solvent (e.g., water for hydrogels) for a specified period until equilibrium swelling is reached.

  • Remove the swollen sample, blot excess solvent, and weigh it (W_s).

  • Dry the swollen sample to a constant weight (W_e).

  • Calculate the Degree of Swelling (DS): DS = (W_s - W_d) / W_d

  • Calculate the Gel Fraction (GF): GF = (W_e / W_d) * 100%

4.2.2. Mechanical Testing

Objective: To evaluate the mechanical properties of the crosslinked polymers.

Protocol:

  • Prepare standardized samples of the crosslinked polymers (e.g., dumbbell-shaped specimens for tensile testing).

  • Perform tensile testing using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break.

  • Perform compression testing for hydrogels to determine the compressive modulus.

4.2.3. Thermal Analysis

Objective: To assess the thermal stability of the crosslinked networks.

Protocol:

  • Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the polymers.

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the polymers.

4.2.4. In Vitro Drug Release Study

Objective: To evaluate the drug release kinetics from the crosslinked polymer networks.

Protocol:

  • Load a model drug into the polymer networks during or after synthesis.

  • Place the drug-loaded polymer in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative drug release as a function of time.

Conclusion: A Path Forward for Novel Crosslinker Evaluation

The selection of a crosslinking agent is a multifaceted decision that requires a deep understanding of the desired properties of the final polymer network. While established crosslinkers like DVB, EGDMA, and glutaraldehyde offer predictable performance, the exploration of novel agents like this compound is crucial for advancing polymer science and drug delivery. The rigid aromatic core and reactive bromoethyl group of this molecule present a compelling case for its potential to create highly stable and robust polymer networks.

This guide has provided a comprehensive overview of the theoretical and practical considerations for comparing crosslinking agents. By following the outlined experimental protocols, researchers can systematically evaluate the performance of this compound and other novel crosslinkers, paving the way for the development of next-generation polymers with tailored properties for a wide range of applications.

References

  • Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (n.d.). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C. Retrieved from [Link]

  • Rajawasam, C. W. H., & Dodo, O. J. (2024). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Retrieved from [Link]

  • (n.d.). Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. Retrieved from [Link]

  • (n.d.). Novel amphiphilic, biodegradable, biocompatible, cross-linkable copolymers: synthesis, characterization and drug delivery applications. RSC Publishing. Retrieved from [Link]

  • (2024). Educational series: characterizing crosslinked polymer networks. Research Collection. Retrieved from [Link]

  • (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. Retrieved from [Link]

  • (2009). Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. DergiPark. Retrieved from [Link]

  • (2024). Educational series: characterizing crosslinked polymer networks. OSTI.GOV. Retrieved from [Link]

  • (n.d.). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Semantic Scholar. Retrieved from [Link]

  • Karagoz, B., Gunes, D., & Bicak, N. (2010). Preparation of Crosslinked Poly(2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polym. SciSpace. Retrieved from [Link]

  • (n.d.). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. ResearchGate. Retrieved from [Link]

  • (2025). Mechanism of the Formation and Growth of the Cross-Linked Poly(Divinylbenzene) Spheres Using Poly(Styrene-Block-4-Vinylpyridine). ResearchGate. Retrieved from [Link]

  • (n.d.). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. RSC Publishing. Retrieved from [Link]

  • (n.d.). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. NIH. Retrieved from [Link]

  • (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Retrieved from [Link]

  • (n.d.). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Retrieved from [Link]

  • (2015). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. R Discovery. Retrieved from [Link]

  • (2017). The effect of glutaraldehyde cross-linker on structural and biocompatibility properties of collagen-chondroitin sulfate electrospun mat. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of novel ionotropically crosslinked beads based on alginate-terephthalic acid composites as potential controlled release matrices. PubMed. Retrieved from [Link]

  • (n.d.). Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal. Retrieved from [Link]

  • (2022). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. ResearchGate. Retrieved from [Link]

  • (2025). Aromatic vs. Aliphatic Linkers: Impact on Dye Loading and Stability in Oligoglycerol-Derived Dendronized Polymersomes. ResearchGate. Retrieved from [Link]

  • (n.d.). Terephthalaldehyde as a good crosslinking agent in crosslinked chitosan hydrogel for the selective removal of anionic dyes. RSC Publishing. Retrieved from [Link]

  • (n.d.). Divinylbenzene – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2019). chemistry-of-terephthalate-derivatives-a-review. Bohrium. Retrieved from [Link]

  • (n.d.). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Future4200. Retrieved from [Link]

  • (2018). What is the best and easy method to determine the degree of crosslinking of polymers ?. ResearchGate. Retrieved from [Link]

  • (n.d.). Chemistry of terephthalate derivatives: a review Asmaa M. Fahim Ahmad M. Farag Galal A.M. Nawwar and El Sayed M.A. Yakout Eman*. Cairo University Scholar. Retrieved from [Link]

  • (n.d.). Beyond Terephthalic Acid: The Rise of Functionalized Derivatives. Retrieved from [Link]

  • (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. Retrieved from [Link]

  • (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. NIH. Retrieved from [Link]

  • (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. The University of Texas at Austin. Retrieved from [Link]

  • (1995). Glutaraldehyde as a crosslinking agent for collagen-based biomaterials. Semantic Scholar. Retrieved from [Link]

  • (2025). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. ResearchGate. Retrieved from [Link]

  • (n.d.). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. NIH. Retrieved from [Link]

  • (n.d.). Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. MDPI. Retrieved from [Link]

  • (n.d.). A Bromo-Functionalized Conjugated Polymer as a Cross-Linkable Anode Interlayer of Polymer Solar Cells. PubMed. Retrieved from [Link]

  • (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. MDPI. Retrieved from [Link]

  • (n.d.). A Cleavable Crosslinking Strategy for Commodity Polymer Functionalization and Generation of Reprocessable Thermosets. ResearchGate. Retrieved from [Link]

  • (n.d.). This compound. PubChem. Retrieved from [Link]

  • (n.d.). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. NIH. Retrieved from [Link]

  • (2024). Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery. NIH. Retrieved from [Link]

  • (n.d.). Epoxy. Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Terephthalate Monoesters and Diesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terephthalic acid and its esters are foundational monomers in the polymer industry, most notably in the synthesis of polyethylene terephthalate (PET), a ubiquitous material used in packaging, textiles, and engineering plastics.[1][2] The esterification of terephthalic acid's two carboxylic acid groups can yield either monoesters or diesters. The ability to distinguish between these two forms is of paramount importance for researchers, process chemists, and quality control analysts. The presence of residual monoester in a polymerization reaction, for example, can act as a chain terminator, significantly impacting the final molecular weight and material properties of the resulting polyester.[3]

This guide provides an in-depth, objective comparison of terephthalate monoesters and diesters using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings that give rise to spectral differences, present comparative data, and provide validated experimental protocols for synthesis and analysis.

Structural and Electronic Distinctions

The core difference between a terephthalate monoester and a diester lies in their symmetry and the presence of a free carboxylic acid group on the monoester. A generic diester possesses a C2 axis of symmetry (or higher, depending on the ester groups), rendering the aromatic protons and carbons chemically equivalent. The monoester, by contrast, is asymmetric. This fundamental structural difference, along with the distinct chemical nature of a carboxylic acid versus an ester, is the primary driver of the spectroscopic variations we will explore.

Caption: Structural comparison of a terephthalate monoester and diester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for distinguishing between these two classes of compounds due to its sensitivity to the local chemical environment of each nucleus.

Theoretical Basis
  • ¹H NMR: In a symmetrically substituted diester, the four protons on the benzene ring are chemically equivalent, giving rise to a single, sharp singlet in the aromatic region (typically δ 8.0-8.2 ppm). In an asymmetric monoester, the electronic environment is different for each proton. The protons ortho to the carboxylic acid group are deshielded differently than those ortho to the ester group, resulting in a more complex splitting pattern, often appearing as two distinct doublets (an AA'BB' system). Furthermore, the monoester will exhibit a characteristic, often broad, signal for the acidic proton of the carboxylic acid group at a significantly downfield chemical shift (δ 10-13 ppm), which is absent in the diester.

  • ¹³C NMR: Similar to ¹H NMR, the symmetry of the diester results in fewer unique signals. The diester will show one signal for the two equivalent carbonyl carbons and two signals for the aromatic carbons. The monoester will display two distinct carbonyl signals (one for the carboxylic acid and one for the ester) and four signals for the four non-equivalent aromatic carbons.

Comparative Analysis: Monobutyl vs. Dibutyl Terephthalate
CompoundAromatic ¹H Signal (ppm)Carboxylic Acid ¹H (ppm)Key Aliphatic ¹H Signals (ppm)
Monobutyl Terephthalate [4]~δ 8.1-8.2 (m, 4H)~δ 11-13 (s, 1H)~δ 4.3 (t, 2H, -O-CH₂-), ~δ 1.7 (m, 2H), ~δ 1.4 (m, 2H), ~δ 0.9 (t, 3H)
Dibutyl Terephthalate ~δ 8.0 (s, 4H)Absent~δ 4.3 (t, 4H, -O-CH₂-), ~δ 1.7 (m, 4H), ~δ 1.4 (m, 4H), ~δ 0.9 (t, 6H)

Note: Actual chemical shifts and splitting patterns can vary with solvent and concentration. The multiplet (m) for the monoester's aromatic protons is often complex.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The key distinction again arises from the -COOH group of the monoester.

Theoretical Basis
  • IR Spectroscopy: The most prominent feature for identifying a monoester is the very broad O-H stretching vibration from the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. This band is absent in the diester spectrum. Both compounds will show a strong C=O stretching band. However, the C=O of the carboxylic acid in the monoester may be slightly different from the ester C=O, and dimerization through hydrogen bonding can further shift and broaden this peak. In polyesters like PET, the key ester peaks are the C=O stretch (~1720 cm⁻¹), an aromatic ester C-C-O stretch (~1240 cm⁻¹), and an O-C-C stretch (~1100 cm⁻¹).[5][6] A monoester will have additional bands related to the carboxylic acid group.

  • Raman Spectroscopy: Raman is also sensitive to these differences. While the O-H stretch is typically weak in Raman, the C=O stretches for both ester and carboxylic acid groups are strong. The symmetric nature of the diester's benzene ring often leads to a strong, characteristic ring-breathing mode. In PET, strong bands are observed for the benzene ring vibration (~1615 cm⁻¹) and the C=O stretch (~1725 cm⁻¹).[7][8] The asymmetry of the monoester can lead to subtle shifts and changes in the relative intensities of the aromatic ring modes compared to the diester.

Comparative Analysis
Spectroscopic FeatureTerephthalate MonoesterTerephthalate Diester
IR: O-H Stretch Present, very broad band (2500-3300 cm⁻¹)Absent
IR: C=O Stretch ~1720 cm⁻¹ (ester) & ~1680 cm⁻¹ (acid), may overlapSingle sharp, strong band ~1720 cm⁻¹[5]
IR: C-O Stretch Multiple bands for C-O and C-C-O linkagesStrong, characteristic C-C-O and O-C-C bands[5]
Raman: Aromatic Ring Ring modes present, e.g., ~1615 cm⁻¹Strong, sharp ring modes, e.g., ~1615 cm⁻¹[7]
Raman: C=O Stretch Strong band, ~1725 cm⁻¹Strong band, ~1725 cm⁻¹[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for determination of molecular weight and structural elucidation.

Theoretical Basis
  • Diesters: For many simple dialkyl terephthalates, a characteristic fragmentation pattern involves the cleavage of one ester group followed by a rearrangement, leading to a prominent base peak at m/z 149, which corresponds to protonated phthalic anhydride (a common fragment for phthalate isomers).[9]

  • Monoesters: The fragmentation of a monoester is different. The molecular ion peak (M⁺) is expected. Common fragmentation pathways include the loss of the alkoxy group (-OR) from the ester and the loss of a hydroxyl group (-OH) or water (-H₂O) from the carboxylic acid moiety. The prominent m/z 149 peak is less likely to be the base peak.

Comparative Analysis
FeatureTerephthalate MonoesterTerephthalate Diester
Molecular Ion (M⁺) ObservableOften weak or absent for larger esters
Base Peak Dependent on ester group; likely [M - OR]⁺ or [M - H₂O]⁺Often m/z 149[9]
Key Fragments Loss of -OH, -H₂O, -OR, -COORLoss of -OR, -COOR; formation of m/z 149

Experimental Protocols

The following protocols are representative methods for synthesis and analysis. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of Monomethyl Terephthalate via Partial Hydrolysis

This method is adapted from procedures involving the selective monohydrolysis of a diester.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl terephthalate (DMT) (1.0 eq) in methanol.

  • Saponification: Add a solution of potassium hydroxide (KOH) (1.0 eq) in methanol dropwise to the DMT solution at room temperature.

  • Reaction: Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the resulting solid residue in water.

  • Purification: Wash the aqueous solution with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted DMT.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold, dilute HCl. A white precipitate of monomethyl terephthalate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm purity and identity using NMR, IR, and MS as described in this guide.

Protocol 2: Synthesis of Diethyl Terephthalate via Fischer Esterification

This is a classic Fischer esterification method.[2]

  • Reaction Setup: To a round-bottom flask, add terephthalic acid (1.0 eq), a large excess of absolute ethanol (to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The terephthalic acid will slowly dissolve as it is converted to the more soluble diester.

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude diethyl terephthalate.

  • Purification: Purify the product by recrystallization from ethanol or by vacuum distillation.

  • Characterization: Confirm purity and identity using the spectroscopic methods detailed herein.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Reactants (e.g., DMT + KOH or TA + EtOH) s2 Reaction (Reflux, Stirring) s1->s2 s3 Workup & Purification (Extraction, Recrystallization) s2->s3 a1 Sample Preparation (Dissolution in solvent, KBr pellet) s3->a1 Pure Product a2 NMR (¹H, ¹³C) a1->a2 a3 IR / Raman a1->a3 a4 Mass Spectrometry a1->a4 d1 Compare Spectra to Standards Identify Key Features (e.g., -COOH peak, symmetry) a2->d1 a3->d1 a4->d1

Caption: General experimental workflow from synthesis to analysis.

Conclusion

The differentiation of terephthalate monoesters and diesters is straightforward when employing a multi-technique spectroscopic approach. ¹H NMR provides the most unambiguous evidence, with the presence of the carboxylic acid proton and the loss of symmetry in the aromatic region serving as definitive markers for the monoester. IR spectroscopy offers a rapid screening method, where the characteristic broad O-H stretch of the carboxylic acid is a clear indicator. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through distinct fragmentation patterns. By leveraging the principles and data outlined in this guide, researchers can confidently identify and characterize these important chemical compounds.

References

  • Shukla, S. R. (2017). Terephthalic Acid. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Yadav, V., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PNAS, 111(23), 8367-8372. [Link]

  • Loupy, A., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications, 37(4), 555-562. [Link]

  • University of Scranton. Industrial Chemistry Module. [Link]

  • Lim, C., et al. (2014). A process for preparing a monoester of terephthalic acid and its derivatives.
  • Haslam, J. (1957). Preparation of monoesters of terephthalic acid.
  • NPTEL. (n.d.). Polyester. NPTEL Archive. [Link]

  • Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy, 37(10), 18-22. [Link]

  • SpectraBase. (n.d.). Terephthalic acid, monobutyl ester. [Link]

  • Lee, Y., et al. (2012). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(9), 1587-1596. [Link]

  • Szafraniec-Gorol, G., et al. (2021). The differentiation of biodegradable and non-biodegradable polyethylene terephthalate (PET) samples by FTIR spectroscopy. Polymers, 13(16), 2785. [Link]

  • Gaponova, I. S., et al. (2017). Raman spectra of a PET film before and after irradiation at 193 and 266 nm. Applied Surface Science, 418, 491-497. [Link]

  • Zhang, L., et al. (2012). Investigation of Raman spectra of polyethylene terephthalate. Journal of Materials Science & Technology, 28(1), 79-83. [Link]

Sources

A Researcher's Guide to Purity Assessment of Synthesized Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer chemistry, the precise characterization of novel molecules is paramount. Terephthalic acid mono(2-bromoethyl) ester, a key intermediate for introducing the terephthaloyl moiety into various structures, is no exception. Its purity is critical, as common impurities such as unreacted terephthalic acid and the diester byproduct, bis(2-bromoethyl) terephthalate, can terminate polymer chains, interfere with subsequent reactions, and complicate kinetic studies.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the trustworthiness and reproducibility of your findings.

The Synthetic Landscape: Understanding Potential Impurities

The primary challenge in synthesizing this compound is achieving selective mono-esterification while minimizing the formation of the diester.[1][2][3][4][5] Whether proceeding by direct esterification of terephthalic acid or by controlled hydrolysis of the corresponding diester, a mixture of three key components is almost inevitable:

  • Terephthalic Acid (TPA): Unreacted starting material. Its high polarity and two carboxylic acid groups make it significantly different from the desired product.

  • This compound (Monoester): The target molecule.

  • Bis(2-bromoethyl) terephthalate (Diester): The primary byproduct of the reaction.

Additionally, impurities from the initial terephthalic acid, such as p-toluic acid and 4-carboxybenzaldehyde (4-CBA), can carry through the synthesis and should be considered.[6]

Below is a logical workflow for the synthesis and subsequent purity assessment of the monoester.

Synthesis_Purity_Workflow cluster_synthesis Synthesis Stage cluster_analysis Purity Assessment Stage cluster_impurities Potential Impurities TPA Terephthalic Acid (TPA) Reaction Esterification Reaction TPA->Reaction Bromoethanol 2-Bromoethanol Bromoethanol->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted TPA Reaction->Imp1 Imp2 Diester Byproduct Reaction->Imp2 HPLC HPLC Analysis Crude->HPLC Primary Technique GCMS GC-MS Analysis Crude->GCMS Volatile Impurities NMR NMR Spectroscopy Crude->NMR Structural Confirmation MP Melting Point Crude->MP Initial Check Imp3 Residual Solvent Crude->Imp3 Quant Final Purity (%) HPLC->Quant NMR->Quant

Caption: Workflow from synthesis to purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is critical for accurately profiling the impurities in the synthesized monoester. High-Performance Liquid Chromatography (HPLC) is often the gold standard for non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information.

Technique Principle Primary Application Advantages Limitations
HPLC (UV-Vis) Differential partitioning between a liquid mobile phase and solid stationary phase.Quantification of TPA, monoester, and diester.Excellent for separating non-volatile, thermally labile compounds. High precision and accuracy.Requires standards for absolute quantification. Peak co-elution can be an issue.
GC-MS Separation of volatile components followed by mass-based detection.Identification of residual solvents and potentially volatile byproducts.High sensitivity and provides structural information from mass spectra.Not suitable for non-volatile compounds like TPA. Derivatization may be required for the monoester.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation and molar ratio determination of TPA, monoester, and diester.Provides unambiguous structural information. Can be quantitative (qNMR) without a specific standard for each impurity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.
Melting Point Temperature range over which a solid turns to liquid.Preliminary, qualitative assessment of purity.Fast, simple, and inexpensive.A sharp melting point does not guarantee purity (e.g., eutectic mixtures). Insensitive to small amounts of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Rationale: A reverse-phase C18 column is chosen for its versatility in separating compounds with a range of polarities. The gradient elution starts with a high aqueous component to retain and separate the highly polar terephthalic acid, then transitions to a higher organic content to elute the more non-polar monoester and diester.[6][7][8][9][10]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1.0 mg of the crude product in 10 mL of acetonitrile.

Data Analysis:

  • Identification: Identify the peaks for TPA, monoester, and diester based on their retention times, which will increase with decreasing polarity (TPA < Monoester < Diester).

  • Quantification: Use the area percent method for a relative purity assessment. For higher accuracy, prepare calibration curves using purified standards of each component.

Expected Chromatogram:

HPLC_Chromatogram cluster_0 Expected HPLC Chromatogram start end start->end Time (min) y_axis_start y_axis_end Absorbance y_axis_start->y_axis_end peak1 TPA peak1_base peak1_base peak1_base->peak1 peak2_base peak2 Monoester peak2_base->peak2 peak3_base peak3 Diester peak3_base->peak3

Caption: A representative HPLC chromatogram showing the separation of key components.

¹H NMR Spectroscopy for Structural Confirmation and Molar Ratio

Rationale: ¹H NMR provides a "fingerprint" of the molecule. The aromatic protons of the terephthaloyl ring will show distinct patterns and integrations depending on whether they are part of the symmetric TPA and diester molecules or the asymmetric monoester. The methylene protons adjacent to the bromine and the ester oxygen also provide key diagnostic signals.

Methodology:

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a good choice as it will dissolve all three components.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the crude product in ~0.7 mL of DMSO-d₆. Acquire a standard proton spectrum.

Expected Chemical Shifts (δ, ppm) and Analysis:

Compound Aromatic Protons (Ar-H) Methylene Protons (-OCH₂CH₂Br) Methylene Protons (-OCH₂CH₂Br) Carboxylic Acid (-COOH)
TPA ~8.0 (s, 4H)--~13.3 (s, broad, 2H)
Monoester ~8.1 (d, 2H), ~8.0 (d, 2H)~4.6 (t, 2H)~3.8 (t, 2H)~13.4 (s, broad, 1H)
Diester ~8.1 (s, 4H)~4.6 (t, 4H)~3.8 (t, 4H)-
  • Quantitative Analysis (qNMR):

    • Ensure the spectrum has a flat baseline and proper phasing.

    • Integrate the distinct signals. For example, compare the integration of the singlet from the diester's aromatic protons (~8.1 ppm) to the doublets of the monoester (~8.1 and ~8.0 ppm) and the singlet from TPA (~8.0 ppm, may overlap).

    • Calculate the molar ratio by dividing the integral value by the number of protons it represents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: This technique is best suited for identifying residual solvents from the synthesis (e.g., toluene, DMF if used) or volatile byproducts. The monoester and diester may be amenable to GC analysis, but TPA is not without derivatization.[11][12][13][14][15]

Methodology:

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dilute the crude product in a suitable solvent like dichloromethane or ethyl acetate.

Data Analysis:

  • Identify peaks corresponding to known solvents by their retention time and mass spectrum.

  • The mass spectrum of the monoester would be expected to show a molecular ion peak (M⁺) at m/z 272/274 (due to ⁷⁹Br/⁸¹Br isotopes) and characteristic fragmentation patterns. The diester would have a higher molecular weight.

Conclusion: An Integrated Approach for Validated Purity

No single technique provides a complete picture of the purity of synthesized this compound. A robust and trustworthy assessment relies on an integrated approach. HPLC provides the most reliable quantification of the key non-volatile components. ¹H NMR offers indispensable structural confirmation and an independent measure of the molar ratios of product to impurities. Finally, GC-MS serves as a critical tool for identifying potentially harmful residual volatile organics. By combining these methods, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

  • Li, J. et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. Available at: [Link]

  • Yadav, G. D., & Bokade, V. V. (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Terephthalic acid. Available at: [Link]

  • Ogawa, H., & Chihara, T. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry. Available at: [Link]

  • Ballerini, E. et al. (2004). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A process for preparing a monoester of terephthalic acid and its derivatives.
  • Myronyuk, I. F. et al. (2018). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Preparation of monoesters of terephthalic acid.
  • Google Patents. (n.d.). Preparation of mono-alkyl esters of terephthalic acid.
  • Chenot, E.-D. et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. ResearchGate. Available at: [Link]

  • Leznoff, C. C. (1978). The solid phase synthesis of monoester monoamides and monoester monoalcohols from symmetrical diacid chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). HPLC analytical method for fine terephthalic acid products and produced residue.
  • Ozlem, C. et al. (2014). HPLC Study of Migration of Terephthalic Acid and Isophthalic Acid from PET Bottles into Edible Oils. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. Available at: [Link]

  • ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • Al-Washah, A. A. et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. ResearchGate. Available at: [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Available at: [Link]

  • Wang, Y. et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to Catalytic Monoesterification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the selective synthesis of terephthalic acid monoesters is a critical step in the creation of advanced materials and pharmaceutical intermediates. This guide provides an in-depth comparison of the efficacy of various catalysts for this reaction, moving beyond a simple listing of options to explain the underlying principles and practical considerations for catalyst selection.

Introduction: The Significance of Terephthalic Acid Monoesters

Terephthalic acid (TPA), a dicarboxylic acid, is a high-volume commodity chemical primarily used in the production of polyethylene terephthalate (PET).[1] However, its monoester derivatives are valuable intermediates in their own right, serving as precursors for specialty polymers, plasticizers, and active pharmaceutical ingredients. The primary challenge in their synthesis lies in achieving high selectivity for the monoester over the diester byproduct. The choice of catalyst is paramount in navigating this challenge.

This guide will explore three major classes of catalysts: homogeneous, heterogeneous, and biocatalysts, providing experimental data and field-proven insights to inform your selection process.

Homogeneous Catalysis: The Traditional Approach

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity due to the absence of mass transfer limitations.

Brønsted Acids: Sulfuric Acid

Concentrated sulfuric acid is a classic and potent catalyst for esterification.[2] Its high acidity allows for effective protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Mechanism of Action: The reaction proceeds via a well-established acid-catalyzed esterification mechanism. The key steps involve protonation of the carbonyl oxygen of terephthalic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

Experimental Protocol: Synthesis of Mono-2-ethylhexyl Terephthalate using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (1 molar equivalent) and 2-ethylhexanol (1.2 molar equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.02 molar equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 180-200°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the monoester.

Ionic Liquids

Brønsted acidic ionic liquids have emerged as promising alternatives, acting as both solvent and catalyst.[3] They offer the advantages of low vapor pressure and potential for recyclability.

Causality Behind Experimental Choices: The use of an ionic liquid can create a biphasic system where the product separates, driving the reaction equilibrium towards the desired monoester.[3]

Heterogeneous Catalysis: Designing for Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability, which aligns with the principles of green chemistry.

Zeolites

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites.[4] Their shape-selective nature can be exploited to favor the formation of the monoester. Among various zeolites, Beta zeolite has shown excellent performance in the esterification of terephthalic acid.[5][6]

Expert Insights: The three-dimensional pore structure of Beta zeolite is believed to contribute to its high catalytic activity and stability in this reaction.[5]

Experimental Protocol: Zeolite-Catalyzed Monoesterification of Terephthalic Acid

  • Catalyst Activation: Activate the zeolite catalyst (e.g., Beta zeolite) by heating at an elevated temperature under vacuum to remove adsorbed water.

  • Reaction Setup: In a high-pressure autoclave, charge terephthalic acid (1 molar equivalent), methanol (excess, e.g., 30 molar equivalents), and the activated zeolite catalyst (e.g., 10% by weight of TPA).

  • Reaction: Seal the autoclave, pressurize with an inert gas like nitrogen (e.g., 1 MPa), and heat to the desired temperature (e.g., 200°C) with stirring for a specified time (e.g., 8 hours).[6]

  • Product Recovery: After cooling and depressurizing the reactor, separate the solid catalyst by filtration.

  • Work-up and Purification: Remove the excess methanol from the filtrate by distillation. The resulting product can be further purified by recrystallization or chromatography.

Metal Oxides

Metal oxides such as zinc oxide (ZnO), lead oxide (PbO), and iron oxide nanoparticles act as Lewis acid catalysts.[7][8] They are particularly useful in preventing side reactions like ether formation, which can be problematic with strong Brønsted acids.[7]

Mechanism of Action: The metal center of the oxide coordinates to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[8][9]

Solid Acid Resins

Macroporous ion-exchange resins with sulfonic acid groups, such as Amberlyst-15, are effective solid acid catalysts for esterification.[10][11] They offer high acidity and can be used at moderate temperatures.

Trustworthiness of the Protocol: The reusability of Amberlyst-15 has been demonstrated over multiple cycles without significant loss of activity, making it a reliable choice for scalable processes.[12]

Biocatalysis: The Selective and Mild Approach

Enzymes, particularly lipases, offer a highly selective and environmentally benign route to monoesters under mild reaction conditions. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are widely used.[13]

Key Advantage: The high selectivity of lipases can significantly favor the formation of the monoester, minimizing the production of the diester.

Experimental Protocol: Lipase-Catalyzed Monoesterification of Terephthalic Acid

  • Reaction Setup: In a flask, combine terephthalic acid (1 molar equivalent), 1-octanol (4 molar equivalents), and immobilized Candida antarctica lipase B. The reaction is often performed solvent-free.[13]

  • Reaction: Incubate the mixture at a mild temperature (e.g., 50°C) with shaking for an extended period (e.g., 72 hours).[13]

  • Catalyst Removal: Separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Product Isolation: The product can be isolated and purified from the remaining reactants by standard techniques such as chromatography.

Comparative Data

The following tables summarize the performance of different catalysts in the esterification of terephthalic acid, with a focus on conditions that could favor monoesterification. It is important to note that direct comparison is challenging due to the varying reaction conditions reported in the literature.

Catalyst Alcohol Temperature (°C) Time (h) TPA Conversion (%) Selectivity/Yield Reference
Homogeneous Catalysts
Sulfuric Acidn-ButanolRefluxN/AHighDiester favored, significant ether formation[7]
Ionic Liquid2-Ethylhexanol1208100100% Diester Selectivity[3]
Heterogeneous Catalysts
Beta ZeoliteMethanol200810094.1% DMT Selectivity[6]
ZnO/PbOn-Butanol2501HighHigh yield of mixed n-butyl terephthalates[7]
Amberlyst-15MethanolRoom Temp.LongHigh (for aliphatic acids)High for aliphatic esters[10]
Biocatalysts
Candida antarctica lipase B1-Octanol507235Monoester formation observed[13]

Visualizing the Process

Reaction Mechanism

Esterification_Mechanism TPA Terephthalic Acid (TPA) Activated_TPA Activated TPA TPA->Activated_TPA Activation ROH Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->Activated_TPA Activated_TPA->Tetrahedral_Intermediate Monoester Monoester Tetrahedral_Intermediate->Monoester Proton Transfer & Water Elimination Water Water (H₂O) Tetrahedral_Intermediate->Water

Caption: Generalized mechanism of terephthalic acid esterification.

Experimental Workflow

Experimental_Workflow Start Start Reactants Charge Reactants & Catalyst Start->Reactants Reaction Heat & Stir under Controlled Conditions Reactants->Reaction Monitoring Monitor Reaction (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Cool, Quench & Extract Monitoring->Workup Complete Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (e.g., NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for catalyst screening.

Conclusion and Future Outlook

The choice of catalyst for terephthalic acid monoesterification is a critical decision that balances reaction efficiency, selectivity, cost, and environmental impact. While traditional homogeneous catalysts like sulfuric acid offer high conversion rates, they are often plagued by issues of selectivity and waste generation.

Heterogeneous catalysts, particularly zeolites and solid acid resins, present a more sustainable path forward, with the potential for high selectivity and catalyst recycling. Biocatalysis, although currently demonstrating lower conversion rates for this specific reaction, holds immense promise for achieving unparalleled selectivity under mild conditions.

Future research should focus on the development of novel heterogeneous catalysts with tailored active sites to enhance monoester selectivity and the optimization of biocatalytic systems to improve reaction kinetics and overall yield. Such advancements will be instrumental in unlocking the full potential of terephthalic acid monoesters in a variety of high-value applications.

References

  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. (2025). ResearchGate. [Link]

  • Group 13 Lewis Acid Catalyzed Synthesis of Metal Oxide Nanocrystals via Hydroxide Transmetallation. (2021). Nanoscale. [Link]

  • Production of terephthalic acid esters through enzymatic route. (n.d.). Galoá Proceedings. [Link]

  • Gresham, W. F. (1949). Preparation of esters of terephthalic acid. U.S. Patent No. 2,491,660. Washington, DC: U.S.
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). MDPI. [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). ResearchGate. [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. (2018). MDPI. [Link]

  • Identification of kinetics of direct esterification reactions for PET synthesis based on a genetic algorithm. (2002). Semantic Scholar. [Link]

  • Amberlyst-15 in organic synthesis. (2012). Arkivoc. [Link]

  • Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. (2009). ResearchGate. [Link]

  • Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterification Reactions. (2024). MDPI. [Link]

  • Metal oxides as heterogeneous catalysts for esterification of fatty acids obtained from soybean oil. (2017). ResearchGate. [Link]

  • Amberlyst-15 in Organic Synthesis. (2012). ResearchGate. [Link]

  • Catalytic esterification of terephthalic acid. (1962).
  • Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. (2020). MDPI. [Link]

  • Recycling of Waste PET into Terephthalic Acid in Neutral Media Catalyzed by the Cracking Zeolite/Alumina Binder Acidic Catalyst. (2024). MDPI. [Link]

  • Kinetic and thermodynamic studies of depolymerisation of poly(ethylene terephthalate) by saponification reaction. (2002). ResearchGate. [Link]

  • Esterification by solid acid catalysts - A comparison. (2004). ResearchGate. [Link]

  • Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. (2018). JETIR. [Link]

  • Zeolite-catalyzed esterification I. Synthesis of acetates, benzoates and phthalates. (1996). Applied Catalysis A: General. [Link]

  • Esterification of Carboxylic Acids. (2019). YouTube. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2020). RSC Publishing. [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. (2022). PMC - NIH. [Link]

  • Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. (2001). Organic Chemistry Portal. [Link]

  • Lipase catalysed synthesis of sebacic and phthalic esters. (2014). ResearchGate. [Link]

  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. (2019). MDPI. [Link]

  • Production of di-(2-ethylhexyl) terephthalate. (2007).
  • Lipase-catalyzed polyester synthesis – A green polymer chemistry. (2011). PMC - NIH. [Link]

  • Synthesis of monoesters and diesters using eco-friendly solid acid catalysts- M(IV) tungstates and phosphates. (2011). Indian Journal of Chemical Technology. [Link]

  • Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. (2020). NIH. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (2021). MDPI. [Link]

  • Manufacturing method of bis(2-ethylhexyl) terephthalate. (2014).
  • Comparison of different heterogeneous catalysts and different alcohols for the esterification reaction of oleic acid. (2018). ResearchGate. [Link]

  • Optimization of a sustainable biocatalytic process for the synthesis of ethylhexyl fatty acids esters. (2016). ResearchGate. [Link]

  • Process Optimization for the Synthesis of V2AlC MAX Phase to Enhance Sustainable Production. (2023). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Functional Polyesters: Characterization of Polymers Synthesized with Terephthalic Acid Mono(2-bromoethyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced polymer science, the pursuit of functional materials with tailored properties is paramount. This guide delves into the characterization of polyesters synthesized using a unique functional monomer, Terephthalic acid mono(2-bromoethyl) ester. The incorporation of the bromoethyl pendant group offers a versatile platform for post-polymerization modification, opening avenues for applications in drug delivery, biomaterials, and specialty coatings. As Senior Application Scientists, our goal is to provide not just data, but a comprehensive understanding of the causality behind experimental choices and the practical implications of the results. This guide will objectively compare the performance of these functionalized polyesters with relevant alternatives, supported by experimental data and detailed protocols.

I. Synthesis of Functionalized Polyesters via Polycondensation

The synthesis of high-molecular-weight polyesters from this compound can be achieved through two primary methods: melt polycondensation and solution polycondensation. The choice between these methods is dictated by the desired polymer properties, scalability, and the thermal stability of the functional monomer.

A. Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is a widely used industrial process for polyester synthesis, favored for its efficiency and the absence of solvents.[1] The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the condensation byproduct, ethylene glycol in this case, driving the equilibrium towards high molecular weight polymer formation.

Experimental Protocol: Melt Polycondensation of this compound with Ethylene Glycol

  • Reactant Charging: A high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and a molar excess of ethylene glycol (typically a 1:1.2 to 1:1.5 molar ratio). A catalyst, such as antimony trioxide (Sb₂O₃) or titanium tetrabutoxide (Ti(OBu)₄), is added at a concentration of 200-300 ppm.

  • Esterification: The reactor is heated to 180-220°C under a slow stream of nitrogen. The esterification reaction proceeds with the removal of water. The reaction is monitored by measuring the amount of distillate collected.

  • Polycondensation: Once the theoretical amount of water is collected, the temperature is gradually increased to 260-280°C, and a vacuum (typically <1 Torr) is applied. The excess ethylene glycol is distilled off. The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer.

  • Polymer Recovery: The reaction is stopped when the desired viscosity is achieved. The reactor is then cooled, and the solid polymer is recovered. The polymer is typically purified by dissolving in a suitable solvent like chloroform or dichloromethane and precipitating in a non-solvent like methanol to remove unreacted monomers and oligomers.

Causality Behind Experimental Choices: The excess of ethylene glycol in the initial stage ensures the formation of bis(2-hydroxyethyl) terephthalate and its bromo-functionalized analogue, which are the actual monomers for the polycondensation step. The high temperature and vacuum are crucial for shifting the reaction equilibrium to favor polymer formation by efficiently removing the volatile byproducts. The choice of catalyst influences the reaction rate and can impact the final polymer's color and thermal stability.

B. Solution Polycondensation: Milder Conditions for Sensitive Monomers

Solution polymerization offers a milder alternative to melt polycondensation, operating at lower temperatures.[2] This method is particularly advantageous when dealing with thermally sensitive functional groups that might degrade at the high temperatures required for melt processing.

Experimental Protocol: Solution Polycondensation of this compound

  • Monomer Activation: this compound is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting the monomer with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Polymerization: In a separate flask, a diol (e.g., ethylene glycol or 1,4-butanediol) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylacetamide (DMAc) containing a base like pyridine or triethylamine to act as an acid scavenger. The solution of the terephthaloyl chloride derivative is then added dropwise to the diol solution at a controlled temperature (typically 0-25°C).

  • Reaction Monitoring and Work-up: The reaction is stirred for several hours at room temperature or slightly elevated temperatures. The progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into a non-solvent (e.g., water or methanol) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed extensively to remove salts and unreacted monomers, and dried under vacuum.

Causality Behind Experimental Choices: The conversion to the acid chloride significantly increases the reactivity of the carboxylic acid group, allowing the polymerization to proceed at much lower temperatures. The use of an acid scavenger is essential to neutralize the HCl byproduct, which would otherwise protonate the diol and inhibit the reaction.

Polymerization_Workflows cluster_melt Melt Polycondensation cluster_solution Solution Polycondensation M1 Monomer + Diol + Catalyst M2 Esterification (180-220°C) M1->M2 Heat M3 Polycondensation (260-280°C, Vacuum) M2->M3 Increase Temp, Apply Vacuum M4 Polymer Recovery & Purification M3->M4 Cool & Precipitate S1 Monomer Activation (Acid Chloride Formation) S2 Polymerization (Diol + Acid Chloride + Acid Scavenger) S1->S2 Add to Diol Solution S3 Reaction & Precipitation S2->S3 Stir S4 Purification S3->S4 Filter & Wash

Figure 1: Comparative workflows for melt and solution polycondensation of functionalized polyesters.

II. Characterization of Functionalized Polyesters

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to predict their performance in various applications. The following section details the key characterization techniques and presents comparative data.

A. Structural Characterization: NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of polymers. ¹H and ¹³C NMR spectroscopy can confirm the incorporation of the "this compound" monomer into the polyester backbone and determine the copolymer composition.[3]

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the terephthalate unit, the methylene protons of the ethylene glycol units, and, importantly, the methylene protons of the bromoethyl side chain. The integration of these peaks allows for the quantification of the functional monomer incorporation.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the main chain and the side chain.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and trifluoroacetic acid for less soluble polymers).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (phasing, baseline correction, and integration) using appropriate software.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer. The FTIR spectrum of the functionalized polyester will exhibit characteristic absorption bands:

  • C=O stretching (ester): ~1720 cm⁻¹

  • C-O stretching (ester): ~1250 cm⁻¹ and ~1100 cm⁻¹

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching: ~2950-2850 cm⁻¹

  • C-Br stretching: ~650-550 cm⁻¹ (This peak can sometimes be weak and difficult to assign definitively).

Experimental Protocol: FTIR Analysis

  • Prepare a thin film of the polymer by solution casting or by pressing a small amount of the polymer between two KBr pellets.

  • Record the FTIR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

B. Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The incorporation of the bulky bromoethyl side group is expected to disrupt chain packing and thus influence these properties.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the polymer. The presence of the C-Br bond may affect the degradation mechanism and onset temperature of decomposition.

Experimental Protocol: DSC and TGA Analysis

  • DSC: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point, cool it at the same rate, and then reheat it. The glass transition, crystallization, and melting temperatures are determined from the second heating scan.

  • TGA: Place 5-10 mg of the polymer in a TGA pan. Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C) and record the weight loss as a function of temperature.

C. Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. These parameters are crucial as they significantly influence the mechanical and rheological properties of the material.

Experimental Protocol: GPC Analysis

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform) at a concentration of approximately 1-2 mg/mL.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered solution into the GPC system equipped with appropriate columns and a refractive index (RI) detector.

  • Calibrate the system using polystyrene standards of known molecular weights to determine the molecular weight distribution of the sample.

III. Comparative Performance Analysis

The true value of a new functional polymer lies in its performance relative to existing materials. In this section, we compare the anticipated properties of polyesters synthesized with this compound to two widely used biodegradable polyesters in the biomedical field: Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

A. Comparison of Physicochemical Properties

The introduction of the bromoethyl pendant group is expected to significantly alter the physicochemical properties of the polyester compared to the more common aliphatic polyesters.

PropertyPoly(ethylene terephthalate-co-2-bromoethyl terephthalate) (PET-co-PBrET)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temp. (Tg) Expected to be higher than PET due to increased steric hindrance.50-60 °C40-60 °C (depends on LA:GA ratio)[5]
Melting Temperature (Tm) Expected to be lower than PET due to disruption of crystallinity.150-180 °C (for semi-crystalline PLA)Amorphous
Solubility Soluble in chlorinated solvents (e.g., chloroform, DCM).Soluble in chlorinated solvents, THF, dioxane.Soluble in a wide range of organic solvents.[5]
Crystallinity Semi-crystalline, but lower than PET.Can be amorphous or semi-crystalline.Amorphous.[5]
Hydrophobicity More hydrophobic than PLA and PLGA due to the aromatic rings.Relatively hydrophobic.Hydrophobicity is tunable by the LA:GA ratio.[6]

Field-Proven Insights: The ability to tune the crystallinity and thermal properties by incorporating a functional monomer is a significant advantage. For drug delivery applications, a lower crystallinity can lead to a more homogenous drug distribution and more predictable release kinetics. The higher Tg of the functionalized aromatic polyester could be beneficial for applications requiring dimensional stability at physiological temperatures.

B. Performance in Drug Delivery Applications

The pendant bromoethyl groups serve as reactive handles for the covalent attachment of drugs, targeting ligands, or imaging agents. This offers a distinct advantage over polymers like PLA and PLGA where drug loading is typically achieved through physical encapsulation.[7]

FeaturePolyester with Pendant Bromoethyl GroupsPoly(lactic-co-glycolic acid) (PLGA)
Drug Loading Mechanism Covalent conjugation, physical encapsulation.Primarily physical encapsulation.[5]
Drug Loading Capacity Potentially higher for covalently attached drugs.Variable, often limited by drug solubility in the polymer matrix.[5]
Release Mechanism Cleavage of the linker bond (for conjugated drugs), polymer erosion/diffusion.Primarily bulk erosion.[8]
Burst Release Can be minimized with stable covalent linkages.Often exhibits an initial burst release.[8]
Tunability of Release Tunable by linker chemistry and polymer degradation rate.Tunable by molecular weight and LA:GA ratio.[6]

Field-Proven Insights: The ability to covalently attach drugs can lead to more controlled and sustained release profiles, minimizing the initial burst release that is often a challenge with PLGA-based systems.[9] This is particularly crucial for potent drugs where a high initial release could lead to toxicity. The bromoethyl group can be reacted with a variety of nucleophiles (e.g., amines, thiols, carboxylates), providing a versatile platform for attaching a wide range of therapeutic molecules.

Drug_Delivery_Comparison cluster_PBrET Polyester with Pendant Bromoethyl Groups cluster_PLGA Poly(lactic-co-glycolic acid) (PLGA) PBrET_node Functionalized Polyester Drug_Conj Drug Conjugation (Covalent) PBrET_node->Drug_Conj Drug_Encap Drug Encapsulation (Physical) PBrET_node->Drug_Encap Release_Linker Controlled Release (Linker Cleavage) Drug_Conj->Release_Linker Release_Erosion Sustained Release (Polymer Erosion) Drug_Encap->Release_Erosion PLGA_node PLGA PLGA_Encap Drug Encapsulation (Physical) PLGA_node->PLGA_Encap PLGA_Release Sustained Release (Bulk Erosion) PLGA_Encap->PLGA_Release PLGA_Burst Initial Burst Release PLGA_Encap->PLGA_Burst

Figure 2: Conceptual comparison of drug loading and release mechanisms.

IV. Biocompatibility and Biodegradation

For any material intended for biomedical applications, biocompatibility and biodegradability are critical considerations.

  • Biocompatibility: Polyesters are generally considered biocompatible.[10] However, the introduction of the bromoethyl group and its subsequent modifications necessitates a thorough evaluation of the material's cytotoxicity and immunogenicity. In vitro cell viability assays (e.g., MTT or LDH assays) and in vivo implantation studies are required to confirm the biocompatibility of these novel polymers.[11]

  • Biodegradation: Aromatic polyesters like PET are known for their slow degradation rates. The incorporation of a functional comonomer can alter the hydrophilicity and accessibility of the ester bonds to hydrolytic or enzymatic cleavage. The degradation products of the functionalized polyester, including the bromo-containing fragments, must be assessed for their toxicity. In contrast, PLGA degrades into naturally occurring lactic and glycolic acids, which are readily metabolized by the body.[5]

V. Conclusion and Future Perspectives

Polyesters synthesized with this compound represent a promising class of functional materials with significant potential, particularly in the field of drug delivery. The pendant bromoethyl groups provide a versatile handle for post-polymerization modification, enabling the development of sophisticated drug-polymer conjugates with controlled release profiles. While their thermal and mechanical properties are tunable, a comprehensive understanding of their biocompatibility and degradation behavior is essential for their successful translation into clinical applications.

Compared to established biodegradable polyesters like PLA and PLGA, these functionalized aromatic polyesters offer the key advantage of covalent drug attachment, which can lead to improved loading efficiencies and more controlled release kinetics. However, the slower degradation rate of the aromatic backbone and the potential toxicity of the degradation byproducts are important considerations that require further investigation.

Future research in this area should focus on:

  • Optimizing the polymerization conditions to achieve high molecular weight polymers with controlled architectures.

  • Exploring a wide range of post-polymerization modification reactions to attach diverse bioactive molecules.

  • Conducting comprehensive in vitro and in vivo studies to evaluate the biocompatibility, biodegradation, and efficacy of these materials in specific therapeutic applications.

By systematically addressing these aspects, the full potential of these novel functional polyesters can be unlocked, paving the way for the next generation of advanced biomaterials and drug delivery systems.

References

  • (2025). Synthesis and characterization of sulfonated poly(ethylene terephthalate)/montmorillonite nanocomposites. ResearchGate.[Link]

  • (2013). Biodegradable polyesters containing ibuprofen and naproxen as pendant groups. PMC.[Link]

  • Ilarduya, A. M. D., & Muñoz-Guerra, S. (2014). Chemical structure and microstructure of poly(alkylene terephthalate)s, their copolyesters, and their blends as studied by NMR. UPCommons.[Link]

  • (2014). Chemical Structure and Microstructure of Poly(alkylene terephthalate)s, their Copolyesters, and their Blends as Studied by NMR. Scilit.[Link]

  • (2025). Chemical Structure and Microstructure of Poly(alkylene terephthalate)s, their Copolyesters, and their Blends as Studied by NMR. ResearchGate.[Link]

  • (2025). Research on synthesis and thermal properties of poly(ethylene terephthalate) sulfonate group containing ionomer. ResearchGate.[Link]

  • (2017). End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters. RSC Publishing.[Link]

  • (2025). Preparation and hydrolytic degradation of sulfonated poly(ethylene terephthalate) copolymers. ResearchGate.[Link]

  • (2013). Biodegradable polyesters containing ibuprofen and naproxen as pendant groups. PubMed.[Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]

  • (2022). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. MDPI.[Link]

  • (2017). Polymerisation Reactions. The Chemistry of Polymers.[Link]

  • Mir, M., Ahmed, N., & Rehman, A. U. (2017). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. PMC.[Link]

  • (2023). Recent Applications of PLGA in Drug Delivery Systems. PMC.[Link]

  • (2019). Surface Modification of Aliphatic Polyester to Enhance Biocompatibility. Frontiers.[Link]

  • (2023). In Vitro and In Silico Studies of Functionalized Polyurethane Surfaces toward Understanding Biologically Relevant Interactions. NIH.[Link]

  • (2023). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI.[Link]

  • (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. MDPI.[Link]

  • (n.d.). Solution Polymerization Process. Self-published.[Link]

  • (2021). Functional polyesters and their characterization data. ResearchGate.[Link]

  • (2022). TGA and DSC Analysis of the Polyesters. ResearchGate.[Link]

  • Lee, J. H., et al. (1998). Triad Sequence Analysis of Poly(ethylene/butylene terephthalate) Copolymer Using 1H NMR. Macromolecules, 31(16), 5345-5350. [Link]

  • (n.d.). Solution polymerization. Wikipedia.[Link]

  • (2022). Special Features of Polyester-Based Materials for Medical Applications. PMC.[Link]

  • (2018). DSC curves of polyesters with different side chains in the (left)... ResearchGate.[Link]

  • (2019). Preparation of Pendant Group-Functionalized Diblock Copolymers with Adjustable Thermogelling Behavior. MDPI.[Link]

  • (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.[Link]

  • (2025). The microstructure of poly(butylene terephthalate) copolymers via 13C NMR sequence distribution analysis: Solid-state copolymerization versus melt copolymerization. ResearchGate.[Link]

  • (2020). Advances in Manufacturing and Characterization of Functional Polyesters. MDPI.[Link]

  • (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PMC.[Link]

  • Jansen, J. A. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. The Madison Group.[Link]

  • (2000). Anhydride chain ends functionalization of poly(ethylene terephthalate). ORKG Ask.[Link]

  • (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. MDPI.[Link]

  • (2022). Pendant Group Modifications Provide Graft Copolymer Silicones with Exceptionally Broad Thermomechanical Properties. ACS Central Science.[Link]

  • (2021). Fitting results of the drug release profiles. ResearchGate.[Link]

  • (2020). Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. PMC.[Link]

  • (2022). Functional Polyester Resins for Coatings. Prospector Knowledge Center.[Link]

  • (2025). The Effect of Functional Group Content on Poly(ethylene terephthalate)/High Density Polyethylene Blends Compatibilized with Poly(ethylene-co-acrylic acid). ResearchGate.[Link]

  • (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. ScienceDirect.[Link]

  • (n.d.). Polymer. Wikipedia.[Link]

  • (n.d.). Thermal Analysis for Polymers. Scribd.[Link]

  • (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. RSC Publishing.[Link]

  • (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac. Engineering Information Technology.[Link]

  • (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry.[Link]

  • (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO.[Link]

  • (n.d.). DSC Analysis of Polymers. EAG Laboratories.[Link]

  • (2006). Reaction in the Melt of Post-consumer Poly(ethylene terephthalate) (PET) with Ester Functionalized Polyolefins. ResearchGate.[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Terephthalic Acid Mono(2-bromoethyl) Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Terephthalic acid mono(2-bromoethyl) ester, moving beyond a simple checklist to offer a framework of deep operational understanding. Our goal is to empower you with the knowledge to not only handle this compound safely but to integrate these practices seamlessly into your laboratory's culture of safety.

Understanding the Hazard Profile

This compound (CAS No. 173550-97-5) is a solid, white crystalline powder.[1] While essential for certain synthetic pathways, it presents a triad of primary hazards that must be managed diligently. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Understanding these hazards is the first step in mitigating risk. The causality is clear: direct contact with the skin or eyes, or inhalation of the dust, can lead to irritation and discomfort, potentially disrupting laboratory work and causing harm.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a thorough risk assessment of the planned procedure.

Body Area Required PPE Rationale and Best Practices
Eyes/Face Chemical safety gogglesStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering protection from dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
Hands Nitrile glovesInspect gloves for any signs of degradation or puncture before use. For prolonged handling or in case of immersion, consider double-gloving. Always wash hands thoroughly after removing gloves.
Body Laboratory coatA fully buttoned lab coat made of a suitable material protects the skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Operational_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_and_Storage Receipt and Storage Risk_Assessment Risk Assessment Receipt_and_Storage->Risk_Assessment Inspect container PPE_Donning PPE Donning Risk_Assessment->PPE_Donning Identify hazards Weighing_and_Transfer Weighing and Transfer (in fume hood) PPE_Donning->Weighing_and_Transfer Enter lab Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Prepare reagents Workup_and_Purification Workup and Purification Reaction_Setup->Workup_and_Purification Monitor reaction Decontamination Decontamination of Work Area and Glassware Workup_and_Purification->Decontamination Isolate product Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate waste PPE_Doffing PPE Doffing Waste_Disposal->PPE_Doffing Secure waste

Caption: Operational workflow for handling this compound.

Receipt and Storage

Upon receiving this compound, inspect the container for any damage. Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed.[1]

Weighing and Transfer

All weighing and transfer of the solid compound must be conducted in a certified chemical fume hood to prevent the generation of airborne dust. Use a spatula for transfers and avoid any actions that could create dust clouds.

Reaction Setup and Workup

When setting up the reaction, ensure all glassware is clean and dry. During the reaction workup, be mindful that the hazardous properties of the starting material may persist in the reaction mixture until it is fully quenched and purified.

Emergency Procedures: Be Prepared

Accidents can happen, but with proper preparation, their impact can be minimized.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[3] If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Carefully sweep up the material and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal Plan: Responsible Waste Management

As a brominated organic compound, waste containing this compound must be disposed of as hazardous waste.

Disposal_Plan Start End of Experiment Segregate_Waste Segregate Waste Streams Start->Segregate_Waste Solid_Waste Solid Waste (Contaminated consumables, excess reagent) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, solvent rinses) Segregate_Waste->Liquid_Waste Halogenated_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Container Liquid_Waste->Halogenated_Container Label_Container Label Container with Contents and Hazards Halogenated_Container->Label_Container Store_Securely Store in Satellite Accumulation Area Label_Container->Store_Securely Arrange_Pickup Arrange for Pickup by EH&S or Licensed Contractor Store_Securely->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: Disposal plan for this compound waste.

Key Disposal Steps:

  • Segregation: Do not mix waste containing this compound with non-halogenated waste streams.

  • Containment: Use a designated, properly labeled, and sealed container for all waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor.[1]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to meticulous safety practices builds a foundation of trust and scientific excellence.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). TEREPHTHALIC ACID EXTRA PURE MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TEREPHTHALIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 2
Reactant of Route 2
Terephthalic acid mono(2-bromoethyl) ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.